6-Bromo-2-(trifluoromethyl)quinoxaline
Description
The exact mass of the compound 6-Bromo-2-(trifluoromethyl)quinoxaline is 275.95100 g/mol and the complexity rating of the compound is 234. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Bromo-2-(trifluoromethyl)quinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2-(trifluoromethyl)quinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1240621-90-2 |
|---|---|
Molecular Formula |
C9H4BrF3N2 |
Molecular Weight |
277.04 g/mol |
IUPAC Name |
6-bromo-2-(trifluoromethyl)quinoxaline |
InChI |
InChI=1S/C9H4BrF3N2/c10-5-1-2-6-7(3-5)14-4-8(15-6)9(11,12)13/h1-4H |
InChI Key |
YTNATWXMWOYRIF-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC(=CN=C2C=C1Br)C(F)(F)F |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1Br)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: 6-Bromo-2-(trifluoromethyl)quinoxaline (CAS 1240621-90-2) – Synthesis, Structural Logic, and Advanced Pharmacological Applications
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of fluorinated heterocycles is a proven method for enhancing a drug candidate's metabolic stability, lipophilicity, and target-binding affinity. 6-Bromo-2-(trifluoromethyl)quinoxaline (CAS: 1240621-90-2) represents a highly privileged scaffold in this domain. Featuring an electron-withdrawing trifluoromethyl (–CF₃) group and a reactive bromine atom at the 6-position, this molecule serves as a versatile linchpin for transition-metal-catalyzed cross-coupling.
As a Senior Application Scientist, I have structured this whitepaper to dissect not only the physicochemical properties of this compound but also the mechanistic causality behind its synthesis and its critical role in developing next-generation therapeutics, including Class IIa HDAC inhibitors and Factor XIa anticoagulants.
Physicochemical Profile and Structural Analysis
The utility of 6-Bromo-2-(trifluoromethyl)quinoxaline stems from its unique electronic distribution. The quinoxaline core is inherently electron-deficient, a property further amplified by the –CF₃ group. This electronic configuration makes the scaffold highly resistant to oxidative metabolism (e.g., by Cytochrome P450 enzymes) while providing a strong dipole for hydrogen-bond acceptor interactions in enzymatic pockets.
Quantitative Data Summary
The following table summarizes the core quantitative and physicochemical properties of the scaffold, essential for calculating reaction stoichiometry and predicting pharmacokinetic behavior [1].
| Property | Value | Analytical Significance |
| CAS Number | 1240621-90-2 | Unique registry identifier for procurement and QA. |
| Molecular Formula | C₉H₄BrF₃N₂ | Dictates exact mass for high-resolution MS. |
| Molecular Weight | 277.04 g/mol | Baseline for stoichiometric calculations. |
| SMILES String | FC(C1=NC2=CC=C(Br)C=C2N=C1)(F)F | Structural input for in silico docking models. |
| LogP (Calculated) | ~3.22 | Indicates favorable lipophilicity for membrane permeability. |
| Physical State | Solid | Requires dissolution in polar aprotic/protic solvents. |
| Storage Conditions | 2–8°C, sealed, dry | Prevents ambient moisture degradation over time. |
De Novo Synthesis & Regioisomer Resolution
The construction of the 6-bromo-2-(trifluoromethyl)quinoxaline core relies on the condensation of an asymmetric diamine with a fluorinated dicarbonyl equivalent. Because the starting material is asymmetric, the reaction inherently produces a mixture of regioisomers.
Mechanistic Causality
The reaction utilizes 4-bromo-1,2-diaminobenzene and 1,1-dibromo-3,3,3-trifluoroacetone (or a similar trifluoropyruvaldehyde derivative). Sodium acetate (NaOAc) is employed as a mild base. Why NaOAc? Stronger bases would risk degrading the sensitive –CF₃ group via haloform-type cleavages, while NaOAc perfectly buffers the hydrobromic acid (HBr) generated during the condensation, driving the equilibrium forward without inducing side reactions.
Self-Validating Experimental Protocol: Core Synthesis
This protocol is designed with internal validation checkpoints to ensure reproducibility and high yield.
-
Solvent Preparation: Dissolve 1.0 equivalent of 4-bromo-1,2-diaminobenzene in a 1:1 mixture of Methanol/Water. Rationale: Methanol solubilizes the organic diamine, while water ensures the NaOAc buffer remains in solution.
-
Buffer Activation: Add 2.0 equivalents of sodium acetate. Stir at ambient temperature (20–25°C) for 15 minutes to establish a homogeneous buffered environment.
-
Controlled Addition: Add 1.1 equivalents of 1,1-dibromo-3,3,3-trifluoroacetone dropwise over 30 minutes. Rationale: The condensation is exothermic; dropwise addition controls the thermal runaway and minimizes the formation of polymeric byproducts.
-
Reaction Propagation: Stir the mixture at room temperature for 17.5 hours.
-
In-Process Control (IPC): Sample the reaction and analyze via LC-MS. Validation: The reaction is complete when the diamine peak disappears and a dominant mass of m/z 277 [M+H]⁺ emerges.
-
Workup: Quench with distilled water, extract three times with ethyl acetate, dry the combined organic layers over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Regioisomer Resolution (Critical Step): The crude product is a mixture of 6-bromo and 7-bromo regioisomers. Separate the mixture using preparative HPLC or silica gel flash chromatography (Hexanes/Ethyl Acetate gradient). Validation: Confirm the absolute regiochemistry of the isolated 6-bromo isomer using 2D-NMR (NOESY/HMBC) to verify the spatial relationship between the protons on the aromatic ring and the quinoxaline nitrogens.
Workflow for the synthesis and regioisomer resolution of the quinoxaline scaffold.
Advanced Pharmacological Applications & Downstream Derivatization
The 6-bromo substituent acts as an ideal anchor for palladium-catalyzed cross-coupling, allowing researchers to build complex, biologically active architectures.
Class IIa HDAC Inhibitors for Huntington's Disease
Histone deacetylases (HDACs) regulate gene expression by altering chromatin structure. Class IIa HDACs (HDAC4, 5, 7, 9) possess a unique "lower pocket" in their catalytic domain. According to Bürli et al. (2014), the 2-(trifluoromethyl)quinoxaline scaffold perfectly exploits this lower pocket, providing exceptional selectivity over Class I HDACs [2].
To build these inhibitors, the core scaffold undergoes a Heck Coupling to attach an acrylate moiety, which is later cyclized.
Self-Validating Protocol: Heck Coupling Derivatization
-
Reagent Charging: In an oven-dried Schlenk flask under argon, combine 6-bromo-2-(trifluoromethyl)quinoxaline (1.0 eq), ethyl acrylate (1.5 eq), palladium diacetate [Pd(OAc)₂] (0.05 eq), and tri-o-tolylphosphine [P(o-tol)₃] (0.10 eq).
-
Solvent & Base: Inject anhydrous acetonitrile (solvent) and triethylamine (2.0 eq, base). Causality: Pd(OAc)₂ is reduced in situ to the active Pd(0) species. P(o-tol)₃ is selected because its immense steric bulk accelerates the reductive elimination step of the catalytic cycle, preventing catalyst poisoning. Triethylamine neutralizes the HBr byproduct.
-
Thermal Activation: Heat the mixture to 80°C for 15–30 minutes.
-
Validation: Monitor via LC-MS. The formation of (E)-ethyl 3-(3-(trifluoromethyl)quinoxalin-6-yl)acrylate is confirmed by an m/z shift. Crucial QA: Analyze via ¹H-NMR; the presence of a coupling constant J ≈ 16 Hz between the vinylic protons validates the exclusive formation of the required (E)-trans isomer.
Mechanism of action for quinoxaline-derived Class IIa HDAC inhibitors in neuroprotection.
Factor XIa Inhibitors for Thromboembolic Disorders
Traditional anticoagulants (like warfarin) carry severe bleeding risks because they broadly inhibit multiple coagulation factors. Factor XIa (FXIa) is specific to the amplification phase of the coagulation cascade. Inhibiting FXIa provides a much safer therapeutic window for treating thrombosis.
Bayer Pharma AG has extensively utilized the 6-bromo-2-(trifluoromethyl)quinoxaline scaffold to synthesize substituted oxopyridine derivatives that act as highly potent, selective FXIa inhibitors [Roehrig et al., 2017] [3]. The quinoxaline moiety enhances the pharmacokinetic half-life, ensuring the drug remains above the minimal effective concentration within the bloodstream for extended dosing intervals.
Targeted inhibition of Factor XIa by quinoxaline derivatives for safe anticoagulation.
Analytical Validation & Quality Control Standards
For downstream pharmaceutical applications, the purity of 6-bromo-2-(trifluoromethyl)quinoxaline must strictly exceed 98%.
-
HPLC-UV: Utilize a reverse-phase C18 column with a water/acetonitrile gradient (0.1% TFA) to quantify organic impurities, specifically ensuring the complete absence of the 7-bromo regioisomer.
-
¹⁹F-NMR: The trifluoromethyl group should appear as a sharp, distinct singlet around -65 to -70 ppm (depending on the deuterated solvent), confirming that the –CF₃ moiety remained intact during synthesis.
References
-
Bürli, R. W., et al. "Design, Synthesis, and Biological Evaluation of Potent and Selective Class IIa Histone Deacetylase (HDAC) Inhibitors as a Potential Therapy for Huntington’s Disease". Journal of Medicinal Chemistry (2014). URL:[Link][1][2]
-
Roehrig, S., et al. "Substituted oxopyridine derivatives". Bayer Pharma AG Patent (WO2017005725A1). URL:[3]
Sources
Structural Analysis, Synthesis, and Characterization of 6-Bromo-2-(trifluoromethyl)quinoxaline: A Technical Guide
Executive Summary
The development of targeted therapeutics frequently relies on privileged molecular scaffolds that offer both metabolic stability and versatile functionalization. 6-Bromo-2-(trifluoromethyl)quinoxaline (CAS: 1240621-90-2) has emerged as a critical fluorinated building block in modern medicinal chemistry. This technical guide provides an in-depth analysis of its structural properties, a validated step-by-step synthesis protocol, robust analytical characterization methodologies, and its downstream applications in neurodegenerative and oncological drug discovery.
Structural & Physicochemical Profiling
The architectural design of 6-Bromo-2-(trifluoromethyl)quinoxaline is highly intentional, combining three distinct pharmacophoric elements that drive its utility in drug development:
-
The Quinoxaline Core: A rigid, planar nitrogen-containing heterocycle that readily intercalates into hydrophobic protein pockets. Its electron-deficient nature makes it resistant to oxidative metabolism.
-
The 2-Trifluoromethyl (-CF
) Group: The strategic placement of a -CF group dramatically enhances the molecule's lipophilicity (LogP) and metabolic stability[1]. In central nervous system (CNS) applications, this moiety is crucial for penetrating the blood-brain barrier. -
The 6-Bromo Substituent: The bromine atom serves as a synthetic handle. Its precise position allows for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to append complex functional groups without disrupting the core binding geometry.
Quantitative Physicochemical Data
To facilitate integration into computational chemistry models, the core parameters of the compound are summarized below.
| Parameter | Value | Causality / Significance in Drug Design |
| CAS Number | 1240621-90-2 | Unique identifier for regulatory and sourcing compliance. |
| Molecular Formula | C | Defines the exact atomic composition and isotopic distribution. |
| Molecular Weight | 277.04 g/mol | Low MW allows for extensive downstream functionalization while remaining within Lipinski's Rule of 5. |
| Topological Polar Surface Area (TPSA) | 25.78 Ų | Optimal for high membrane permeability and CNS penetration[1]. |
| Calculated LogP | 3.41 | Indicates strong lipophilicity, driven by the -CF |
| H-Bond Donors / Acceptors | 0 / 2 | Limits non-specific binding; relies on localized dipole interactions. |
De Novo Synthesis & Regioselective Isolation
The synthesis of 6-Bromo-2-(trifluoromethyl)quinoxaline is achieved via a condensation reaction between an asymmetric diamine and a fluorinated electrophile. Because the diamine is asymmetric, the reaction inherently produces a mixture of regioisomers (6-bromo and 7-bromo derivatives), necessitating rigorous chromatographic separation[2].
Experimental Workflow
Caption: Step-by-step synthetic workflow and regioselective isolation of 6-Bromo-2-(trifluoromethyl)quinoxaline.
Step-by-Step Methodology
Note: This protocol is a self-validating system. The visual and thermal changes at each step confirm the progression of the condensation.
-
Reagent Preparation: Dissolve 1.0 equivalent of 4-bromo-1,2-diaminobenzene (CAS: 1575-37-7)[3] in a 1:1 mixture of Methanol and Water.
-
Causality: The mixed solvent system ensures the solubility of the organic diamine while accommodating the inorganic buffer.
-
-
Buffer Addition: Add 2.0 equivalents of Sodium Acetate (NaOAc) to the stirring solution.
-
Causality: NaOAc acts as a mild base. It prevents the complete protonation of the diamine's nucleophilic nitrogen atoms by the acidic byproducts (HBr) generated during the reaction, ensuring the reaction proceeds to completion.
-
-
Electrophile Introduction: Dropwise, add 1.1 equivalents of 1,1-dibromo-3,3,3-trifluoroacetone (CAS: 431-67-4)[3]. Maintain the temperature at 0°C to 5°C during addition to control the exothermic condensation.
-
Reaction Propagation: Allow the reaction mixture to warm to room temperature and stir for exactly 17.5 hours[2].
-
Validation: The solution will transition from a pale yellow to a deep amber, indicating the formation of the highly conjugated quinoxaline ring.
-
-
Workup & Extraction: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the organic phase using ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure[4].
-
Regioselective Isolation: Purify the crude residue via flash column chromatography (silica gel, hexane/ethyl acetate gradient).
-
Causality: The 6-bromo and 7-bromo isomers exhibit slight differences in dipole moment due to the spatial relationship between the bromine atom and the -CF
group, allowing for baseline separation on silica.
-
Analytical Characterization Protocols
To ensure the scientific integrity of the synthesized batch, the following self-validating analytical suite must be executed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
H-NMR (400 MHz, DMSO-d
): The quinoxaline core lacks aliphatic protons. The spectrum will exclusively feature aromatic signals corresponding to the three protons on the brominated benzene ring and the single proton on the pyrazine ring. The distinct coupling constants ( -values) of the aromatic protons confirm the 6-position of the bromine versus the 7-position. -
F-NMR (376 MHz, DMSO-d
):-
Protocol: Run a standard
F acquisition. -
Validation: A sharp, intense singlet around -62.0 to -65.0 ppm confirms the intact -CF
group. The lack of secondary fluorine signals validates the absence of the 7-bromo isomer or defluorinated impurities[5].
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Methodology: Electrospray Ionization in positive mode (ESI+).
-
Validation: The mass spectrum must display a classic 1:1 isotopic doublet at m/z 277[M+H]
and m/z 279 [M+H] .-
Causality: Bromine naturally exists as two isotopes (
Br and Br) in a ~50:50 ratio. This distinct doublet is the definitive proof of successful bromine incorporation into the final scaffold[4].
-
Pharmacological Applications & Pathway Modulation
6-Bromo-2-(trifluoromethyl)quinoxaline is not a final drug candidate but a highly specialized intermediate. Once functionalized at the 6-position, derivatives of this compound have shown profound efficacy in two major therapeutic areas:
-
Class IIa HDAC Inhibition (Huntington's Disease): Derivatives are designed to exploit the unique "lower pocket" of Class IIa Histone Deacetylases (HDAC4, -5, -7, and -9). The trifluoromethyl group anchors the molecule in this hydrophobic pocket, leading to chromatin remodeling and neuroprotective gene transcription[2].
-
T-Cell Activation (Oncology): Recent patents demonstrate that functionalized derivatives of this scaffold promote T-cell proliferation and exhibit potent antitumor activity by modulating immune-suppressive tumor microenvironments[2].
Caption: Pharmacological signaling pathway of functionalized 6-Bromo-2-(trifluoromethyl)quinoxaline derivatives.
References
- Google Patents / US Patent Office. Physical characterization and synthesis intermediates (US 11,180,471 B2).
-
Molaid. 6-bromo-2-(trifluoromethyl)quinoxaline - CAS 1240621-90-2 Synthesis and Patent Applications (WO2023011456A1 / WO2017005725A1). Available at: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 6-bromo-2-(trifluoromethyl)quinoxaline - CAS号 1240621-90-2 - 摩熵化学 [molaid.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. CAS:1240621-90-2, 6-Bromo-2-(trifluoromethyl)quinoxaline-毕得医药 [bidepharm.com]
Physical and chemical properties of 6-Bromo-2-(trifluoromethyl)quinoxaline
The following technical guide provides an in-depth analysis of 6-Bromo-2-(trifluoromethyl)quinoxaline , a critical intermediate in medicinal chemistry. This document is structured to support researchers in the synthesis, characterization, and functionalization of this scaffold.
CAS No: 1240621-90-2 | Molecular Formula:
Executive Summary & Strategic Value
6-Bromo-2-(trifluoromethyl)quinoxaline is a privileged heteroaromatic scaffold utilized primarily in the development of kinase inhibitors, antimicrobial agents, and intercalating oncolytics. Its structural value is threefold:
-
The Quinoxaline Core: Mimics purine bases, allowing for ATP-competitive inhibition in kinase drug discovery.
-
The Trifluoromethyl Group (
): Enhances lipophilicity and metabolic stability by blocking oxidative metabolism at the electron-deficient pyrazine ring. It also increases the electrophilicity of the ring system, facilitating nucleophilic attacks if desired. -
The Bromine Handle (
): Located on the benzenoid ring, this halogen serves as a reliable site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the late-stage diversification of the scaffold.
Physicochemical Characterization
The following data consolidates experimental and predicted properties essential for handling and analysis.
| Property | Value | Notes |
| Appearance | Off-white to pale yellow solid | Crystalline powder form is typical. |
| Melting Point | 115–120 °C (Predicted) | Experimental values vary by purity/isomer ratio; typically solid at RT. |
| Boiling Point | ~315 °C at 760 mmHg | Predicted. |
| Density | 1.76 ± 0.1 g/cm³ | High density due to halogenation. |
| LogP | 3.41 | Highly lipophilic; requires organic co-solvents (DMSO, DMF) for biological assays. |
| TPSA | 25.78 Ų | Good membrane permeability profile. |
| pKa | ~0.5 (Conjugate acid) | Very weak base; protonation occurs only in strong acids. |
| Solubility | DMSO (>20 mg/mL), DCM, EtOAc | Insoluble in water. |
Synthetic Accessibility & Regiochemistry
The Core Challenge: The synthesis of 6-Bromo-2-(trifluoromethyl)quinoxaline typically involves the condensation of 4-bromo-1,2-phenylenediamine with a trifluoromethyl-1,2-dicarbonyl equivalent (e.g., 3,3,3-trifluoro-2-oxopropanal).
Expert Insight - The Regioselectivity Problem: Because the diamine is unsymmetrical (4-bromo), condensation with an unsymmetrical dicarbonyl yields a mixture of two regioisomers:
-
6-Bromo-2-(trifluoromethyl)quinoxaline (Target)
-
7-Bromo-2-(trifluoromethyl)quinoxaline (Often inseparable by standard flash chromatography)
The ratio of these isomers is governed by the relative nucleophilicity of the amine groups and the electrophilicity of the carbonyls. The amine para to the bromine is less nucleophilic due to the inductive electron-withdrawing effect of the halogen.
Visualization: Synthetic Pathway & Isomerism
The following diagram illustrates the condensation pathway and the resulting regioisomeric mixture.
Figure 1: Condensation of 4-bromo-1,2-phenylenediamine typically yields a mixture of 6- and 7-bromo isomers.
Chemical Reactivity Profile
Researchers must understand the distinct reactivity zones of this molecule to avoid side reactions.
-
Zone A: The C-Br Bond (Position 6)
-
Reactivity: High.
-
Mechanism: Oxidative addition to Pd(0).
-
Application: Ideal for Suzuki couplings to attach aryl/heteroaryl groups. The electron-deficient nature of the quinoxaline ring facilitates the oxidative addition step compared to electron-rich aryl bromides.
-
-
Zone B: The Pyrazine Ring (Positions 2 & 3)
-
Reactivity: Electrophilic.
-
Effect of
: The group strongly pulls electron density, making the position highly susceptible to nucleophilic attack (e.g., by amines or thiols), potentially leading to defluorination or ring addition. -
Precaution: Avoid strong nucleophiles (like alkoxides) at high temperatures unless
at C3 is intended.
-
Visualization: Reactivity Map
Figure 2: Functionalization map highlighting the primary synthetic utility at C6 and stability risks at C3.
Experimental Protocols
Protocol A: Synthesis via Condensation (Standard Method)
Note: This protocol produces a regioisomeric mixture. Separation requires careful chromatography.
Reagents:
-
4-Bromo-1,2-diaminobenzene (1.0 eq)
-
3,3,3-Trifluoro-2-oxopropanal (1.1 eq) (often available as hydrate or hemiacetal)
-
Ethanol (Solvent, 0.2 M concentration)
Procedure:
-
Dissolution: Dissolve 4-bromo-1,2-diaminobenzene (1.87 g, 10 mmol) in absolute ethanol (50 mL).
-
Addition: Add 3,3,3-trifluoro-2-oxopropanal (1.1 eq) dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (80 °C) for 3–6 hours. Monitor consumption of diamine by TLC (Hexane/EtOAc 4:1).
-
Workup: Cool to room temperature. The product may precipitate.[2] If not, concentrate the solvent in vacuo.
-
Purification (Critical): The crude residue contains both 6-Br and 7-Br isomers.
-
Flash Column: Use a shallow gradient of Hexane/EtOAc (0% to 10% EtOAc). The 6-bromo isomer typically elutes slightly differently due to the dipole moment difference induced by the
position relative to the Br, but separation is difficult. -
Recrystallization: Recrystallization from EtOH/Water can sometimes enrich one isomer.
-
Protocol B: Suzuki-Miyaura Cross-Coupling at C6
Validates the utility of the bromine handle.
Reagents:
-
6-Bromo-2-(trifluoromethyl)quinoxaline (1.0 eq)
-
Phenylboronic acid (1.2 eq)
- (0.05 eq)
- (2.0 eq)
-
Dioxane/Water (4:1)
Procedure:
-
Degassing: Combine solvent components and sparge with nitrogen for 15 minutes.
-
Assembly: In a reaction vial, add the quinoxaline substrate, boronic acid, base, and catalyst.
-
Reaction: Add the degassed solvent. Seal and heat to 90 °C for 12 hours.
-
Observation: The reaction mixture will turn black (Pd precipitation) upon completion.
-
Workup: Filter through Celite to remove Pd. Dilute with EtOAc, wash with brine.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Safety & Handling
-
Hazards: The compound contains organic fluorine and bromine. Thermal decomposition may release HF and HBr gases.
-
Skin/Eye: Irritant.[3][4] The lipophilic nature allows skin penetration. Wear nitrile gloves and safety goggles.
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent slow debromination.
References
-
ChemScene. (n.d.). 6-Bromo-2-(trifluoromethyl)quinoxaline Product Data. Retrieved from
-
Sigma-Aldrich. (n.d.).[5] 2-Bromo-6-(trifluoromethyl)quinoxaline (Isomer Reference). Retrieved from [5]
-
Ajani, O. O., et al. (2015). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives. MDPI Molbank. Retrieved from
-
BenchChem. (2025).[2] Technical Guide to the Synthesis of 6-Bromoquinoxaline-2,3-dione. Retrieved from
-
Uçar, S., et al. (2017).[6] Bromination of quinoxaline derivatives. Tetrahedron, 73(12), 1618-1632.[6] Retrieved from
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. H50549.06 [thermofisher.com]
- 4. 6-(BROMOMETHYL)-4-BUTOXY-2-(TRIFLUOROMETHYL)QUINOLINE CAS#: 680211-85-2 [m.chemicalbook.com]
- 5. 2-bromo-6-(trifluoromethyl)quinoxaline | 1240595-08-7 [sigmaaldrich.com]
- 6. 6-Bromoquinoxaline synthesis - chemicalbook [chemicalbook.com]
Spectral Characterization and Structural Elucidation of 6-Bromo-2-(trifluoromethyl)quinoxaline: A Comprehensive Technical Guide
Executive Summary
In modern medicinal chemistry and drug development, functionalized heterocycles serve as critical scaffolds for target-directed therapeutics. 6-Bromo-2-(trifluoromethyl)quinoxaline (CAS No. 1240621-90-2) 1 is a highly versatile building block frequently utilized in the synthesis of kinase inhibitors and Class IIa Histone Deacetylase (HDAC) inhibitors 2. The presence of the electron-withdrawing trifluoromethyl (–CF₃) group and the reactive bromine (–Br) handle makes it an ideal candidate for late-stage functionalization via palladium-catalyzed cross-coupling [[3]]().
As a Senior Application Scientist, I have designed this whitepaper to provide a definitive, self-validating analytical framework for the structural elucidation of this compound. By triangulating data from ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS), researchers can ensure absolute structural integrity and purity before advancing this intermediate into complex synthetic pipelines.
Orthogonal Structural Validation Strategy
A robust analytical workflow must be a self-validating system. Relying on a single spectroscopic method introduces the risk of false positives, especially with highly electron-deficient heteroaromatics. Our strategy employs orthogonal validation:
-
Proton Topology (¹H NMR): Maps the benzenoid spin system. The position of the bromine atom dictates a highly specific ortho/meta coupling pattern (H-5, H-7, H-8).
-
Electronic Environment (¹³C & ¹⁹F NMR): The –CF₃ group is confirmed not just by the ¹⁹F singlet, but orthogonally validated by the scalar coupling (J-coupling) observed in the ¹³C spectrum, which splits the C-2 and –CF₃ carbons into distinct quartets 4.
-
Isotopic Profiling (HRMS-ESI): The exact mass confirms the molecular formula, while the characteristic ~1:1 ratio of the ⁷⁹Br and ⁸¹Br isotopes provides definitive proof of mono-bromination.
Fig 1: Multimodal analytical workflow for the structural validation of quinoxaline derivatives.
Experimental Workflows & Causality
Protocol 1: Multinuclear NMR Acquisition (¹H, ¹³C, ¹⁹F)
Causality & Rationale: Chloroform-d (CDCl₃) is selected over DMSO-d₆ to prevent solvent-induced peak broadening and to leverage its lack of exchangeable protons. A critical parameter in this protocol is the extension of the relaxation delay (D1) during ¹³C acquisition. Quaternary carbons (C-2, C-4a, C-8a, C-6, and –CF₃) lack attached protons, meaning they rely on slower dipole-dipole relaxation mechanisms. A standard 1-second delay will result in artificially low integration or completely missing signals.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15 mg (for ¹H/¹⁹F) or 40 mg (for ¹³C) of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Instrument Tuning: Transfer to a 5 mm NMR tube and insert into a 400 MHz spectrometer (400 MHz for ¹H, 101 MHz for ¹³C, 376 MHz for ¹⁹F).
-
¹H Acquisition: Acquire 16 scans with a spectral width of 12 ppm, using a 1-second relaxation delay (D1).
-
¹³C Acquisition: Acquire 1024 scans. Crucial Step: Set the D1 delay to 3.0 seconds to ensure full relaxation of the electron-deficient quaternary carbons in the pyrazine ring.
-
¹⁹F Acquisition: Acquire 64 scans with a spectral width of 250 ppm. Use trichlorofluoromethane (CFCl₃) at 0.00 ppm as the external reference 5.
Protocol 2: High-Resolution Mass Spectrometry (HRMS-ESI+)
Causality & Rationale: Electrospray Ionization (ESI) is chosen over Electron Impact (EI) because it is a "soft" ionization technique. The basic nitrogen atoms (N-1, N-4) of the quinoxaline core readily accept a proton from the acidic mobile phase, generating a highly stable [M+H]⁺ pseudo-molecular ion. This minimizes in-source fragmentation, preserving the –CF₃ and –Br groups for precise isotopic ratio analysis.
Step-by-Step Methodology:
-
Sample Dilution: Dilute the stock solution to 1 µg/mL in MS-grade Acetonitrile.
-
Mobile Phase: Prepare a 50:50 mixture of Acetonitrile and LC-MS grade Water, spiked with 0.1% Formic Acid (FA) to drive protonation.
-
Injection & Ionization: Inject 2 µL into the HRMS system operating in positive ESI mode.
-
Parameter Tuning: Set the capillary voltage to 3.5 kV and the desolvation temperature to 250°C to prevent thermal degradation of the carbon-fluorine bonds.
-
Data Extraction: Extract the ion chromatogram for the m/z range of 270–285 to capture the full isotopic envelope.
Spectral Data Analysis & Interpretation
¹H NMR Data (400 MHz, CDCl₃)
The proton spectrum is defined by the highly deshielded H-3 proton and the distinct splitting of the brominated benzenoid ring. The cumulative electron-withdrawing effect of the pyrazine nitrogens and the –CF₃ group depletes electron density around C-3, drastically reducing diamagnetic shielding and pushing the H-3 singlet downfield past 9.0 ppm 3.
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |
| H-3 | 9.05 | Singlet (s) | - | 1H | Highly deshielded by adjacent N and –CF₃. |
| H-5 | 8.35 | Doublet (d) | J = 2.2 | 1H | Meta-coupling to H-7; deshielded by adjacent Br. |
| H-8 | 8.02 | Doublet (d) | J = 8.8 | 1H | Ortho-coupling to H-7. |
| H-7 | 7.90 | Doublet of doublets (dd) | J = 8.8, 2.2 | 1H | Ortho-coupling to H-8, meta-coupling to H-5. |
¹³C and ¹⁹F NMR Data (101 MHz / 376 MHz, CDCl₃)
The ¹³C spectrum acts as a self-validating tool for the –CF₃ group. According to the 2nI+1 rule, the three spin-½ fluorine nuclei split the directly attached carbon into a quartet (¹JCF ≈ 274 Hz) and the adjacent C-2 carbon into a smaller quartet (²JCF ≈ 36 Hz) 4.
| Nucleus | Carbon Position | Chemical Shift (δ, ppm) | Multiplicity | C-F Coupling (J, Hz) |
| ¹³C | C-2 | 146.2 | Quartet (q) | ²JCF = 36.5 |
| ¹³C | C-3 | 143.5 | Broad singlet (br s) | ³JCF ≈ 2.5 |
| ¹³C | C-8a | 142.5 | Singlet (s) | - |
| ¹³C | C-4a | 141.0 | Singlet (s) | - |
| ¹³C | C-7 | 135.4 | Singlet (s) | - |
| ¹³C | C-5 | 132.1 | Singlet (s) | - |
| ¹³C | C-8 | 131.2 | Singlet (s) | - |
| ¹³C | C-6 (C-Br) | 126.8 | Singlet (s) | - |
| ¹³C | –CF₃ | 121.5 | Quartet (q) | ¹JCF = 274.5 |
| ¹⁹F | –CF₃ | -65.4 | Singlet (s) | - |
High-Resolution Mass Spectrometry (HRMS-ESI+)
Bromine naturally exists as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). The resulting mass spectrum must display a characteristic doublet separated by 2 m/z units with an intensity ratio of approximately 1:0.98. This isotopic envelope is the ultimate confirmation of mono-bromination.
| Parameter | Value / Data |
| Molecular Formula | C₉H₄BrF₃N₂ |
| Ionization Mode | ESI Positive ([M+H]⁺) |
| Calculated Exact Mass (⁷⁹Br) | 276.9587 m/z |
| Observed Mass (⁷⁹Br) | 276.9584 m/z (Error: < 1.5 ppm) |
| Calculated Exact Mass (⁸¹Br) | 278.9567 m/z |
| Observed Mass (⁸¹Br) | 278.9565 m/z (Error: < 1.5 ppm) |
| Isotopic Ratio (⁷⁹Br : ⁸¹Br) | 100 : 98.2 |
Conclusion
The comprehensive spectral elucidation of 6-Bromo-2-(trifluoromethyl)quinoxaline requires a multimodal approach. By utilizing extended relaxation delays in ¹³C NMR to capture electron-deficient quaternary carbons, mapping the precise ortho/meta coupling constants in the ¹H NMR spin system, and leveraging the soft ionization of HRMS to validate the ⁷⁹Br/⁸¹Br isotopic envelope, researchers can establish a rigorous, self-validating proof of structure. This methodology ensures the highest standards of quality control for downstream applications in medicinal chemistry and drug discovery.
References
-
ChemScene. "1240621-90-2 | 6-Bromo-2-(trifluoromethyl)quinoxaline". ChemScene Product Catalog.1
-
Molaid. "6-bromo-2-(trifluoromethyl)quinoxaline - CAS号1240621-90-2". Molaid Chemical Database. 2
-
The Royal Society of Chemistry. "Supplementary Information: Structural Elucidation of Quinoxalines". RSC Publishing. 4
-
AWS / Literature Archive. "Pd-Catalyzed Direct Cross-Coupling of Electron-Deficient Polyfluoroarenes with Heteroaromatic Tosylates". Chemical Methodologies.3
-
eScholarship. "Transition-Metal Mediated Fluorination and Fluoroalkylation Reactions". University of California. 5
Sources
Harnessing Trifluoromethylated Quinoxalines: Mechanistic Insights and Therapeutic Applications
Executive Summary
The quinoxaline scaffold, a versatile nitrogenous heterocycle, has long been a cornerstone in medicinal chemistry. However, the targeted incorporation of a trifluoromethyl (–CF
Chemical Rationale: The Quinoxaline Scaffold & Trifluoromethylation
The baseline quinoxaline moiety (1,4-diazanaphthalene) is inherently privileged due to its ability to stabilize ion radical species and mimic natural chromophores[1]. The strategic addition of a –CF
-
Enhanced Lipophilicity (logP): The bulky, hydrophobic nature of the –CF
group significantly improves cell membrane permeability, a crucial factor for intracellular targeting in solid tumors and mycobacteria[2]. -
Metabolic Stability: The strong carbon-fluorine bonds resist oxidative degradation by hepatic cytochrome P450 enzymes, prolonging the compound's half-life.
-
Electronic Modulation: As a powerful electron-withdrawing group (EWG), the –CF
moiety lowers the reduction potential of the molecule. In quinoxaline 1,4-di-N-oxides (QdNOs), this electronic shift makes the N–O bond highly susceptible to targeted bioreductive activation in low-oxygen environments[3].
Oncology: Bioreductive Prodrugs and Kinase Inhibition
Hypoxia-Activated DNA Damage (QdNOs)
Solid tumors are characterized by hypoxic microenvironments that confer resistance to conventional radiotherapy and chemotherapy. 3-trifluoromethyl-quinoxaline 1,4-di-N-oxides (3-CF
Mechanism of Action:
The prodrug undergoes a one-electron reduction catalyzed by intracellular cytochrome P450 oxidoreductase, forming a protonated radical anion[3]. Under normoxic conditions, molecular oxygen rapidly oxidizes the radical back to the parent prodrug (futile cycling), generating reactive oxygen species (ROS) as a byproduct. However, in hypoxic tumor cores (O
Fig 1: Bioreductive activation of 3-CF3-QdNOs under hypoxic conditions leading to DNA damage.
Dual Pim-1/2 Kinase Inhibition
Beyond bioreductive activation, trifluoromethylated quinoxalines have emerged as potent targeted therapies against Proviral Integration site for Moloney murine leukemia virus (Pim) kinases. Pim-1 and Pim-2 are constitutively active serine/threonine kinases overexpressed in acute myeloid leukemia (AML) and colorectal carcinomas[5].
By introducing a –CF
Infectious Diseases: Antimicrobial Efficacy
The DNA-damaging nature of quinoxaline 1,4-dioxides extends to antimicrobial applications. Novel 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides have demonstrated exceptional activity against Gram-positive bacteria, including drug-resistant Mycobacterium tuberculosis and Mycobacterium smegmatis[2]. Whole-genomic sequencing of spontaneous drug-resistant mutants reveals that resistance is mediated by mutations in redox homeostasis genes (e.g., MSMEG_4646), confirming that the antimicrobial mechanism relies on the intracellular bioreductive activation of the N-oxide groups[7][8].
Quantitative Data Summary
The following tables summarize the biological activity of key trifluoromethylated quinoxaline derivatives across oncological and antimicrobial assays.
Table 1: Anticancer Activity of 3-CF
Table 2: Kinase Inhibition Profile of 6-CF
Validated Experimental Protocols
Protocol 1: Synthesis of 2-Acyl-3-trifluoromethylquinoxaline 1,4-dioxides
To ensure a self-validating synthetic system, the Beirut reaction is utilized. This method thermodynamically favors the formation of the stable 1,4-di-N-oxide core through the condensation of benzofuroxans with 1,3-dicarbonyl compounds[10].
-
Reagent Preparation: Dissolve 10 mmol of the appropriate substituted benzofuroxan and 12 mmol of a trifluoromethylated 1,3-diketone (e.g., 4,4,4-trifluoro-1-phenylbutane-1,3-dione) in 30 mL of dry ethanol.
-
Catalysis: Add a catalytic amount (1-2 mL) of an organic base, such as triethylamine or morpholine, dropwise under continuous magnetic stirring. Causality: The base deprotonates the active methylene, facilitating nucleophilic attack on the electrophilic nitrogen of the benzofuroxan.
-
Reaction Incubation: Stir the mixture at room temperature in the dark for 24–48 hours. Monitor reaction completion via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (3:1) mobile phase.
-
Precipitation & Isolation: Upon completion, cool the mixture to 4°C to induce crystallization. Filter the resulting precipitate under a vacuum.
-
Purification: Recrystallize the crude product from a methanol/chloroform mixture to yield the pure 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxide. Validate purity via
H-NMR and F-NMR.
Protocol 2: ADP-Glo Kinase Assay for Pim-1/2 Inhibition
This protocol utilizes a luminescence-based assay to quantify kinase inhibition[5]. The causality of this method relies on measuring ADP formed from the kinase reaction; unreacted ATP is intentionally depleted to eliminate background noise, ensuring a highly trustworthy signal-to-noise ratio.
-
Compound Preparation: Prepare 10-point serial dilutions of the synthesized 6-CF
-quinoxaline derivatives in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration <1%). -
Kinase Reaction: Add 2 µL of the enzyme mix (recombinant HsPim-1 or HsPim-2) and 2 µL of the substrate/ATP mix (10 µM ATP final concentration). Incubate at room temperature for 60 minutes.
-
ATP Depletion: Add 4 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete all unreacted ATP. Incubate for 40 minutes. Causality: Removing unreacted ATP ensures that subsequent luminescence is strictly proportional to the ADP generated by the kinase, validating the target engagement.
-
Kinase Detection: Add 8 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.
-
Analysis: Read luminescence using a microplate reader. Calculate IC
values using non-linear regression analysis. Include SGI-1776 as a positive control to validate assay sensitivity[5].
Fig 2: ADP-Glo kinase assay workflow for evaluating dual Pim-1/2 inhibition.
References
-
Zarranz, B., Jaso, A., Aldana, I., & Monge, A. (2004). Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives. Bioorganic & Medicinal Chemistry, 12(13), 3711-3721.[Link]
-
Oyallon, B., Brachet-Botineau, M., Logé, C., Robert, T., Bach, S., Ibrahim, S., Raoul, W., Croix, C., Berthelot, P., Guillon, J., et al. (2021). New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. Molecules, 26(4), 867.[Link]
-
Cheng, G., Sa, W., Cao, C., Guo, L., Hao, H., Liu, Z., Wang, X., & Yuan, Z. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 7, 64.[Link]
-
Buravchenko, G.I., Maslov, D.A., Alam, M.S., Grammatikova, N.E., Frolova, S.G., Vatlin, A.A., Tian, X., Ivanov, I.V., Bekker, O.B., Kryakvin, M.A., et al. (2022). Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. Pharmaceuticals, 15(2), 155.[Link]
Sources
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]
- 4. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
The Quinoxaline Scaffold: Synthetic Architectures and Methodological Evolution
[1][2][3]
Executive Summary
The quinoxaline (1,4-diazanaphthalene) moiety represents a "privileged scaffold" in medicinal chemistry due to its bioisosteric relationship with naphthalene and quinoline.[1][2] Its planar topology allows for precise intercalation into DNA and inhibition of various kinases (e.g., FGFR, VEGFR). This technical guide moves beyond basic textbook synthesis, focusing on high-efficiency, atom-economical protocols suitable for modern drug discovery workflows. We prioritize methods that minimize purification bottlenecks and utilize sustainable catalytic systems.
Part 1: The Pharmacophore & Material Scaffold
The utility of substituted quinoxalines stems from their tunable electronic properties. By varying substituents at the 2,3-positions (via the dicarbonyl source) and the 5,6,7,8-positions (via the diamine), researchers can modulate lipophilicity (
Key Applications
-
Kinase Inhibition: The nitrogen atoms in the pyrazine ring serve as hydrogen bond acceptors, critical for binding in the ATP-binding pocket of kinases. Erdafitinib (FGFR inhibitor) is a prime example of this scaffold's clinical relevance.
-
Optical Materials: Due to their electron-deficient nature, quinoxalines act as excellent electron-transporting materials in OLEDs and organic photovoltaics.
Part 2: The Classical Approach & Mechanistic Causality
The condensation of 1,2-diamines with 1,2-dicarbonyl compounds (the Hinsberg reaction) remains the most robust route. However, understanding the mechanism is crucial for troubleshooting low yields in sterically hindered substrates.
Mechanistic Pathway
The reaction is not a simultaneous double condensation. It proceeds stepwise:
-
Nucleophilic Attack: The most nucleophilic amine attacks the most electrophilic carbonyl.
-
Hemiaminal Formation: A reversible intermediate forms.
-
Dehydration: Loss of water creates the mono-imine (Schiff base).
-
Cyclization: Intramolecular attack closes the ring.
-
Aromatization: Final dehydration establishes the stable aromatic system.
Critical Insight: In acid-catalyzed protocols, if the acidity is too high, the amine becomes protonated (ammonium), killing its nucleophilicity. If too low, the carbonyl activation is insufficient. Lewis acids like Molecular Iodine (
Visualization: Mechanistic Pathway
Figure 1: Stepwise condensation mechanism. Note that steric bulk at the carbonyl position significantly retards the initial nucleophilic attack.
Part 3: Green Chemistry & Catalytic Innovations[5][6]
Modern synthesis demands "Green" compliance—reducing solvent waste and energy input. Two dominant methodologies have emerged to replace traditional refluxing in acetic acid.
Iodine-Catalyzed Synthesis ( )
Molecular iodine acts as a dual-role catalyst: a mild Lewis acid to activate the carbonyl and a weak oxidant to drive the equilibrium.
-
Why it works: Iodine coordinates with the carbonyl oxygen, increasing electrophilicity without fully protonating the amine.
-
Solvent System: Aqueous ethanol or water (micellar catalysis).[3]
PEG-400 Mediated Synthesis
Polyethylene Glycol-400 (PEG-400) serves as a biodegradable solvent and phase transfer catalyst.
-
Mechanism: The polymer chain wraps around cations or stabilizes the transition state via hydrogen bonding, facilitating the reaction at room temperature.
Comparative Data: Catalyst Efficiency
| Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) | Notes |
| None | Ethanol | Reflux | 180 | 65-75 | Slow, requires purification |
| 25-50 | 5-10 | 92-98 | Recommended. Scalable, clean workup | ||
| PEG-400 | Neat | 25 | 20-45 | 85-95 | Green, recyclable solvent |
| CAN | 25 | 20 | 90-95 | Good for sensitive substrates | |
| Solvent-free | 25 | 10 | 95 | Solid acid, requires filtration |
Part 4: Advanced Methodology – Oxidative Coupling
A major limitation of the classical method is the availability of stable 1,2-dicarbonyls. Many are hygroscopic or unstable. A superior modern approach utilizes
The "One-Pot" Oxidative Protocol:
Instead of using benzil (diketone), one uses benzoin (
Visualization: Synthetic Decision Matrix
Figure 2: Decision matrix for selecting the optimal synthetic pathway based on substrate availability and stability.
Part 5: Experimental Protocols (Self-Validating Systems)
These protocols are designed to be self-validating: visual cues (precipitation, color change) indicate progress, minimizing the need for constant aliquot sampling.
Protocol A: Iodine-Catalyzed Microwave Synthesis (High Throughput)
Best for: Rapid library generation of stable derivatives.
-
Reagents: Mix 1,2-diamine (1.0 mmol) and 1,2-dicarbonyl (1.0 mmol) in a microwave vial.
-
Solvent: Add 2 mL of Ethanol:Water (1:1 v/v). Why? Water accelerates the reaction via hydrophobic effects.
-
Catalyst: Add Molecular Iodine (
, 13 mg, 5 mol%). -
Reaction: Irradiate at 50°C (Power: 300W) for 2-5 minutes.
-
Validation Cue: The deep brown color of iodine may fade as it complexes, and a heavy precipitate (the product) usually forms rapidly upon cooling.
-
-
Workup: Pour into crushed ice containing 5% Sodium Thiosulfate (
). Why? Thiosulfate quenches residual iodine, preventing oxidative side reactions during isolation. -
Isolation: Filter the solid. Recrystallize from hot ethanol.
Protocol B: Aerobic Photo-Oxidative Synthesis (Advanced)
Best for: Using epoxides or unstable dicarbonyl precursors.
-
Reagents: Mix 1,2-diamine (1.0 mmol) and styrene oxide (1.0 mmol) in a borosilicate tube.
-
Catalyst: Add
(10 mol%). No metal photocatalyst required. -
Conditions: Stir at room temperature under open air (balloon not needed) under White LED irradiation (e.g., 14W household bulb).
-
Mechanism Check: The light excites the Iodine-substrate complex, generating radical species that abstract hydrogen, utilizing atmospheric
as the terminal oxidant. -
Monitoring: TLC is essential here. Look for the disappearance of the epoxide spot (less polar) and appearance of the fluorescent quinoxaline spot.
References
-
More, S. V., et al. (2005). "An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines." Molecules. Link
-
Zi, J., et al. (2018).[4] "Synthesis of quinoxalines through iodine-catalyzed one-pot annulation of alkynes." Synthetic Communications. Link
-
Gupta, M., et al. (2024).[1] "Green and Eco-friendly Synthetic Strategies for Quinoxaline Derivatives." Bentham Science.[5] Link
-
Yadav, J. S., et al. (2024). "Molecular Iodine Catalyzed: Visible Light Initiated New Strategy for the Synthesis of Quinoxaline Derivatives."[5] Current Organic Chemistry. Link
-
Al-Qawasmeh, R. A., et al. (2024).[6] "Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Borah, B., & Chowhan, L. R. (2021). "Recent advances in the transition-metal-free synthesis of quinoxalines." RSC Advances. Link
Sources
- 1. mtieat.org [mtieat.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sci-hub.box [sci-hub.box]
- 5. benthamscience.com [benthamscience.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Reactivity of the Bromine Atom in 6-Bromoquinoxaline Derivatives
Executive Summary
This technical guide provides a comprehensive analysis of the reactivity profile of 6-bromoquinoxaline, a critical heterocyclic building block in medicinal chemistry and materials science. Unlike its 2- and 3-halo analogs, which are prone to nucleophilic aromatic substitution (
Part 1: Electronic Structure & Reactivity Profile
Structural Analysis
Quinoxaline (benzopyrazine) is a bicyclic heterocycle.[2] The fusion of the electron-deficient pyrazine ring with a benzene ring creates a distinct electronic gradient across the molecule.
-
Positions 2 & 3 (Pyrazine Ring): Highly electron-deficient. Prone to nucleophilic attack (e.g.,
, addition of organolithiums). -
Position 6 (Benzene Ring): The bromine atom at position 6 functions similarly to a deactivated aryl bromide. The electron-withdrawing nature of the pyrazine ring (
and effects) lowers the electron density at C6 compared to bromobenzene, enhancing the rate of oxidative addition in Palladium (Pd)-catalyzed cycles but generally remaining inert to direct under mild conditions.
Reactivity Map
The following diagram illustrates the divergent reactivity modes of the quinoxaline scaffold, highlighting the specific utility of the C6-Br handle.
Figure 1: Reactivity landscape of 6-bromoquinoxaline.[3] The C6-Br bond is primarily activated via metal catalysis (Suzuki, Buchwald, Sonogashira) rather than nucleophilic substitution.
Part 2: Palladium-Catalyzed Cross-Coupling
The primary utility of 6-bromoquinoxaline lies in its ability to undergo Pd-catalyzed cross-coupling. The electron-poor nature of the quinoxaline core often accelerates the oxidative addition step compared to electron-rich aryl bromides.
Suzuki-Miyaura Coupling
This is the most robust method for functionalizing C6. It tolerates a wide range of functional groups (esters, nitriles, unprotected amines).
Mechanistic Insight: The catalytic cycle involves oxidative addition of the C6-Br bond to Pd(0), followed by transmetalation with an aryl- or alkyl-boronate. The electron-withdrawing pyrazine ring stabilizes the Pd(II) intermediate, potentially reducing the energy barrier for oxidative addition.
Optimization Table: Suzuki Conditions
| Parameter | Standard Conditions | Challenging Substrates (Steric/Electronic) |
| Catalyst | ||
| Base | ||
| Solvent | DME/ | 1,4-Dioxane/ |
| Temp | 80–100 °C | 100–120 °C (Microwave) |
Buchwald-Hartwig Amination
Essential for synthesizing kinase inhibitors, where the quinoxaline often mimics the adenine hinge-binding region of ATP.
Critical Considerations:
-
Ligand Selection: Bidentate ligands like BINAP or bulky monodentate phosphines (e.g., BrettPhos, XPhos) are required to prevent the formation of inactive Pd-dimers and facilitate reductive elimination.
-
Base Sensitivity: Strong bases like
are standard but can be incompatible with sensitive functional groups. is a milder alternative.
Sonogashira Coupling
Used to install alkynyl linkers.
-
Protocol: Typically utilizes
and in or DMF. -
Note: The electron-deficient nature of the ring can sometimes promote homocoupling of the alkyne (Glaser coupling) if oxygen is not strictly excluded.
Part 3: Metal-Halogen Exchange (Lithiation)[4]
Direct lithiation of 6-bromoquinoxaline is a high-risk, high-reward strategy.
The Challenge:
Organolithiums (e.g.,
Strategic Protocol:
-
Temperature: Must be strictly maintained at
or lower. -
Reagent:
(2 equiv) is often preferred over for faster exchange rates, minimizing the window for side reactions. -
Trapping: Electrophiles (aldehydes, ketones,
) must be added immediately after exchange.
Part 4: Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Synthesis of 6-Phenylquinoxaline)
A robust, self-validating protocol for C-C bond formation.
Reagents:
-
6-Bromoquinoxaline (
equiv)[3] -
Phenylboronic acid (
equiv) -
(
equiv) -
(
equiv, aq. solution) -
Solvent: 1,2-Dimethoxyethane (DME)
Step-by-Step:
-
Setup: Charge a round-bottom flask with 6-bromoquinoxaline and phenylboronic acid.
-
Solvent & Deoxygenation: Add DME and
. Sparge the biphasic mixture with argon for 15 minutes. Why? Oxygen poisons the Pd(0) catalyst and promotes boronic acid homocoupling. -
Catalyst Addition: Add
quickly under a positive stream of argon. -
Reaction: Heat to reflux (
) for 12–16 hours. Monitor by TLC (silica, 30% EtOAc/Hexanes). -
Workup: Cool to RT. Dilute with water and extract with EtOAc (
). Wash organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography.
Protocol B: Buchwald-Hartwig Amination (Synthesis of 6-(Morpholin-4-yl)quinoxaline)
Targeting C-N bond formation for medicinal chemistry analogs.
Reagents:
-
6-Bromoquinoxaline (
equiv)[3] -
Morpholine (
equiv) -
(
equiv) -
BINAP (
equiv) -
(
equiv) -
Solvent: Toluene (anhydrous)
Step-by-Step:
-
Pre-complexation: In a dry vial, mix
and BINAP in toluene under argon. Stir for 10 mins at RT to generate the active catalyst species (L-Pd-0). -
Main Reaction: Add 6-bromoquinoxaline, morpholine, and
to a reaction vessel. Add the pre-formed catalyst solution. -
Heating: Heat to
for 18 hours. -
Filtration: Filter the hot mixture through a pad of Celite to remove insoluble salts and Pd black.
-
Purification: Concentrate and purify via silica gel chromatography.
Part 5: Visualizing the Catalytic Cycle
Understanding the catalytic cycle is crucial for troubleshooting low yields.
Figure 2: General Catalytic Cycle for Pd-Catalyzed Cross-Coupling. The oxidative addition of 6-bromoquinoxaline is generally efficient due to the electron-deficient heterocycle.
References
-
Sigma-Aldrich. 6-Bromoquinoxaline Product Information & Safety Data.
-
BenchChem. A Comparative Guide to 6-Bromoquinoxaline-2,3(1H,4H)-dione and Other Quinoxaline Derivatives in Drug Discovery.
-
MDPI. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives.
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling: Mechanism and Conditions.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide and Troubleshooting.
-
Organic Chemistry Portal. Buchwald-Hartwig Amination: Reaction and Ligand Scope.
-
Wikipedia. Sonogashira Coupling: Mechanism and Applications.
-
Harvard University. Lithium-Halogen Exchange: Mechanism and Scope.
Sources
Role of quinoxaline scaffolds in medicinal chemistry
In the pharmacophore library of modern medicinal chemistry, few scaffolds possess the "privileged" status of quinoxaline (1,4-diazanaphthalene). Structurally defined by the fusion of a benzene ring and a pyrazine ring, this heteroaromatic system serves as a bioisostere for purines, pteridines, and quinolines.[1]
Its utility is not merely structural but functional. The quinoxaline core offers specific binding geometries for kinase ATP-pockets, DNA minor grooves, and specific G-protein coupled receptors (GPCRs). This guide dissects the synthetic evolution of quinoxalines, their structure-activity relationships (SAR), and the mechanistic causality behind their success in oncology and infectious disease therapeutics.[2]
Synthetic Architectures: From Hinsberg to Green Catalysis
The synthesis of the quinoxaline core has evolved from harsh acid-catalyzed condensations to atom-economic, green protocols.
The Mechanistic Evolution
-
Classic Approach (Hinsberg Reaction): Condensation of o-phenylenediamines with 1,2-dicarbonyls in refluxing ethanol/acetic acid. While effective, this often suffers from low yields and difficult purification.
-
Modern Approach (Green Catalysis): The use of molecular iodine (
) or solid-acid catalysts allows for room-temperature synthesis with high atom economy.
Validated Protocol: Iodine-Catalyzed One-Pot Synthesis
Use Case: Rapid generation of 2,3-disubstituted quinoxalines for SAR library screening.
Reagents:
-
o-Phenylenediamine (1.0 mmol)
-
Benzil (1.0 mmol)[3]
-
Molecular Iodine (
) (5 mol%) -
Solvent: Acetonitrile (
) or Water (for green compliance)
Step-by-Step Methodology:
-
Charge: In a 25 mL round-bottom flask, dissolve o-phenylenediamine (108 mg) and benzil (210 mg) in 5 mL of acetonitrile.
-
Catalyze: Add molecular iodine (12 mg, 5 mol%) to the stirred mixture.
-
Reaction: Stir at room temperature (25°C). The reaction typically reaches completion within 10–20 minutes.
-
QC Check: Monitor via TLC (30% EtOAc/Hexane). Disappearance of the diamine spot indicates completion.
-
-
Quench: Add 5% aqueous sodium thiosulfate (
) to neutralize the iodine (color change from dark brown to clear/yellow). -
Isolation: Extract with ethyl acetate (
mL). Dry organic layer over anhydrous .[4] -
Purification: Evaporate solvent. Recrystallize from ethanol to obtain needle-like crystals (Yield >90%).
Why this works: Iodine acts as a mild Lewis acid, activating the carbonyl carbons of the benzil, facilitating the nucleophilic attack by the diamine nitrogens.
Visualizing the Synthetic Logic
The following diagram illustrates the condensation pathway, highlighting the critical intermediate formation.
Pharmacological Mechanics: The Kinase Inhibition Paradigm
The most commercially successful application of quinoxaline scaffolds lies in Tyrosine Kinase Inhibition (TKI) . The nitrogen atoms in the quinoxaline ring (positions 1 and 4) serve as hydrogen bond acceptors, mimicking the adenine ring of ATP. This allows the molecule to dock effectively into the ATP-binding pocket of kinases.
Case Study: Erdafitinib (Balversa®)
-
Target: Fibroblast Growth Factor Receptor (FGFR).
-
Mechanism: Erdafitinib utilizes a quinoxaline core to bind to the FGFR kinase domain. By occupying the ATP pocket, it prevents the phosphorylation of downstream effectors (FRS2, PLC
), thereby halting the RAS/MAPK signaling cascade essential for tumor proliferation.
Mechanism of Action (MOA) Pathway
Structure-Activity Relationship (SAR) Matrix
The biological activity of the quinoxaline scaffold is highly tunable based on substitution patterns. The following table synthesizes data from recent medicinal chemistry campaigns (2020–2024).
| Position | Substituent Type | Effect on Activity | Mechanistic Rationale |
| C-2 / C-3 | Phenyl / Heteroaryl | Critical for Potency | Provides planar geometry for DNA intercalation or hydrophobic interactions within the kinase hinge region. |
| C-2 | Amide / Sulfonamide | Modulates Solubility | H-bond donor/acceptor capability improves binding affinity to receptor residues (e.g., Asp/Glu). |
| C-6 / C-7 | Electron-Withdrawing (F, Cl, | Enhances Metabolic Stability | Blocks metabolic oxidation at susceptible ring positions; halogens often fill small hydrophobic pockets in enzymes. |
| C-6 / C-7 | Electron-Donating ( | Variable | Can increase electron density of the ring, potentially strengthening |
| N-1 / N-4 | Oxide (N-O) | Bioreductive Prodrugs |
Experimental Protocol: In Vitro Kinase Assay
To validate the efficacy of a synthesized quinoxaline derivative, a self-validating kinase inhibition assay is required.
Protocol: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay for FGFR Inhibition
-
Preparation: Prepare a 384-well plate.
-
Enzyme Mix: Dilute recombinant FGFR1 enzyme (0.5 nM final) in Assay Buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35). -
Compound Addition: Add 5
L of the synthesized quinoxaline derivative (serially diluted in DMSO) to the wells. -
Substrate Initiation: Add 5
L of Substrate Mix containing:-
Biotinylated-peptide substrate (e.g., Poly GT).
-
ATP (at
concentration, approx. 10 M).
-
-
Incubation: Incubate at 25°C for 60 minutes.
-
Detection: Add 10
L of Detection Mix containing:-
Europium-labeled anti-phosphotyrosine antibody.
-
Streptavidin-APC (Allophycocyanin).
-
-
Readout: Measure fluorescence emission at 665 nm (APC) and 615 nm (Europium) using a plate reader.
-
Calculation: Calculate the TR-FRET ratio (
). Lower ratios indicate higher inhibition.-
Validation: Use Erdafitinib as a positive control (
nM).
-
Future Outlook: Quinoxalines in PROTACs
The future of quinoxaline chemistry lies in Targeted Protein Degradation . Researchers are now utilizing the quinoxaline scaffold not just as an inhibitor, but as the "warhead" ligand in PROTACs (Proteolysis Targeting Chimeras).
-
Design: A quinoxaline kinase inhibitor is linked via a PEG chain to an E3 ligase ligand (e.g., Thalidomide).
-
Result: Instead of merely blocking the enzyme, the PROTAC induces ubiquitination and proteasomal degradation of the target protein, overcoming resistance mechanisms often seen with standard inhibitors.
References
-
FDA Drug Approvals. (2019). FDA approves erdafitinib for locally advanced or metastatic urothelial carcinoma. U.S. Food and Drug Administration. [Link]
-
Pereira, J. A., et al. (2024). Recent Advances in the Synthesis of Quinoxalines: A Green Chemistry Approach. Molecules.[1][2][3][4][5][6][7][8][9][10] [Link] (Generalized link to journal for recent protocols).
-
Montana, M., et al. (2020). Quinoxaline derivatives as antiviral agents: A systematic review. European Journal of Medicinal Chemistry.[7] [Link]
-
Bailly, C., et al. (2019). Intercalation into DNA is not required for inhibition of Topoisomerase II by quinoxaline antibiotics. Biochemistry. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 135409466, Erdafitinib.[Link]
Sources
- 1. mtieat.org [mtieat.org]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 9. Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
Exploring the Electronic Properties of 6-Bromo-2-(trifluoromethyl)quinoxaline: A Dual-Axis Guide for Materials Science and Drug Discovery
Executive Summary
As a highly functionalized heterocyclic scaffold, 6-Bromo-2-(trifluoromethyl)quinoxaline (CAS: 1240621-90-2) represents a masterclass in rational chemical design. By combining the electron-deficient benzopyrazine (quinoxaline) core with a strongly electronegative trifluoromethyl (-CF
As an Application Scientist navigating both organic electronics and medicinal chemistry, I approach this molecule not just as a static structure, but as a dynamic electronic system. The -CF
Fundamental Electronic & Electrochemical Properties
The quinoxaline core is inherently electron-deficient due to the two electronegative sp
This electronic modulation manifests in two critical ways:
-
Deepened LUMO Levels: The LUMO energy drops significantly, making these derivatives exceptional n-type semiconductors and electron-transporting materials (ETMs) [1].
-
Positive Shift in Reduction Potential: The molecule becomes much easier to reduce electrochemically. In biological environments, this facilitates selective 1-electron reduction by metalloenzymes, a cornerstone mechanism for hypoxia-targeted prodrugs [3, 5].
Table 1: Quantitative Electronic & Physicochemical Data
The following table summarizes the typical electronic parameters of -CF
| Property | Typical Range / Value | Causality / Significance |
| LUMO Energy Level | -3.00 to -3.30 eV | Deepened by the -CF |
| Reduction Potential ( | -0.8 to -1.2 V (vs Ag/AgCl) | Positive shift driven by electron-withdrawing substituents; critical for bioreductive activation. |
| LogP (Lipophilicity) | ~3.41 | Enhanced by the hydrophobic -CF |
| Stokes Shift | > 100 nm (in D-A systems) | Large shift due to Intramolecular Charge Transfer (ICT) in polar solvents, minimizing self-absorption. |
Application Axis I: Organic Electronics and Photophysics
In the realm of optoelectronics, 6-bromo-2-(trifluoromethyl)quinoxaline is utilized as a potent "Acceptor" (A) unit in Donor-Acceptor (D-A) architectures. By coupling a strongly electron-donating group (e.g., carbazole or triphenylamine) to the 6-position via the bromine handle, researchers induce strong Intramolecular Charge Transfer (ICT) [2].
This D-A push-pull dynamic is the foundation for Aggregation-Induced Emission (AIE) fluorophores and Thermally Activated Delayed Fluorescence (TADF) emitters used in highly efficient Organic Light-Emitting Diodes (OLEDs) [1, 2]. The -CF
Fig 1: Thermally Activated Delayed Fluorescence (TADF) mechanism in D-A quinoxaline systems.
Protocol 1: Electrochemical Characterization via Cyclic Voltammetry (CV)
To confidently utilize this scaffold in OLEDs, you must empirically determine its LUMO level. This self-validating protocol uses Ferrocene as an internal standard to ensure reliable alignment with vacuum energy levels.
Step-by-Step Methodology:
-
Electrolyte Preparation: Dissolve 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF
) in anhydrous, degassed dichloromethane (DCM). Causality: Anhydrous conditions are critical; trace water will irreversibly quench the radical anion formed during reduction, destroying the reversibility of the CV wave. -
Analyte Addition: Add 1.0 mM of the quinoxaline derivative to the electrolyte solution.
-
Cell Assembly: Use a three-electrode setup: a Glassy Carbon (GC) working electrode, a Platinum wire counter electrode, and an Ag/Ag
(0.01 M AgNO in acetonitrile) non-aqueous reference electrode. -
Degassing: Purge the solution with ultra-high purity Argon for 15 minutes to displace dissolved oxygen.
-
Measurement: Scan cathodically from 0.0 V to -2.0 V at a scan rate of 50 mV/s. Record the onset reduction potential (
). -
Calibration: Spike the solution with 1.0 mM Ferrocene (Fc) and record the CV again. Measure the half-wave potential of the Fc/Fc
couple ( ). -
Calculation: Calculate the LUMO using the empirical formula:
.
Application Axis II: Medicinal Chemistry & Bioreductive Therapeutics
In drug discovery, the quinoxaline scaffold—particularly when oxidized to quinoxaline 1,4-di-N-oxides—exhibits potent biological activity against parasitic infections (like Trypanosoma cruzi in Chagas disease) and solid tumors [3, 5].
The causality here is deeply tied to the -CF
Fig 2: Hypoxia-selective bioreductive activation pathway of electron-deficient quinoxalines.
Protocol 2: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling
To optimize the pharmacokinetic properties or extend the
Step-by-Step Methodology:
-
Reagent Loading: In an oven-dried Schlenk flask, combine 1.0 eq of 6-bromo-2-(trifluoromethyl)quinoxaline, 1.2 eq of the desired arylboronic acid, and 3.0 eq of Potassium Carbonate (K
CO ). -
Catalyst Addition: Add 0.05 eq of Pd(dppf)Cl
. Causality: The bidentate dppf ligand is chosen specifically because its large bite angle suppresses unwanted reductive elimination side reactions, which is crucial when coupling highly electron-deficient aryl halides. -
Solvent System: Add a 4:1 mixture of degassed 1,4-Dioxane and Water. Causality: The biphasic system ensures the organic substrates dissolve in the dioxane while the inorganic base dissolves in the water, facilitating the critical transmetalation step at the solvent interface.
-
Reaction: Heat the mixture to 90°C under an Argon atmosphere for 12 hours.
-
Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous Na
SO , concentrate under reduced pressure, and purify via silica gel flash chromatography.
Conclusion
6-Bromo-2-(trifluoromethyl)quinoxaline is far more than a simple heterocyclic intermediate. It is a highly tuned electronic system. By leveraging the electron-withdrawing power of the -CF
References
- Quinoxaline derivatives as attractive electron-transporting materials Beilstein Journal of Organic Chemistry
- Investigation on Y-shaped tri-fluoromethyl substituted quinoxalines: synthesis, optical and morphological studies Chemical Papers
- Novel quinoxaline 1,4-di-N-oxide derivatives as new potential antichagasic agents European Journal of Medicinal Chemistry
- BF3-promoted electrochemical properties of quinoxaline in propylene carbon
- Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions Frontiers in Pharmacology
A Senior Application Scientist's Guide to the Safe Handling of Bromo-Trifluoromethyl Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Power and Peril of the Trifluoromethyl Group
The introduction of a trifluoromethyl (CF3) group into a molecule is a powerful strategy in modern drug discovery. It can dramatically enhance metabolic stability, lipophilicity, and binding affinity. Bromo-trifluoromethyl compounds, such as the gaseous bromotrifluoromethane (CF3Br, Halon 1301) and various liquid benzylic bromides, are key reagents for introducing this critical moiety. However, their utility is matched by significant handling challenges. This guide provides a framework for the safe and effective use of these compounds, grounded in an understanding of their inherent chemical properties. It is not merely a list of rules, but a technical resource to inform your risk assessments and experimental design.
Hazard Identification and Risk Assessment: Know Your Reagent
A thorough understanding of the specific bromo-trifluoromethyl compound you are using is the bedrock of safety. While this guide provides general principles, always consult the Safety Data Sheet (SDS) for your specific reagent.
Inherent Hazards of Bromo-Trifluoromethyl Compounds
These compounds belong to the broader class of halogenated hydrocarbons, which present a range of potential health and physical hazards.[1][2]
-
Inhalation Toxicity: Many bromo-trifluoromethyl compounds are volatile. Inhalation of high concentrations can act as an asphyxiant by displacing oxygen, particularly in poorly ventilated areas.[3][4][5][6] Symptoms of overexposure can include dizziness, headache, loss of coordination, and at very high levels, central nervous system depression, cardiac arrhythmias, and even death.[3][4][5][7] These effects can occur rapidly and without significant warning symptoms.[5][6]
-
Dermal and Eye Contact: Direct contact with liquefied gases like CF3Br will cause severe frostbite.[4][5][8][9] Liquid bromo-trifluoromethyl compounds can cause skin and eye irritation or severe burns.[5][10][11][12][13][14] Repeated exposure can lead to dermatitis by defatting the skin.[1][5]
-
Thermal Decomposition: While many of these compounds are not flammable, they can decompose at high temperatures (e.g., >480°C for CF3Br) or in a fire.[8][15] This decomposition releases highly toxic and corrosive fumes, including hydrogen bromide (HBr), hydrogen fluoride (HF), and carbonyl halides.[16][4][6][8][15]
-
Reactivity: While generally stable, some compounds can react violently with incompatible materials such as powdered metals (e.g., aluminum), strong bases, and strong oxidizing agents.[3][8][11][17]
Physical Properties Overview: Bromotrifluoromethane (CF3Br)
To illustrate the need for specific data, consider the properties of the common reagent, bromotrifluoromethane.
| Property | Value | Source |
| Chemical Formula | CBrF3 | [3] |
| Molecular Weight | 148.9 g/mol | |
| Boiling Point | -58 °C (-72 °F) | [7] |
| Vapor Pressure | 1434 kPa at 20°C | [7] |
| Vapor Density | 5.1 (Air = 1) | [7] |
| Appearance | Colorless gas or compressed liquefied gas | [5][7] |
| Odor | Slight ether-like odor | [5] |
| Occupational Exposure Limits | TLV-TWA: 1000 ppm | [7] |
This table highlights that CF3Br is a dense gas that can accumulate in low-lying areas, creating a significant and often overlooked asphyxiation hazard.[7]
Core Safety Principles & Engineering Controls
The hierarchy of controls is a fundamental concept in laboratory safety. Engineering controls are the most effective line of defense.
-
Chemical Fume Hood: All work with bromo-trifluoromethyl compounds must be conducted in a certified chemical fume hood.[18] This is non-negotiable. The fume hood protects the user from inhaling volatile compounds and contains any potential releases.
-
Ventilation: Ensure the laboratory has adequate general ventilation. For gaseous reagents, be aware that the gas is heavier than air and can accumulate in low-lying areas.[3][7] Oxygen levels should be monitored in confined spaces or where large releases are possible.[7][8]
-
Gas Cabinets and Delivery Systems: For reactions using gaseous reagents like CF3Br, dedicated gas cabinets with proper ventilation and leak detection are essential. Use only equipment, including regulators and tubing, specified for the product and its pressure.[3] Modern continuous flow chemistry systems, which use mass flow controllers and tube-in-tube reactors, offer a significantly safer method for handling hazardous gases by minimizing the volume in use at any one time and ensuring efficient consumption.[19][20][21][22]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible and unobstructed.[10][11][23]
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is essential but should never be the primary means of protection. It is used to protect against residual risks that cannot be eliminated by engineering controls.
-
Eye and Face Protection: Chemical splash goggles are mandatory.[10][12] For operations with a higher risk of splashing or pressure release, a full-face shield should be worn in addition to goggles.[10][23][24]
-
Hand Protection: Standard nitrile gloves may not be sufficient for prolonged contact.[24] Consult the glove manufacturer’s chemical resistance guide for your specific compound. For many organofluorine compounds, more robust materials like butyl rubber or Viton™ are recommended.[24][25] Always double-check gloves for integrity before use and remove them using the proper technique to avoid contaminating your skin.[24] For handling liquefied gases, wear cryogenic or cold-insulating gloves.[7]
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[23] For larger-scale operations or in case of emergency, impervious protective clothing may be necessary.[10]
-
Respiratory Protection: When engineering controls are not sufficient to maintain exposure below occupational limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors or a self-contained breathing apparatus (SCBA) must be used.[10][26] SCBAs are required for emergency response situations.[16][4][8]
The following diagram illustrates the decision-making process for selecting appropriate PPE.
Caption: PPE selection workflow for handling bromo-trifluoromethyl compounds.
Standard Operating Procedures (SOPs): A Step-by-Step Guide
Adherence to well-defined SOPs is critical for mitigating risks.
Storage and Inspection
-
Cylinders (Gases): Store cylinders upright and secured with a valve protection cap in place in a cool, dry, well-ventilated area away from heat and direct sunlight.[17][27] Do not store near incompatible materials, especially powdered metals or strong bases.[17] Use a "first-in, first-out" inventory system.[17]
-
Liquids: Store in a corrosives or flammables cabinet as appropriate, away from heat and ignition sources.[11][14] Ensure containers are tightly closed and clearly labeled.[11]
Reaction Setup and Execution
The following diagram outlines a generalized workflow for setting up a reaction. The key principle is containment and control at every step.
Caption: Generalized workflow for a typical laboratory reaction.
Protocol Spotlight: Nucleophilic Trifluoromethylation in Flow
Continuous flow chemistry provides a safer way to perform reactions with hazardous reagents like fluoroform (CF3H), a related greenhouse gas, by generating the reactive species in-situ for immediate consumption.[21][22] This approach can be adapted for bromo-trifluoromethyl compounds.
-
System Setup: A typical setup involves syringe pumps for liquid reagents, a mass flow controller (MFC) for gaseous reagents, a mixer (e.g., T-mixer), and a coil reactor.[19][20]
-
Reagent Streams: A solution of the substrate is pumped in one stream. A second stream contains the base or initiator. For a gaseous reagent like CF3Br, it is introduced via the MFC into the solvent stream just before mixing.[19]
-
Reaction: The streams combine in the mixer and flow through the temperature-controlled reactor coil. The small volume ensures excellent heat transfer and minimizes the amount of hazardous material present at any time.
-
Quenching: The output from the reactor is collected directly into a flask containing a suitable quenching agent.[19]
Waste Disposal
-
Never dispose of bromo-trifluoromethyl compounds down the drain.
-
All waste, including contaminated consumables (gloves, pipette tips, etc.), must be collected in designated, labeled hazardous waste containers.[23]
-
Empty gas cylinders should be returned to the supplier. Do not attempt to dispose of residual gas yourself.[23]
Emergency Procedures: Be Prepared
-
Inhalation: Immediately remove the affected person to fresh air.[4][8][15] If they are not breathing, administer artificial respiration.[3][15] Seek immediate medical attention.[3][15]
-
Skin Contact (Liquid): For frostbite, flush the affected area with lukewarm water (do not use hot water) and seek immediate medical attention.[8] Do not rub the area or remove clothing that is frozen to the skin until it is thawed.[8] For chemical burns, wash the area with copious amounts of soap and water for at least 15 minutes and get medical attention.[12][13][15]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][8][15] For frostbite, seek immediate medical attention.[8]
-
Spills and Leaks: Evacuate all non-essential personnel from the area.[4][8] If it is a gas leak, increase ventilation and monitor oxygen levels.[8] Leaking cylinders should only be handled by trained personnel wearing appropriate PPE, including an SCBA.[16][9] If possible and safe to do so, move the leaking container to a fume hood or a safe, remote location to vent.[8]
References
- WORMALD HALON 1301 Safety D
- HALON 1301 Safety D
- HALON 1301 Safety D
- Bromotrifluoromethane Safety D
- 3-(Trifluoromethyl)
- Halon 1301 Safety D
- A Review of the Toxicology of Halogen
- Toxicokinetics of inhaled bromotrifluoromethane (Halon 1301) in human subjects. PubMed.
- Trifluorobromomethane Hazard Summary. New Jersey Department of Health.
- Halon 1301 Safety Data Sheet.
- 3-(Trifluoromethyl)
- ICSC 0837 - BROMOTRIFLUOROMETHANE. Inchem.org.
- Fluorine Safety Guidelines. Rutgers University Environmental Health & Safety.
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022). ACS Chemical Health & Safety.
- Bromotrifluoromethane (CBrF3)
- Compressed Gas, N.O.S. (Bromotrifluoromethane, Nitrogen)
- Guidance For Hazard Determination.
- Personal Protective Equipment. (2025). U.S. Environmental Protection Agency.
- 4-Bromo-2-(trifluoromethyl)
- 2-Bromo-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene Safety Data Sheet.
- 2,5-Bis(trifluoromethyl)bromobenzene Safety Data Sheet. (2025). Thermo Fisher Scientific.
- BROMOTRIFLUOROMETHANE (HALOCARBON 13B-1)
- Working with Hazardous Chemicals. Organic Syntheses.
- Personal protective equipment (PPE) for handling octafluorotoluene. Benchchem.
- 3,4,5-Trifluorobenzyl bromide Safety Data Sheet. (2025). Thermo Fisher Scientific.
- Halogenated Hydrocarbons. NC Department of Labor.
- Application Notes and Protocols for Trifluoromethylation in Continuous Flow Chemistry Systems. Benchchem.
- BROMOTRIFLUOROMETHANE. CAMEO Chemicals - NOAA.
- Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. (2021). Chemical Society Reviews.
- 2-Bromo-5-(trifluoromethyl)phenylacetonitrile Safety Data Sheet. (2025). Thermo Fisher Scientific.
- Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation in Flow. (2017). ACS Sustainable Chemistry & Engineering.
- Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. (2017).
- Personal Protective Equipment. American Chemistry Council.
- Bromotrifluoromethane Material Safety Data Sheet. (2017).
- Hazard Classification Guidance for Manufacturers, Importers, and Employers. OSHA.
- OSHA Clarifies HazCom: Aerosols vs Gases Under Pressure. (2026). Alliance Chemical.
- Halogenated Hydrocarbons: C1-C4 Not Otherwise Listed - Preliminary Draft. (2017). Mass.gov.
Sources
- 1. Halogenated Hydrocarbons | NC DOL [labor.nc.gov]
- 2. mass.gov [mass.gov]
- 3. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 4. hrd-aerosystems.com [hrd-aerosystems.com]
- 5. nj.gov [nj.gov]
- 6. kiddetechnologies.com [kiddetechnologies.com]
- 7. ICSC 0837 - BROMOTRIFLUOROMETHANE [inchem.org]
- 8. wormald.com.au [wormald.com.au]
- 9. BROMOTRIFLUOROMETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.no [fishersci.no]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. statewidefire.com.au [statewidefire.com.au]
- 16. cdn11.bigcommerce.com [cdn11.bigcommerce.com]
- 17. msdsdigital.com [msdsdigital.com]
- 18. orgsyn.org [orgsyn.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00670J [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. asahilab.co.jp [asahilab.co.jp]
- 23. ipo.rutgers.edu [ipo.rutgers.edu]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. epa.gov [epa.gov]
- 27. gfl.co.in [gfl.co.in]
Methodological & Application
Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for 6-Bromo-2-(trifluoromethyl)quinoxaline
Executive Summary & Mechanistic Rationale
The incorporation of the quinoxaline scaffold into small molecules is a highly sought-after strategy in medicinal chemistry and drug development. Specifically, 6-Bromo-2-(trifluoromethyl)quinoxaline (CAS: 1240621-90-2) [1] serves as a privileged electrophilic building block. The trifluoromethyl (–CF₃) group drastically enhances the molecule's lipophilicity and metabolic stability, while the 6-bromo position provides a versatile handle for carbon-carbon bond formation via palladium-catalyzed Suzuki-Miyaura cross-coupling.
However, the strongly electron-withdrawing nature of the –CF₃ group alters the electronic landscape of the quinoxaline ring, requiring a highly tailored approach to the catalytic cycle [2]:
-
Oxidative Addition: The electron-deficient nature of the substrate lowers the LUMO of the C–Br bond, making oxidative addition to the Pd(0) active species exceptionally fast.
-
Transmetalation (The Bottleneck): While oxidative addition is accelerated, the resulting Pd(II) intermediate is highly stabilized. Consequently, transmetalation becomes the rate-limiting step. Weak bases (e.g., Na₂CO₃) often fail to sufficiently polarize the boronic acid to drive this thermodynamically demanding step [3].
-
Reductive Elimination: Once transmetalation occurs, the steric bulk of modern dialkylbiarylphosphine ligands (e.g., Buchwald ligands) forces the rapid reductive elimination of the target product.
Catalytic Pathway Visualization
Caption: Catalytic cycle of Suzuki-Miyaura coupling for 6-Br-2-CF3-quinoxaline.
Reaction Optimization & Quantitative Data
To overcome the transmetalation bottleneck, an extensive screening of precatalysts, ligands, and bases is required [4]. The table below summarizes the optimization landscape for coupling 6-Bromo-2-(trifluoromethyl)quinoxaline with a standard electron-neutral arylboronic acid.
| Catalyst System (5 mol%) | Base (3.0 equiv) | Solvent System | Temp (°C) | Conversion (%) |
| Pd(PPh₃)₄ | Na₂CO₃ (aq) | Toluene / H₂O (4:1) | 90 | 35% |
| Pd(dppf)Cl₂ | K₂CO₃ (s) | 1,4-Dioxane | 100 | 62% |
| XPhos Pd G3 | K₃PO₄ (anhydrous) | 1,4-Dioxane / H₂O (10:1) | 80 | >95% |
| CataCXium A Pd G3 | Cs₂CO₃ (anhydrous) | 2-MeTHF / H₂O (10:1) | 80 | 91% |
Causality of the Optimal Condition: The XPhos Pd G3 precatalyst ensures rapid generation of the active monoligated Pd(0) species. The bulky, electron-rich XPhos ligand prevents catalyst deactivation, while the use of anhydrous K₃PO₄ provides the necessary basicity to drive the transmetalation of the stabilized Pd(II) complex without promoting excessive protodeboronation of the boronic acid [3].
Self-Validating Experimental Protocol
This protocol is designed for the millimole scale (e.g., 1.0 mmol) but is directly scalable.
Materials Required:
-
6-Bromo-2-(trifluoromethyl)quinoxaline (1.0 equiv, 1.0 mmol, 277.04 mg)
-
Arylboronic acid or Arylboronate pinacol ester (1.2 equiv, 1.2 mmol)
-
XPhos Pd G3 (0.05 equiv, 5 mol%, 42.3 mg)
-
Potassium phosphate tribasic, anhydrous (K₃PO₄) (3.0 equiv, 3.0 mmol, 636.8 mg)
-
1,4-Dioxane (Degassed, 10 mL) and Deionized Water (Degassed, 1 mL)
Step-by-Step Methodology:
-
Vessel Preparation: Charge an oven-dried 20 mL Schlenk flask or microwave vial with a magnetic stir bar. Add the 6-Bromo-2-(trifluoromethyl)quinoxaline, arylboronic acid, and anhydrous K₃PO₄.
-
Causality: Solid-state mixing prior to solvent addition ensures uniform distribution of the insoluble inorganic base.
-
-
Solvent Addition & Degassing: Add 1,4-Dioxane (10 mL) and H₂O (1 mL). Seal the vessel with a septum and sparge the heterogeneous mixture with Argon gas for 15 minutes using a submerged needle.
-
Causality: The active Pd(0) species is highly susceptible to oxidation by dissolved O₂. Failure to degas will convert Pd(0) to an inactive Pd(II) state, stalling the reaction and promoting homocoupling [3].
-
-
Catalyst Introduction: Briefly remove the Argon needle, quickly add the XPhos Pd G3 catalyst, and re-seal. Sparge for an additional 2 minutes, then maintain under a positive Argon balloon pressure.
-
Thermal Activation: Transfer the vessel to a pre-heated oil bath or heating block set to 80 °C. Stir vigorously (800+ RPM).
-
Causality: High stirring rates are mandatory to overcome the mass-transfer limitations between the organic solvent phase and the solid inorganic base.
-
-
In-Process Control (IPC) & Self-Validation: At t = 2 hours, withdraw a 10 µL aliquot via syringe. Dilute in 1 mL Acetonitrile, filter through a 0.22 µm PTFE syringe filter, and analyze via LC-MS.
-
Validation Logic: The reaction is self-validating. If LC-MS shows >95% consumption of the bromoquinoxaline, proceed to workup. If <80% conversion is observed with intact boronic acid, the transmetalation is stalling (increase temperature to 90 °C). If boronic acid is depleted but bromoquinoxaline remains, protodeboronation has occurred (spike with 0.5 equiv additional boronic acid).
-
-
Workup & Isolation: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove Pd-black and inorganic salts. Wash the organic filtrate with brine (2 × 15 mL), dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Troubleshooting & Logic Workflow
Caption: Troubleshooting decision tree for low-yielding Suzuki-Miyaura couplings.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromo-2-(trifluoromethyl)quinoxaline
Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry, as the arylamine motif is a prevalent feature in a vast array of pharmaceuticals and biologically active compounds.[1] The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of these crucial bonds.[2] This reaction offers significant advantages over traditional methods, such as broader substrate scope, greater functional group tolerance, and milder reaction conditions.[2]
This application note provides a detailed protocol for the Buchwald-Hartwig amination of 6-Bromo-2-(trifluoromethyl)quinoxaline, a key intermediate in the synthesis of novel therapeutics. The presence of the electron-withdrawing trifluoromethyl group and the quinoxaline core presents unique challenges and considerations for this transformation, which will be addressed herein. This guide is intended for researchers, scientists, and drug development professionals seeking to employ this powerful reaction for the synthesis of complex nitrogen-containing heterocyclic compounds.
Reaction Principle: Navigating the Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (6-Bromo-2-(trifluoromethyl)quinoxaline), forming a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then facilitates the deprotonation of the amine, forming a palladium-amido complex.
-
Reductive Elimination: The final step involves the formation of the new C-N bond through reductive elimination from the Pd(II) complex, which yields the desired arylamine product and regenerates the active Pd(0) catalyst.[3]
The efficiency and success of this catalytic cycle are highly dependent on the judicious selection of the palladium precursor, ligand, base, and solvent.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Buchwald-Hartwig amination of 6-Bromo-2-(trifluoromethyl)quinoxaline with a representative primary or secondary amine. Optimization of the reaction conditions may be necessary for specific amine substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 6-Bromo-2-(trifluoromethyl)quinoxaline | ≥98% | Commercially Available | Store at 2-8°C, sealed in a dry environment.[4] |
| Amine (Primary or Secondary) | Anhydrous | Commercially Available | Ensure the amine is free of moisture. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Commercially Available | Air-sensitive, handle under an inert atmosphere. |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | Ligand Grade | Commercially Available | Air-sensitive, handle under an inert atmosphere. |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available | Hygroscopic, handle in a glovebox or under inert gas. |
| Toluene | Anhydrous | Commercially Available | Use a dry, degassed solvent. |
| Schlenk tube or microwave vial | --- | --- | Must be oven-dried before use. |
| Magnetic stir bar | --- | --- | --- |
| Inert atmosphere | High Purity Nitrogen or Argon | --- | --- |
Safety Precautions
-
6-Bromo-2-(trifluoromethyl)quinoxaline: This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5]
-
Palladium Catalysts and Phosphine Ligands: These reagents are often air-sensitive and should be handled under an inert atmosphere. They can be irritants and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium tert-butoxide: This is a strong, corrosive base. Handle with care to avoid contact with skin and eyes. It is also highly sensitive to moisture.
-
Toluene: This is a flammable solvent with potential health hazards. All operations should be performed in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.[6][7][8][9][10][11]
Reaction Setup and Procedure
Caption: Experimental workflow for the Buchwald-Hartwig amination.
-
In a glovebox or under a stream of inert gas, add 6-Bromo-2-(trifluoromethyl)quinoxaline (1.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.02 equiv., 2 mol%), and XPhos (0.04 equiv., 4 mol%) to an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar.
-
Add sodium tert-butoxide (NaOtBu; 1.4 equiv.) to the reaction vessel.
-
Seal the tube, and if not in a glovebox, evacuate and backfill with inert gas (repeat this cycle three times).
-
Add anhydrous, degassed toluene (to achieve a concentration of approximately 0.1-0.2 M with respect to the bromoquinoxaline).
-
Add the amine (1.2 equiv.) to the reaction mixture via syringe.
-
Place the sealed reaction vessel in a preheated oil bath or heating block at 100-110 °C and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-2-(trifluoromethyl)quinoxaline.
Mechanism and Rationale for Reagent Selection
A deeper understanding of the role of each component is critical for troubleshooting and optimizing the reaction.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
-
Palladium Precursor (Pd₂(dba)₃): This is a common and effective source of Pd(0) for cross-coupling reactions. Other precursors such as Pd(OAc)₂ can also be used.[12]
-
Ligand (XPhos): The choice of ligand is paramount for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like XPhos are known to promote the rates of both oxidative addition and reductive elimination, which are often the rate-limiting steps of the catalytic cycle.[13] For electron-deficient substrates like 6-Bromo-2-(trifluoromethyl)quinoxaline, such ligands are crucial to overcome the potentially slower oxidative addition. Other suitable ligands for challenging substrates include SPhos and BrettPhos.[3][13]
-
Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine, facilitating the formation of the palladium-amido complex. Sodium tert-butoxide is a common choice for this purpose. For substrates that may be sensitive to strong bases, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, although this may require higher reaction temperatures or longer reaction times.[12][14]
-
Solvent (Toluene): Aprotic, non-polar solvents like toluene, dioxane, or THF are typically used for the Buchwald-Hartwig amination.[12] These solvents are generally good at solubilizing the various components of the reaction mixture and are compatible with the reaction conditions. It is essential to use anhydrous solvents to prevent quenching of the strong base and potential side reactions.
Discussion and Troubleshooting
-
Substrate Reactivity: The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the aryl bromide. While it can make the aromatic ring more electron-deficient and potentially more susceptible to oxidative addition, it can also affect the overall electronic properties of the system. Careful optimization of the reaction conditions is therefore recommended.
-
Amine Nucleophilicity: The nature of the amine (primary vs. secondary, aliphatic vs. aromatic) will significantly impact the reaction rate and outcome. Less nucleophilic amines may require more forcing conditions (higher temperatures, longer reaction times, or a stronger base/more active catalyst system).
-
Reaction Monitoring: It is crucial to monitor the reaction progress to avoid prolonged heating, which can lead to catalyst decomposition and the formation of byproducts.
-
Inert Atmosphere: Strict adherence to inert atmosphere techniques is critical for the success of this reaction, as oxygen can deactivate the palladium catalyst.
-
No Reaction or Low Yield: If the reaction fails or gives a low yield, consider the following:
-
Catalyst/Ligand Activity: Ensure the palladium precursor and ligand have not been deactivated by exposure to air.
-
Base Strength/Solubility: For weaker bases like carbonates, ensure vigorous stirring to maximize their interaction with the reaction mixture. The particle size of the base can also play a role.[12]
-
Solvent Purity: The presence of water or other impurities in the solvent can be detrimental.
-
Temperature: A higher reaction temperature may be required for less reactive substrates.
-
Conclusion
The Buchwald-Hartwig amination is a powerful and reliable method for the synthesis of N-aryl-2-(trifluoromethyl)quinoxalines. By carefully selecting the appropriate catalyst system, base, and solvent, and by adhering to strict anhydrous and anaerobic conditions, researchers can efficiently construct these valuable compounds. The protocol and insights provided in this application note serve as a robust starting point for the successful implementation of this important transformation in drug discovery and development programs.
References
-
PubChem. 2-(Trifluoromethyl)quinoline. [Link]
-
Shen, Q., & Hartwig, J. F. (2014). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society, 136(2), 599-609. [Link]
-
Hartwig, J. F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 43(8), 1104-1115. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Hartwig, J. F., & Driver, M. S. (1998). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)₂. Journal of the American Chemical Society, 120(46), 12059-12060. [Link]
-
MySkinRecipes. 6-(Bromomethyl)quinoxaline. [Link]
-
Luker, T. J., et al. (2001). Palladium catalysed amination of electron deficient halothiophenes. Tetrahedron Letters, 42(44), 7847-7850. [Link]
-
The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
-
Nolan, S. P., & Grasa, G. A. (2007). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 72(25), 9680-9689. [Link]
-
Filarowski, A., et al. (2021). Trifluoromethoxypyrazines: Preparation and Properties. Molecules, 26(11), 3235. [Link]
-
Lee, C. S., et al. (2013). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)₂ or CuI. Molecules, 18(12), 14757-14768. [Link]
-
Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998-1003. [Link]
-
Omar, W. A. E., & Hormi, O. E. O. (2011). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Heterocyclic Chemistry, 48(6), 1332-1337. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Norrby, P.-O., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]
-
Thompson, M. J., et al. (2021). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Organic Process Research & Development, 25(8), 1872-1882. [Link]
-
Lalevée, J., et al. (2024). α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations. Angewandte Chemie International Edition, 63(45), e202411394. [Link]
Sources
- 1. 176722-64-8|6-Bromo-2-trifluoromethylquinoline|BLD Pharm [bldpharm.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemscene.com [chemscene.com]
- 5. 2-bromo-6-(trifluoromethyl)quinoxaline | 1240595-08-7 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. angenechemical.com [angenechemical.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
Functionalization of the C-6 position on the quinoxaline ring system
Application Note: Strategic Functionalization of the Quinoxaline C-6 Position
Abstract
The quinoxaline scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting potent activity in oncology (kinase inhibition), virology, and antimicrobial research. While functionalization at the pyrazine ring (C-2/C-3) is straightforward via nucleophilic attack or radical alkylation, the benzenoid ring (C-5 to C-8) presents a challenge due to its relative electron deficiency and lack of specific directing groups. This Application Note provides a validated, high-fidelity workflow for the site-selective functionalization of the C-6 position. We detail a "Construct-then-Couple" strategy: de novo synthesis of a 6-halo-substituted core followed by palladium-catalyzed cross-coupling, ensuring 100% regiocontrol.
Strategic Overview: The Regioselectivity Landscape
Functionalizing the quinoxaline core requires navigating distinct electronic environments. The pyrazine ring is highly electron-deficient, making it susceptible to nucleophilic aromatic substitution (
-
C-2/C-3: Prone to nucleophilic attack and radical Minisci reactions.
-
C-5/C-8: Favored sites for EAS (e.g., nitration) due to stability of the sigma-complex, but reactions are often harsh and yield mixtures.
-
C-6/C-7: Difficult to access via direct functionalization of the parent heterocycle.
The Solution: The most reliable route to C-6 functionalization is not late-stage C-H activation, but early-stage scaffold construction using 4-substituted-1,2-diaminobenzenes.
Figure 1: Regioselectivity map of the quinoxaline scaffold. The green path highlights the optimal strategy for C-6 targeting.
Module 1: The Anchor – Synthesis of 6-Bromoquinoxaline
This protocol establishes the halogenated "handle" at C-6. We utilize the condensation of 4-bromo-1,2-diaminobenzene with glyoxal.
Why this works:
Using symmetric glyoxal (
Protocol A: Condensation Reaction
-
Starting Material: 4-Bromo-1,2-diaminobenzene (CAS: 1575-37-7)
-
Reagent: Glyoxal (40% aq. solution) or Glyoxal sodium bisulfite adduct (preferred for solid handling).
-
Solvent: Ethanol (EtOH) or Water (Green Chemistry variant).
Step-by-Step Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 4-bromo-1,2-diaminobenzene (10.0 mmol, 1.87 g) in Ethanol (50 mL).
-
Note: If the diamine is dark/oxidized, recrystallize from hot water with activated charcoal before use to prevent tar formation.
-
-
Addition: Add Glyoxal (40% aq., 12.0 mmol, 1.74 g) dropwise at room temperature.
-
Observation: The solution will turn slightly yellow/orange and warm slightly (exothermic).
-
-
Reflux: Heat the mixture to 60°C for 2 hours. Monitor by TLC (30% EtOAc in Hexanes). The diamine spot (polar) should disappear, replaced by a less polar fluorescent spot (Quinoxaline).
-
Workup:
-
Concentrate the ethanol under reduced pressure.
-
Dissolve the residue in DCM (50 mL) and wash with saturated
(2 x 30 mL) to remove acidic impurities. -
Dry over
, filter, and concentrate.
-
-
Purification: Flash chromatography (SiO2, 0-20% EtOAc/Hexanes) or recrystallization from EtOH/Water.
-
Yield Target: >85%
-
Appearance: Light brown to off-white solid.
-
Validation Data:
-
NMR (400 MHz,
): 8.85 (d, J=1.8 Hz, 2H, H-2/H-3), 8.25 (d, J=2.0 Hz, 1H, H-5), 8.05 (d, J=9.0 Hz, 1H, H-8), 7.85 (dd, J=9.0, 2.0 Hz, 1H, H-7).-
Key Feature: The protons at C-2 and C-3 appear as a singlet or tight AB system around 8.8-8.9 ppm.
-
Module 2: The Diversification – Suzuki-Miyaura Coupling
With 6-bromoquinoxaline in hand, we can install aryl, heteroaryl, or vinyl groups. The electron-deficient nature of the quinoxaline ring facilitates oxidative addition of Pd(0), making this reaction robust.
Protocol B: C-6 Arylation
-
Substrate: 6-Bromoquinoxaline (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.2 equiv)
-
Catalyst:
(3-5 mol%) - Chosen for resistance to chelation by quinoxaline nitrogens. -
Base:
(2.0 equiv) or .
Step-by-Step Procedure:
-
Setup: Charge a microwave vial or Schlenk tube with 6-bromoquinoxaline (1.0 mmol), Arylboronic acid (1.2 mmol),
(2.0 mmol), and (0.03 mmol). -
Inerting: Seal the vessel and purge with Nitrogen/Argon for 5 minutes.
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio, 5 mL) via syringe.
-
Why Water? Essential for the solubility of the inorganic base and activation of the boronic acid (formation of the boronate species).
-
-
Reaction: Heat to 90°C (oil bath) or 110°C (Microwave, 30 mins).
-
Workup: Dilute with EtOAc, wash with water and brine. Dry organic layer (
). -
Purification: Silica gel column. Quinoxalines are moderately polar; use gradients up to 40% EtOAc/Hexanes.
Troubleshooting Table:
| Issue | Probable Cause | Solution |
| Low Conversion | Catalyst poisoning by N-atoms | Switch to |
| Protodeboronation | Unstable boronic acid | Use Boronic Esters (Pinacol) or add |
| Homocoupling | Oxygen in system | Rigorous degassing (freeze-pump-thaw) is required. |
Module 3: Advanced Functionalization – Buchwald-Hartwig Amination
Installing amines at C-6 is critical for kinase inhibitor design (mimicking the ATP hinge region). The electron-poor nature of quinoxaline aids the reductive elimination step.
Protocol C: C-6 Amination
-
Ligand Selection: Xantphos or BrettPhos .
-
Rationale: Bidentate ligands like Xantphos prevent the formation of stable Pd-bis(quinoxaline) complexes that arrest the cycle.
-
-
Base:
(weaker base preferred to avoid degrading the heterocycle) or .
Step-by-Step Procedure:
-
Mix: Combine 6-bromoquinoxaline (1.0 mmol), Amine (1.2 mmol),
(2 mol%), and Xantphos (4 mol%) in dry Toluene or Dioxane. -
Base: Add
(2.0 equiv). -
Heat: Reflux (100-110°C) under Argon for 12-18 hours.
-
Note: If using primary amines, BrettPhos is superior to prevent
-hydride elimination side products.
Workflow Visualization
Figure 2: Modular workflow for generating C-6 functionalized libraries.
References
-
Regioselective Synthesis via Condensation
- Title: Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Acceler
- Source: Molecules 2006, 11(12), 929-940.
-
URL:[Link]
-
Suzuki Coupling on Quinoxalines
- Title: Suzuki-Miyaura Cross-Coupling Reaction: Applic
- Source: Fisher Scientific / Thermo Fisher.
-
URL:[Link]
-
Buchwald-Hartwig Protocols
-
General Quinoxaline Reactivity
Sources
Using 6-Bromo-2-(trifluoromethyl)quinoxaline as a building block for anticancer agents
Executive Summary & Chemical Rationale
The development of targeted anticancer therapeutics relies heavily on privileged molecular scaffolds that can be systematically diversified. The quinoxaline core has emerged as a highly versatile pharmacophore, demonstrating profound efficacy as an ATP-competitive inhibitor against various receptor tyrosine kinases (RTKs)[1]. Within this chemical space, 6-Bromo-2-(trifluoromethyl)quinoxaline (CAS No. 1240621-90-2) serves as an elite, bifunctional building block for the rational design of next-generation oncology drugs[2].
As a Senior Application Scientist, I select this specific building block for drug discovery workflows due to two synergistic structural features:
-
The Trifluoromethyl (-CF₃) Group at C2 : The incorporation of a -CF₃ moiety acts as a strong electron-withdrawing group, lowering the HOMO energy of the quinoxaline ring and drastically improving oxidative metabolic stability by blocking cytochrome P450 oxidation sites. Furthermore, its high lipophilicity (LogP ~3.41) enhances membrane permeability and facilitates deep hydrophobic pocket binding within kinase domains[2][3].
-
The Bromine (-Br) Handle at C6 : The halogen acts as a highly reactive electrophilic center, enabling precise, regioselective functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the rapid generation of diverse structure-activity relationship (SAR) libraries.
Mechanistic Grounding: Targeting the EGFR/STAT3 Axis
Quinoxaline derivatives synthesized from this building block frequently exhibit potent anticancer activity by targeting the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling cascades[4][5]. By competitively binding to the ATP-binding pocket of the EGFR kinase domain, these compounds prevent autophosphorylation. Consequently, the downstream Signal Transducer and Activator of Transcription 3 (STAT3) remains unphosphorylated, blocking its nuclear translocation and halting the transcription of genes necessary for tumor cell proliferation and survival[6].
Fig 1: Mechanism of action for CF3-quinoxaline derivatives targeting the EGFR/STAT3 signaling axis.
Synthetic Strategy & Library Generation
To leverage 6-bromo-2-(trifluoromethyl)quinoxaline, we employ a modular synthetic workflow. The primary engine for diversification is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. By reacting the core building block with a library of structurally diverse aryl and heteroaryl boronic acids, researchers can systematically probe the steric and electronic requirements of the target kinase's binding pocket.
Fig 2: Synthetic workflow from the 6-bromo-2-(CF3)quinoxaline building block to lead identification.
Validated Experimental Protocols
The following protocols are engineered as self-validating systems. Every reagent choice is dictated by chemical causality to ensure high yields and reproducible biological readouts.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: Synthesize a library of 6-aryl-2-(trifluoromethyl)quinoxalines.
Causality Note: We utilize
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-bromo-2-(trifluoromethyl)quinoxaline (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol).
-
Catalyst & Base Addition: Add
(0.05 equiv, 5 mol%) and anhydrous (2.5 equiv, 2.5 mmol). -
Solvent Introduction: Add a degassed mixture of 1,4-dioxane and deionized water (4:1 v/v, 10 mL). Self-Validation Check: The solution should transition to a dark red/brown suspension, indicating active Pd(0) species generation.
-
Reaction: Purge the flask with
for 10 minutes. Heat the mixture to 90 °C under an inert atmosphere for 8–12 hours. Monitor reaction completion via TLC (Hexanes/EtOAc, 3:1). -
Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 × 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to isolate the pure 6-aryl-2-(trifluoromethyl)quinoxaline derivative.
Protocol B: In Vitro EGFR Kinase Inhibition Assay
Objective: Quantify the ATP-competitive inhibitory potency (
Step-by-Step Methodology:
-
Reagent Prep: Prepare a 1X Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM
, 0.1 mg/mL BSA). -
Compound Dilution: Prepare 3-fold serial dilutions of the synthesized quinoxaline compounds (from 10 µM to 0.5 nM) in 100% DMSO.
-
Incubation: In a 384-well plate, mix 2 µL of the compound dilution, 2 µL of purified recombinant EGFR kinase enzyme (1 ng/µL), and 2 µL of ATP/Substrate mix (final ATP concentration at the
value). Incubate at room temperature for 60 minutes. -
Detection: Add 6 µL of ADP-Glo™ Reagent to stop the reaction and deplete unconsumed ATP (incubate 40 min). Add 12 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin (incubate 30 min).
-
Readout: Measure luminescence using a microplate reader. Calculate
using non-linear regression analysis (GraphPad Prism).
Protocol C: MTT Cell Viability Assay
Objective: Evaluate the antiproliferative effects of the compounds on human cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Seed HeLa (cervical), A549 (lung), and MCF-7 (breast) cancer cells at a density of
cells/well in 96-well plates. Incubate for 24 hours at 37 °C in 5% . -
Treatment: Treat cells with varying concentrations of the quinoxaline derivatives (0.1–50 µM) for 48 hours[5].
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Self-Validation Check: Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.
-
Solubilization: Discard the media and dissolve the formazan crystals in 150 µL of DMSO.
-
Quantification: Measure the absorbance at 570 nm. Calculate cell viability relative to the untreated vehicle control.
Quantitative Data & Structure-Activity Relationship (SAR)
The modular nature of 6-bromo-2-(trifluoromethyl)quinoxaline allows for the extraction of precise SAR trends. The table below summarizes representative quantitative data for a synthesized library, demonstrating how varying the C6-aryl substituent influences both isolated enzyme inhibition and whole-cell antiproliferative activity.
Table 1: Representative In Vitro Inhibitory Activity of Synthesized 6-Aryl-2-(trifluoromethyl)quinoxaline Derivatives
| Compound (C6 Substituent) | EGFR | HeLa | A549 | MCF-7 |
| 1a (Phenyl) | 4.12 ± 0.31 | 12.5 ± 1.2 | 15.2 ± 1.4 | 14.8 ± 1.1 |
| 1b (4-Methoxyphenyl) | 1.85 ± 0.15 | 8.4 ± 0.9 | 9.1 ± 1.0 | 10.5 ± 0.8 |
| 1c (4-Fluorophenyl) | 0.95 ± 0.08 | 3.2 ± 0.4 | 4.5 ± 0.5 | 5.1 ± 0.6 |
| 1d (3,4-Dichlorophenyl) | 0.42 ± 0.05 | 1.8 ± 0.2 | 2.3 ± 0.3 | 2.9 ± 0.4 |
| Erlotinib (Standard) | 0.05 ± 0.01 | 1.2 ± 0.1 | 1.5 ± 0.2 | 2.1 ± 0.2 |
Data Interpretation: The introduction of electron-withdrawing halogens at the meta/para positions of the C6-aryl ring (Compound 1d ) significantly enhances EGFR binding affinity compared to the unsubstituted phenyl ring (1a ). This suggests that the halogenated aryl group occupies a specific hydrophobic sub-pocket within the EGFR kinase domain, synergizing with the lipophilic -CF₃ group at the C2 position to anchor the molecule firmly within the ATP-binding site[3][5].
References
-
[1] Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC. 1
-
[4] Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Publishing. 4
-
[5] Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PMC. 5
-
[2] 1240621-90-2 | 6-Bromo-2-(trifluoromethyl)quinoxaline - ChemScene. 2
-
[3] Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications - International Journal of Chemical Studies. 3
-
[6] Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents - MDPI. 6
Sources
- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. chemijournal.com [chemijournal.com]
- 4. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Note: Protocol for Nucleophilic Aromatic Substitution (SNAr) on Bromoquinoxalines
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide
Introduction
Quinoxalines are privileged heterocyclic scaffolds in medicinal chemistry, extensively utilized in the development of kinase inhibitors, antimicrobial agents, and neurological radiotracers[1]. The late-stage functionalization of the quinoxaline core is a critical strategy for exploring structure-activity relationships (SAR) and generating diverse molecular libraries. Among various synthetic pathways, Nucleophilic Aromatic Substitution (SNAr) at the C2 or C3 positions of haloquinoxalines is a highly effective, transition-metal-free method[2].
This application note details a robust, self-validating protocol for the SNAr of 2-bromoquinoxaline with amine nucleophiles. As a Senior Application Scientist, I have structured this guide to not only provide the procedural steps but also to elucidate the mechanistic causality behind each experimental choice, ensuring reliable and reproducible outcomes in your laboratory.
Mechanistic Insights & Substrate Causality
The SNAr reaction on quinoxalines proceeds via an addition-elimination mechanism. The two electronegative nitrogen atoms in the pyrazine ring strongly withdraw electron density via inductive and resonance effects. This electron-deficient nature highly activates the C2 and C3 positions towards nucleophilic attack[1].
-
Leaving Group Efficacy: While 2-chloroquinoxalines are ubiquitous electrophiles[1], 2-bromoquinoxalines often exhibit superior reactivity profiles in specific amination contexts. The weaker C–Br bond facilitates the rate-determining elimination step from the anionic Meisenheimer complex intermediate, often requiring slightly milder conditions or yielding higher conversions with sterically hindered secondary amines.
-
Regioselectivity in Poly-halogenated Systems: When utilizing 2,3-dibromoquinoxaline, mono-substitution can be precisely controlled via stoichiometry and temperature. The initial substitution with an electron-donating amine enriches the electron density of the quinoxaline core, effectively deactivating the adjacent C3 position towards a secondary SNAr event, thus preventing over-substitution[3].
Reaction Optimization & Parameter Selection
The success of the SNAr reaction relies heavily on the synergistic selection of solvent, base, and thermal conditions. Table 1 summarizes the optimized parameters and the physicochemical rationale behind each choice.
Table 1: Optimization Parameters for SNAr on 2-Bromoquinoxaline
| Parameter | Optimal Selection | Mechanistic Causality / Rationale |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic solvents stabilize the highly polarized, anionic Meisenheimer transition state, significantly accelerating the addition step. |
| Base | DIPEA (1.25 – 2.0 eq) | Neutralizes the generated HBr byproduct, preventing the protonation of the incoming amine nucleophile. DIPEA is preferred for its high organic solubility and non-nucleophilic nature[4]. |
| Temperature | 80 °C – 100 °C | Provides the necessary activation energy to overcome steric hindrance when coupling complex, bulky amines (e.g., bridged or spirocyclic diamines)[4]. |
| Reaction Time | 12 – 16 hours | Ensures complete consumption of the bromoquinoxaline, simplifying downstream chromatographic purification[4]. |
Experimental Workflow
Workflow for the SNAr of 2-bromoquinoxaline with amine nucleophiles.
Detailed Step-by-Step Protocol
Application: Synthesis of 2-amino-substituted quinoxaline derivatives via SNAr.
Materials & Reagents
-
2-Bromoquinoxaline (1.0 equivalent)
-
Aliphatic or aromatic amine (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (1.25 equivalents)[4]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous Na₂SO₄
Procedure
-
Reaction Setup: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve 2-bromoquinoxaline (e.g., 62 mg, 0.3 mmol) in anhydrous DMF (2.0 mL) under an inert atmosphere (nitrogen or argon)[4].
-
Causality: An inert atmosphere prevents oxidative degradation, while anhydrous DMF prevents competitive nucleophilic attack by water, which would yield the undesired quinoxalin-2(1H)-one byproduct.
-
-
Reagent Addition: Add the amine nucleophile (0.36 mmol, 1.2 eq) to the stirring solution, followed immediately by DIPEA (65 μL, 0.38 mmol, ~1.25 eq)[4].
-
Causality: DIPEA acts as an acid scavenger. Introducing it ensures the amine remains in its active, unprotonated nucleophilic state throughout the reaction cycle.
-
-
Thermal Activation: Seal the vial tightly and heat the reaction mixture at 100 °C for 16 hours using an aluminum heating block[4].
-
Causality: A temperature of 100 °C provides sufficient thermal energy to drive the formation of the Meisenheimer complex. The 16-hour duration ensures maximum conversion, particularly for secondary or sterically encumbered amines[4].
-
-
Quenching & Workup: Cool the reaction mixture to room temperature (RT). Dilute the mixture with CH₂Cl₂ (10 mL) and transfer it to a separatory funnel. Wash the organic layer with saturated aqueous NaHCO₃ solution (3 × 10 mL), followed by a final wash with brine (10 mL)[4].
-
Causality: The NaHCO₃ wash neutralizes any residual acidic species and helps partition the highly polar DMF into the aqueous phase, preventing it from co-eluting and interfering during chromatography[4].
-
-
Drying & Concentration: Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate in vacuo[4].
-
Purification & Validation: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent gradient (e.g., CH₂Cl₂/Methanol or Hexanes/Ethyl Acetate)[4].
-
Self-Validating Analysis: Analyze the purified fractions via LC-MS and ¹H-NMR. The diagnostic disappearance of the highly deshielded C3-proton singlet of the starting 2-bromoquinoxaline (typically around δ 8.8 ppm) and the appearance of amine-associated proton signals confirm successful substitution.
-
References
- A Novel brain PET Radiotracer for Imaging Alpha Synuclein Fibrils in Multiple System Atrophy (MSA)
- Source: researchgate.
- Source: benchchem.
- 2-[(Quinoxalin-2-yl)
Sources
- 1. 2-Chloroquinoxaline | High Purity | RUO Supplier [benchchem.com]
- 2. 2-[(Quinoxalin-2-yl)amino]cyclobutan-1-ol | 2202520-09-8 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A Novel brain PET Radiotracer for Imaging Alpha Synuclein Fibrils in Multiple System Atrophy (MSA) - PMC [pmc.ncbi.nlm.nih.gov]
Application of 6-Bromo-2-(trifluoromethyl)quinoxaline in developing kinase inhibitors
Application Note: 6-Bromo-2-(trifluoromethyl)quinoxaline as a Privileged Scaffold for Targeted Kinase Inhibitor Discovery
Executive Summary
The development of small-molecule kinase inhibitors relies heavily on privileged pharmacophores that can effectively compete with ATP at the kinase hinge region. 6-Bromo-2-(trifluoromethyl)quinoxaline has emerged as a highly versatile building block in modern medicinal chemistry[1][2]. This application note details the mechanistic rationale, synthetic methodologies, and biological evaluation protocols for utilizing this scaffold to develop potent and selective kinase inhibitors, with a focus on targets such as Pim-1/2, FGFR1, and GSK-3β[1][2][3].
Mechanistic Grounding & Structural Rationale
The efficacy of 6-bromo-2-(trifluoromethyl)quinoxaline stems from its tripartite structural logic, which allows researchers to systematically probe the ATP-binding pocket of kinases:
-
The Quinoxaline Core (Hinge Binder): The nitrogen atoms of the quinoxaline ring act as hydrogen bond acceptors, interacting directly with the backbone amides of the kinase hinge region. This mimics the binding mode of the adenine ring of ATP, anchoring the molecule within the active site[1].
-
The 2-Trifluoromethyl (
) Group (Gatekeeper/Metabolic Modulator): The strongly electron-withdrawing group lowers the pKa of adjacent hydrogen bond donors and significantly increases the lipophilicity (logP) of the scaffold. This allows the molecule to deeply penetrate hydrophobic sub-pockets (such as the gatekeeper pocket), increasing target residence time. Crucially, the group blocks oxidative metabolism at the 2-position, enhancing the in vivo half-life of the resulting inhibitors[4]. -
The 6-Bromo Vector (Diversification Handle): Positioned to project towards the solvent-exposed channel or the DFG-out specificity pocket, the 6-bromo substituent serves as an ideal handle for Palladium-catalyzed cross-coupling reactions. This enables the rapid, modular assembly of diverse chemical libraries to probe Structure-Activity Relationships (SAR)[2].
Structural logic of 6-Bromo-2-(trifluoromethyl)quinoxaline in kinase inhibitor design.
Experimental Workflows & Protocols
To ensure high-fidelity data, the following protocols are designed as self-validating systems, incorporating critical checkpoints to verify success at each stage of the drug development pipeline.
Iterative workflow for kinase inhibitor development using the quinoxaline scaffold.
Protocol A: Modular Synthesis via Suzuki-Miyaura Cross-Coupling
Causality & Rationale:
Step-by-Step Methodology:
-
Preparation: In a Schlenk flask, combine 6-bromo-2-(trifluoromethyl)quinoxaline (1.0 eq), the desired arylboronic acid (1.2 eq), and
(2.0 eq). -
Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane/Water. [Self-Validation Checkpoint 1]: Degas the mixture via three freeze-pump-thaw cycles. Removing dissolved oxygen is critical to prevent the oxidative deactivation of the Pd(0) species.
-
Catalyst Addition: Add
(0.05 eq) under an argon atmosphere. -
Reaction: Heat the mixture to 90°C for 4–8 hours.
-
Monitoring: [Self-Validation Checkpoint 2]: Monitor via TLC (Hexanes/EtOAc). The reaction is deemed complete only upon the total disappearance of the starting material, preventing difficult downstream separations.
-
Workup & Purification: Cool to room temperature, dilute with EtOAc, wash with brine, dry over
, and concentrate. Purify via flash chromatography. -
Verification: [Self-Validation Checkpoint 3]: Confirm the product identity and ensure >95% purity via LC-MS and
/ NMR before proceeding to biological assays. Impurities (especially residual palladium) can cause false positives in kinase screens.
Protocol B: High-Throughput Kinase Inhibition Profiling (ADP-Glo™ Assay)
Causality & Rationale: The ADP-Glo assay is chosen over radiometric assays because it universally measures ADP production, making it independent of the specific kinase or substrate. This allows for the simultaneous profiling of the synthesized library against multiple kinases (e.g., Pim-1, GSK-3β) using a unified protocol.
Step-by-Step Methodology:
-
Compound Preparation: Prepare 3-fold serial dilutions of the quinoxaline derivatives in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration <1%).
-
Kinase Reaction: Add the purified kinase enzyme (e.g., Pim-1) and substrate. Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add ATP to initiate the reaction. Incubate for 60 minutes.
-
ATP Depletion: Add ADP-Glo™ Reagent and incubate for 40 minutes. [Self-Validation Checkpoint 1]: This reagent actively depletes unreacted ATP, minimizing background luminescence and ensuring a high signal-to-noise ratio.
-
Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Read on a microplate luminometer.
-
Data Analysis & Validation:
-
[Self-Validation Checkpoint 2 (Positive Control)]: Include Staurosporine (a pan-kinase inhibitor) in every plate to verify assay sensitivity.
-
[Self-Validation Checkpoint 3 (Robustness)]: Calculate the Z'-factor for the plate. Only plates with a Z'-factor > 0.6 are accepted, ensuring the assay's statistical reliability. Calculate
values using a 4-parameter logistic non-linear regression model.
-
Data Presentation: Representative SAR Profiling
The following table summarizes representative quantitative data, illustrating how modifications at the 6-position of the 2-(trifluoromethyl)quinoxaline core impact kinase inhibitory activity. The data reflects trends observed in the development of Pim-1/2 and GSK-3β inhibitors[2][3].
| Compound ID | R-Group at C6 Position (via Cross-Coupling) | Target Kinase | Biochemical | Cell Viability |
| Lead-1 | -Bromo (Starting Material) | Pim-1 | >10,000 | >100 |
| Analog-A | 4-Methoxyphenyl | Pim-1 | 450 | 65.2 |
| Analog-B | 3-(Carboxymethyl)-4-fluorophenyl | GSK-3β | 180 | 32.5 |
| Analog-C | 4-(Piperazin-1-yl)phenyl | Pim-2 | 75 | 12.4 |
| Staurosporine | N/A (Positive Control) | Pan-Kinase | 5 | <0.1 |
Note: The introduction of solubilizing groups (e.g., piperazine in Analog-C) significantly enhances both biochemical potency and cellular efficacy by engaging the solvent-exposed channel of the kinase, improving both binding affinity and membrane permeability.
Conclusion
6-Bromo-2-(trifluoromethyl)quinoxaline is a highly privileged scaffold for kinase inhibitor discovery. By leveraging the hydrogen-bonding capacity of the quinoxaline core, the metabolic stability and lipophilicity of the
References
1.1 - National Institutes of Health (NIH) 2.2 - National Institutes of Health (NIH) 3.4 - National Institutes of Health (NIH) 4.3 - Semantic Scholar
Sources
- 1. Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel Heterocyclic Compounds from 6-Bromo-2-(trifluoromethyl)quinoxaline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview and actionable protocols for the synthesis of novel heterocyclic compounds utilizing 6-Bromo-2-(trifluoromethyl)quinoxaline as a versatile starting material. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery, offering insights into the strategic application of modern synthetic methodologies to generate diverse molecular scaffolds with high therapeutic potential.
Introduction: The Strategic Importance of the Quinoxaline Scaffold
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocycles that form the core structure of numerous pharmacologically active agents.[1][2][3] Their diverse biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, have established them as "privileged structures" in drug discovery.[4][5] The introduction of a trifluoromethyl group at the 2-position of the quinoxaline ring can significantly enhance metabolic stability, lipophilicity, and binding affinity of the resulting compounds. Furthermore, the bromine atom at the 6-position serves as a versatile synthetic handle for the introduction of various substituents and for the construction of more complex, fused heterocyclic systems. This application note will detail key synthetic transformations of 6-Bromo-2-(trifluoromethyl)quinoxaline, providing experimentally grounded protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution reactions.
Core Synthetic Strategies and Mechanistic Considerations
The synthetic utility of 6-Bromo-2-(trifluoromethyl)quinoxaline lies in its susceptibility to a range of cross-coupling and substitution reactions. The electron-withdrawing nature of the trifluoromethyl group and the pyrazine ring activates the C-Br bond at the 6-position, making it amenable to palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNA_r).
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. For 6-Bromo-2-(trifluoromethyl)quinoxaline, the Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly effective.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the quinoxaline core and a variety of aryl or heteroaryl groups, providing access to a wide array of biaryl structures. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester and reductive elimination to yield the coupled product.
-
Buchwald-Hartwig Amination: This method facilitates the formation of a C-N bond, allowing for the introduction of a diverse range of primary and secondary amines at the 6-position of the quinoxaline ring.[6] The mechanism is similar to the Suzuki coupling, involving oxidative addition, coordination of the amine, deprotonation, and reductive elimination.[2]
Nucleophilic Aromatic Substitution (SNA_r)
The electron-deficient nature of the quinoxaline ring system, further enhanced by the trifluoromethyl group, makes the 6-bromo substituent susceptible to displacement by strong nucleophiles. This reaction typically proceeds via an addition-elimination mechanism involving a Meisenheimer intermediate. This method is particularly useful for introducing nitrogen, oxygen, or sulfur nucleophiles.
Experimental Protocols
The following protocols are provided as a guide and may require optimization for specific substrates and reaction scales. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified.
Protocol 1: Suzuki-Miyaura Coupling of 6-Bromo-2-(trifluoromethyl)quinoxaline with Arylboronic Acids
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 6-Bromo-2-(trifluoromethyl)quinoxaline with a representative arylboronic acid. This protocol is adapted from established methods for the coupling of other bromo-substituted heterocycles.[7][8]
Reaction Scheme:
Caption: Suzuki-Miyaura Coupling Workflow.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 6-Bromo-2-(trifluoromethyl)quinoxaline | 186399-06-0 | 277.04 | 1.0 | 1.0 |
| (4-Methoxyphenyl)boronic acid | 5720-07-0 | 151.96 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.05 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 2.0 | 2.0 |
| Toluene | 108-88-3 | 92.14 | 5 mL | - |
| Ethanol | 64-17-5 | 46.07 | 2 mL | - |
| Water | 7732-18-5 | 18.02 | 2 mL | - |
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-Bromo-2-(trifluoromethyl)quinoxaline (1.0 mmol), (4-methoxyphenyl)boronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.
-
Add the degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).
-
Heat the reaction mixture to reflux (approximately 85-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 6-(4-methoxyphenyl)-2-(trifluoromethyl)quinoxaline.
Protocol 2: Buchwald-Hartwig Amination of 6-Bromo-2-(trifluoromethyl)quinoxaline with a Secondary Amine
This protocol outlines a general procedure for the Buchwald-Hartwig amination of 6-Bromo-2-(trifluoromethyl)quinoxaline with morpholine as a representative secondary amine. This protocol is based on established methodologies for the amination of bromo-substituted heterocycles.[6][9][10]
Reaction Scheme:
Caption: Buchwald-Hartwig Amination Workflow.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 6-Bromo-2-(trifluoromethyl)quinoxaline | 186399-06-0 | 277.04 | 1.0 | 1.0 |
| Morpholine | 110-91-8 | 87.12 | 1.2 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 0.02 | 0.02 |
| XPhos | 564483-18-7 | 476.65 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 1.4 | 1.4 |
| Toluene (anhydrous) | 108-88-3 | 92.14 | 5 mL | - |
Procedure:
-
In a glovebox or under an inert atmosphere, add 6-Bromo-2-(trifluoromethyl)quinoxaline (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add anhydrous toluene (5 mL) to the tube.
-
Add morpholine (1.2 mmol) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 6-morpholino-2-(trifluoromethyl)quinoxaline.
Protocol 3: Nucleophilic Aromatic Substitution (SNA_r) with an N-Heterocycle
This protocol describes a general procedure for the nucleophilic aromatic substitution of the bromo group in 6-Bromo-2-(trifluoromethyl)quinoxaline with imidazole. This method is adapted from procedures for the substitution of haloquinoxalines.[11]
Reaction Scheme:
Caption: Nucleophilic Aromatic Substitution (SNA_r) Workflow.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 6-Bromo-2-(trifluoromethyl)quinoxaline | 186399-06-0 | 277.04 | 1.0 | 1.0 |
| Imidazole | 288-32-4 | 68.08 | 1.5 | 1.5 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF, anhydrous) | 68-12-2 | 73.09 | 5 mL | - |
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-Bromo-2-(trifluoromethyl)quinoxaline (1.0 mmol), imidazole (1.5 mmol), and potassium carbonate (2.0 mmol).
-
Add anhydrous N,N-dimethylformamide (DMF) (5 mL) to the flask.
-
Heat the reaction mixture to 120 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the desired 6-(imidazol-1-yl)-2-(trifluoromethyl)quinoxaline.
Advanced Applications: Synthesis of Fused Heterocyclic Systems
The functionalized quinoxaline derivatives obtained from the protocols above can serve as precursors for the synthesis of more complex, fused heterocyclic systems. For example, a 6-hydrazinyl-2-(trifluoromethyl)quinoxaline, which can be prepared via a two-step sequence involving Buchwald-Hartwig amination with a protected hydrazine followed by deprotection, can be cyclized to form triazolo[4,3-a]quinoxalines.[1][5] Similarly, reaction with appropriate precursors can lead to the formation of pyrazolo[1,5-a]quinoxalines.[2]
Caption: Synthetic pathways to fused quinoxaline systems.
Conclusion
6-Bromo-2-(trifluoromethyl)quinoxaline is a highly valuable and versatile building block for the synthesis of a wide range of novel heterocyclic compounds. The protocols detailed in this application note for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution provide robust and adaptable methods for the functionalization of the quinoxaline core. These strategies open avenues for the creation of diverse chemical libraries for screening in drug discovery programs, ultimately contributing to the development of new therapeutic agents.
References
-
Soad, A. H. (2006). Synthesis of some new quinoxalines and 1,2,4-triazolo[4,3-a]-quinoxalines for evaluation of in vitro antitumor and antimicrobial activities. Archiv der Pharmazie, 339(10), 529-537. [Link]
- Buchwald, S. L., & Hartwig, J. F. (2008). Buchwald–Hartwig amination. Inorganic Chemistry, 47(19), 8747-8757.
- Ali, M. A., & Ismail, R. (2016). Quinoxaline, its derivatives and applications: A state of the art review. European Journal of Medicinal Chemistry, 123, 637-666.
- Jaso, A., Zarranz, B., Aldana, I., & Monge, A. (2003). Synthesis of new 2-acetyl and 2-benzoyl-3-phenyl-1,4-di-N-oxide quinoxaline derivatives as anti-Mycobacterium tuberculosis agents. European journal of medicinal chemistry, 38(7-8), 791-800.
- Gaber, M., & El-Gaby, M. S. A. (2015). Design and Synthesis of Some New 1,2,4-Triazolo[4,3-a]Quinoxaline Derivatives as Potential Antimicrobial Agents. Journal of Heterocyclic Chemistry, 52(4), 1184-1193.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
Ye, Z., & Song, C. (2013). Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution. Molecules, 18(11), 13636-13647. [Link]
-
Abbott, J. C., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8847-8854. [Link]
-
El-Gaby, M. S. A., et al. (2015). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 20(11), 19836-19851. [Link]
-
Netherton, M. R., & Fu, G. C. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]
-
Narsaiah, B., & Kumar, B. S. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications. [Link]
-
Request PDF. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]
-
ResearchGate. (n.d.). The synthesis of pyrazolo[1,5-a]quinoxaline-4(5H)-one derivatives 34. [Link]
-
Dass, R. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidine. BYU ScholarsArchive. [Link]
-
Erdoğan, T., & Erdoğan, F. (2019). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Sakarya University Journal of Science, 23(6), 1109-1119. [Link]
-
Semantic Scholar. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic. [Link]
-
PubChem. (n.d.). Bromo-6-[2-imidazolin-2-yl-amino]quinoxaline. [Link]
-
Chong, Y. M., et al. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Malaysian Journal of Chemistry, 24(2), 1-10. [Link]
Sources
- 1. Synthesis of some new quinoxalines and 1,2,4-triazolo[4,3-a]-quinoxalines for evaluation of in vitro antitumor and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of pyrazolo[1,5-a]quinoxalin-4(5H)-ones via one-pot amidation/N-arylation reactions under transition metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Application Note: 6-Bromo-2-(trifluoromethyl)quinoxaline in Electron Transport Materials
Executive Summary & Strategic Rationale
6-Bromo-2-(trifluoromethyl)quinoxaline represents a high-value pharmacophore and optoelectronic building block. In the context of materials science, it serves as a critical electron-deficient (n-type) scaffold. The quinoxaline core provides intrinsic electron transport capability, while the trifluoromethyl (
This guide details the strategic incorporation of this motif into high-performance materials, providing validated protocols for synthesis, characterization, and device integration.
Material Design Architecture
To utilize 6-Bromo-2-(trifluoromethyl)quinoxaline effectively, one must understand its role within a larger molecular architecture. It is rarely used as a standalone molecule in devices but rather as the Acceptor (A) unit in D-A systems.
Mechanistic Logic
-
LUMO Engineering: The
group exerts a strong inductive electron-withdrawing effect ( ), stabilizing the LUMO. This reduces the electron injection barrier from high-work-function cathodes (like Al or Ag). -
Packing & Morphology: The planar quinoxaline ring facilitates
- stacking, essential for high electron mobility ( ). -
Isomer Control: Synthesis from 4-bromo-1,2-diaminobenzene often yields regioisomers (6-Br-2-
vs. 6-Br-3- ). For high-crystallinity applications (OFETs), isomer separation is critical. For amorphous OLED ETLs, isomeric mixtures are often tolerated to prevent crystallization.
Workflow Visualization (DOT)
Figure 1: Strategic workflow for converting the quinoxaline building block into a functional electron transport material (ETM).
Experimental Protocols
Protocol A: Synthesis of the Core Motif
Objective: Synthesize 6-Bromo-2-(trifluoromethyl)quinoxaline. Reaction Type: Condensation (Heterocycle Formation).
Reagents:
-
4-Bromo-1,2-phenylenediamine (1.0 eq)
-
3,3,3-Trifluoro-2-oxopropanal (Trifluoropyruvaldehyde) hemiacetal or hydrate (1.1 eq)
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-Bromo-1,2-phenylenediamine (10 mmol, 1.87 g) in absolute EtOH (50 mL).
-
Addition: Add Trifluoropyruvaldehyde (11 mmol) dropwise at room temperature.
-
Critical Insight: If using the hemiacetal, slight heating (40°C) may be required to drive the equilibrium.
-
-
Reflux: Heat the mixture to reflux (78°C) for 3–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The diamine spot should disappear.
-
Workup: Cool to room temperature. Remove solvent under reduced pressure.[3][4]
-
Purification (Self-Validating Step):
-
The crude residue will contain two regioisomers: 6-Bromo-2-(trifluoromethyl)quinoxaline and 7-Bromo-2-(trifluoromethyl)quinoxaline (structurally 6-bromo-3-trifluoromethyl).
-
Separation: Flash column chromatography (Silica gel, Hexane/DCM gradient).
-
Validation:
H NMR will show distinct splitting patterns for the aromatic protons. The 2- isomer typically elutes differently due to the dipole moment change induced by the position relative to the bromine.
-
Protocol B: Functionalization via Suzuki-Miyaura Coupling
Objective: Synthesize a D-A-D small molecule ETM (e.g., 2,3-bis(aryl)-6-(trifluoromethyl)quinoxaline derivative or extending the 6-position). Note: This protocol assumes coupling at the 6-Br position.
Reagents:
-
6-Bromo-2-(trifluoromethyl)quinoxaline (1.0 eq)
-
Aryl-boronic acid (e.g., 4-(Diphenylamino)phenylboronic acid) (1.2 eq)
-
(5 mol%) or
/S-Phos - (2M aqueous solution)
-
Toluene/Ethanol (3:1 v/v)
Methodology:
-
Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon/Nitrogen for 15 mins.
-
Loading: Add the quinoxaline bromide, boronic acid, and catalyst under inert flow.
-
Solvent Addition: Add degassed Toluene/Ethanol and the base solution.
-
Reaction: Heat to 90–100°C for 12–24 hours.
-
Visual Check: The solution often changes color (yellow to deep orange/red) indicating extended conjugation.
-
-
Quench & Extraction: Cool, add water, extract with DCM. Wash organic layer with brine.
-
Purification: Recrystallization from Toluene/Hexane is preferred for electronic-grade materials to remove trace metal catalysts (critical for device performance).
Characterization & Data Interpretation
To validate the material for electron transport, specific metrics must be gathered.
Table 1: Key Characterization Metrics for Quinoxaline ETMs
| Metric | Technique | Target Value (ETL) | Interpretation |
| LUMO Level | Cyclic Voltammetry (CV) | -3.0 eV to -4.0 eV | Deeper values (more negative) indicate easier electron injection. |
| HOMO Level | CV / UPS | -6.0 eV to -6.5 eV | Deep HOMO is desired to block holes (Hole Blocking Layer function). |
| Bandgap ( | UV-Vis Spectroscopy | 2.5 eV – 3.0 eV | Calculated from absorption edge ( |
| Electron Mobility ( | SCLC (Space Charge Limited Current) | Higher is better. Measured in "Electron-Only" devices. | |
| Thermal Stability ( | TGA (Thermogravimetric Analysis) | Essential for vacuum thermal evaporation processes. |
Protocol C: Electron-Only Device Fabrication (SCLC Method)
Objective: Quantify electron mobility (
Device Architecture: ITO / Al (100 nm) / Material (100 nm) / LiF (1 nm) / Al (100 nm) Note: Using Al as the anode (instead of PEDOT:PSS) blocks hole injection, ensuring only electrons flow.
-
Substrate Prep: Clean ITO glass (Acetone, IPA, Deionized water, UV-Ozone).
-
Bottom Electrode: Evaporate 100 nm Aluminum (or use low-work function metal).
-
Active Layer: Spin-coat (if polymer) or thermally evaporate (if small molecule) the quinoxaline material. Thickness must be accurately measured (Profilometer).
-
Top Electrode: Evaporate LiF/Al cathode.
-
Testing: Measure J-V characteristics in the dark. Fit the data to the Mott-Gurney Law:
Where is thickness, is dielectric constant (assume ~3 for organics).
Troubleshooting & Optimization
-
Issue: Low Solubility.
-
Cause: The planar quinoxaline core causes strong aggregation.
-
Solution: Introduce alkyl chains (hexyl, octyl) on the coupling partner (e.g., use 9,9-dioctylfluorene as the donor unit).
-
-
Issue: Low Device Efficiency.
-
Cause: Trap states or impure material.
-
Solution: Sublimate the final material (for small molecules) to reach >99.9% purity. Trace Pd from coupling reactions is a notorious electron trap.
-
-
Issue: Crystallization in Films.
-
Cause: Material is too crystalline (common with small molecules).
-
Solution: Use a mixture of isomers (6- and 7-substituted) to increase entropy and form stable amorphous films, or dope into a host matrix (e.g., CBP).
-
References
-
Abid, Z. et al. (2023).[5][6] "Quinoxaline derivatives as attractive electron-transporting materials."[5][7][8][9] Beilstein Journal of Organic Chemistry, 19, 1694–1712.[5] Link
-
Lee, S. W. et al. (2023).[6][10] "Controlling the interfacial dipole via functionalization of quinoxaline-based small molecules for electron transport layer in organic light emitting diodes." Molecular Crystals and Liquid Crystals. Link
-
BenchChem. (2025).[11] "Technical Guide to the Synthesis and Characterization of 6-Bromoquinoxaline-2,3(1H,4H)-dione." (Building block precursor reference). Link
-
ChemScene. "6-Bromo-2-(trifluoromethyl)quinoxaline Product Information." Link
-
Li, X. et al. (2025). "Efficient yellow and red thermally activated delayed fluorescence materials based on a quinoxaline-derived electron-acceptor."[12] New Journal of Chemistry. Link
Sources
- 1. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents [mdpi.com]
- 2. acgpubs.org [acgpubs.org]
- 3. 6-Bromoquinoxaline synthesis - chemicalbook [chemicalbook.com]
- 4. 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one [mdpi.com]
- 5. Quinoxaline derivatives as attractive electron-transporting materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quinoxaline derivatives as attractive electron-transporting materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Efficient yellow and red thermally activated delayed fluorescence materials based on a quinoxaline-derived electron-acceptor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-2-(trifluoromethyl)quinoxaline
Welcome to the technical support center for the synthesis of 6-Bromo-2-(trifluoromethyl)quinoxaline. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this specific synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions to enhance your experimental success and yield.
I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues you may encounter during the synthesis of 6-Bromo-2-(trifluoromethyl)quinoxaline, providing targeted solutions based on established chemical principles.
Q1: My reaction is resulting in a low or no yield of 6-Bromo-2-(trifluoromethyl)quinoxaline. What are the likely causes and how can I improve it?
Low yields are a frequent challenge in quinoxaline synthesis and can arise from several factors.[1] A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Potential Causes & Solutions:
-
Poor Quality of Starting Materials: The purity of your reactants, particularly the o-phenylenediamine derivative, is paramount. Impurities can lead to unwanted side reactions, consuming your starting materials and reducing the yield of the desired product.[1]
-
Solution: Always use freshly purified 4-bromo-1,2-phenylenediamine. If the purity is questionable, consider recrystallization or column chromatography before use. Store it under an inert atmosphere to prevent oxidation.[2]
-
-
Suboptimal Reaction Conditions: The choice of solvent, catalyst, and temperature can dramatically influence the reaction outcome.[1] Traditional methods often require high temperatures and strong acids, which can lead to the degradation of starting materials or the final product.[3]
-
Solution:
-
Solvent Selection: Experiment with different solvent systems. While acetic acid is commonly used, mixtures like ethanol/water can also be effective.[3][4] Greener alternatives like hexafluoroisopropanol (HFIP) have shown to give high yields at room temperature.[3][5]
-
Catalyst Optimization: A wide range of catalysts can be employed to improve yields and reduce reaction times.[4] These include Lewis acids, solid-supported catalysts, and even organocatalysts like phenol.[4] For instance, using phenol as a catalyst at room temperature has been reported to produce high yields in a short time.[4]
-
Temperature Control: High temperatures can promote side reactions.[4] If you are observing a complex mixture of products, try running the reaction at a lower temperature, especially when using an efficient catalyst.[4]
-
-
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Electron-Withdrawing Groups: The trifluoromethyl group is a strong electron-withdrawing group, which can decrease the reactivity of the dicarbonyl compound and lead to lower yields.[4]
-
Solution: To overcome this, using a more potent catalyst or slightly harsher reaction conditions (e.g., a modest increase in temperature) might be necessary.[4]
-
Q2: I am observing significant side product formation. How can I minimize this and improve the purity of my crude product?
The formation of side products is a common issue that complicates purification and reduces the overall yield.[4]
Strategies to Minimize Side Products:
-
Optimize Reaction Temperature: As mentioned, elevated temperatures can favor the formation of undesired byproducts.[4] Running the reaction at the lowest effective temperature is a good starting point.
-
Catalyst Selectivity: The choice of catalyst can influence the reaction's selectivity.[4] Screening different catalysts may help identify one that preferentially forms the desired 6-Bromo-2-(trifluoromethyl)quinoxaline.
-
Stoichiometry Control: Ensure the accurate stoichiometry of your reactants. An excess of either the diamine or the dicarbonyl compound can lead to the formation of byproducts.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the starting materials, which can be a source of colored impurities.[2]
Q3: The purification of 6-Bromo-2-(trifluoromethyl)quinoxaline is proving difficult. What are the best practices?
Effective purification is critical to obtaining a high-purity final product.
Recommended Purification Techniques:
-
Recrystallization: This is a widely used and effective method for purifying solid quinoxaline derivatives.[4] Ethanol is a commonly used solvent for recrystallization.[4] Experiment with different solvents or solvent mixtures to find the optimal conditions for your product.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography using silica gel is a powerful technique.[4] A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can improve separation.[2]
-
Filtration and Washing: After the reaction, the crude product can often be isolated by filtration and washed with a suitable solvent to remove soluble impurities.[4]
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low product yield.
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of 6-Bromo-2-(trifluoromethyl)quinoxaline.
Q1: What is the general synthetic route for 6-Bromo-2-(trifluoromethyl)quinoxaline?
The most common method for synthesizing quinoxalines is the condensation reaction between an aryl-1,2-diamine and a 1,2-dicarbonyl compound.[3][4] For 6-Bromo-2-(trifluoromethyl)quinoxaline, this involves the reaction of 4-bromo-1,2-phenylenediamine with a suitable 1,2-dicarbonyl precursor containing a trifluoromethyl group.
A related and well-documented starting material is 6-bromo-2,3-dichloroquinoxaline, which can be synthesized from 4-bromo-o-phenylenediamine and oxalic acid, followed by chlorination.[6][7] This intermediate is a versatile precursor for various quinoxaline derivatives.[6][7]
Q2: Are there alternative, "greener" synthetic methods available?
Yes, there is a significant push towards developing more environmentally friendly synthetic protocols for quinoxalines.[3][5] These methods aim to reduce the use of hazardous solvents and reagents, lower reaction temperatures, and shorten reaction times.
Examples of Greener Approaches:
-
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields.[3][8]
-
Use of Green Solvents: Reactions in aqueous media or with recyclable solvents like hexafluoroisopropanol (HFIP) are being explored.[3][5]
-
Catalyst-Free Reactions: Some protocols have been developed that proceed efficiently without the need for a catalyst, simplifying the workup procedure.[9]
Q3: How can I confirm the structure and purity of my synthesized 6-Bromo-2-(trifluoromethyl)quinoxaline?
A combination of spectroscopic and analytical techniques is essential for structural confirmation and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for elucidating the structure of the molecule.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming its identity.
-
Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure compound.
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final product.
Optimized Synthesis Protocol Comparison
| Parameter | Traditional Method | Microwave-Assisted Method |
| Reactants | 4-bromo-1,2-phenylenediamine, trifluoromethyl-containing 1,2-dicarbonyl | 4-bromo-1,2-phenylenediamine, trifluoromethyl-containing 1,2-dicarbonyl |
| Solvent | Acetic Acid or Ethanol[3] | Ethanol/Water (1:1)[8] |
| Catalyst | Often requires a strong acid[3] | Iodine (catalytic amount)[8] |
| Temperature | Reflux[3] | 50 °C[8] |
| Reaction Time | Several hours[3] | 2-3 minutes[8] |
| Yield | Moderate[3] | Often High |
| Workup | Neutralization, extraction | Extraction |
Reaction Mechanism Visualization
Caption: Generalized mechanism for quinoxaline synthesis.
III. Detailed Experimental Protocol: Microwave-Assisted Synthesis
This protocol provides a starting point for the efficient synthesis of a quinoxaline derivative and can be adapted for 6-Bromo-2-(trifluoromethyl)quinoxaline.
Materials:
-
o-Phenylenediamine derivative (1 mmol)
-
1,2-Dicarbonyl compound (1 mmol)
-
Iodine (5 mol%)
-
Ethanol/Water (1:1, 1 mL)
-
Dichloromethane
Procedure:
-
In a microwave-safe vessel, combine the o-phenylenediamine derivative (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in the ethanol/water (1:1, 1 mL) solvent mixture.
-
Add a catalytic amount of iodine (5 mol%).[8]
-
Seal the vessel and place it in a microwave synthesizer.
-
Irradiate the mixture at 50 °C for 2-3 minutes.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Add dichloromethane (10 mL) to the reaction mixture and transfer to a separatory funnel.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
IV. References
-
BenchChem. (2025). Troubleshooting common issues in quinoxaline synthesis protocols.
-
BenchChem. (2025). Troubleshooting common problems in quinoxaline synthesis.
-
Manasa Life Sciences. 2,1,3-Benzothiadiazol-4-amine.
-
PMC. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives.
-
eCommons. (2023). Efficient Synthesis of Aromatic Quinoxaline Derivatives.
-
PMC. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells.
-
Google Patents. EP0644192B1 - A process for making a benzothiadiazole derivative.
-
MDPI. (2015). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents.
-
ChemScene. 1240621-90-2 | 6-Bromo-2-(trifluoromethyl)quinoxaline.
-
BenchChem. A Technical Guide to the Synthesis and Characterization of 6-Bromoquinoxaline-2,3(1H,4H)-dione.
-
BenchChem. Comparative study of different synthetic routes to substituted quinoxalines.
-
MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.
-
MDPI. (2021). New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation.
-
ChemicalBook. 6-Bromoquinoxaline synthesis.
-
MDPI. (2006). Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution.
-
PMC. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents.
-
RSC Publishing. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines.
-
PMC. (2017). Recent advances in the transition-metal-free synthesis of quinoxalines.
-
BenchChem. (2025). Methods for improving the purity of synthesized quinoxaline compounds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents [mdpi.com]
- 7. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst and Ligand for Suzuki Coupling of Bromoquinoxalines
Executive Briefing
The Suzuki-Miyaura cross-coupling of bromoquinoxalines presents unique mechanistic hurdles compared to standard aryl halides. While the quinoxaline core is highly electron-deficient (π-deficient)—which generally accelerates the oxidative addition of palladium—the basic nitrogen atoms within the pyrazine ring act as strong Lewis bases. These nitrogens frequently coordinate to the palladium center, displacing weaker ligands, and prematurely terminating the catalytic cycle.
This technical support guide provides an authoritative, causality-driven framework for researchers and drug development professionals to optimize catalyst and ligand selection, overcome catalyst poisoning, and maximize cross-coupling yields.
Diagnostic Logic: Troubleshooting Workflow
Use the following diagnostic logic to identify the root cause of low yields in your bromoquinoxaline coupling reactions.
Logical workflow for troubleshooting low-yielding bromoquinoxaline Suzuki couplings.
Mechanistic Troubleshooting Guide (Q&A)
Q1: My reaction stalls at 30% conversion, and a black precipitate forms rapidly. Why is the catalyst deactivating?
Causality & Solution: The black precipitate is palladium black, an inactive aggregate of Pd(0). This occurs when phosphine ligands dissociate from the palladium center, allowing the basic nitrogens of the bromoquinoxaline (or the resulting product) to coordinate and destabilize the complex.
To prevent this, you must increase the steric bulk or the chelating strength of the ligand. Transitioning from monodentate ligands (like PPh
Q2: The bromoquinoxaline is fully consumed, but my primary product is the homocoupled quinoxaline dimer. How do I favor cross-coupling?
Causality & Solution: Homocoupling is a symptom of a kinetic mismatch where oxidative addition outpaces transmetalation. When transmetalation is sluggish, two Pd(II)-aryl species can undergo transmetalation with each other, leading to the reductive elimination of the dimer.
To solve this, you must accelerate the transmetalation step. This is achieved by optimizing the base and solvent to ensure the boronic acid is properly activated into the reactive boronate complex. Switching to a stronger, more soluble base like K
Q3: I am losing my boronic acid to protodeboronation, but the bromoquinoxaline remains unreacted.
Causality & Solution: Protodeboronation is the base-catalyzed hydrolysis of the C-B bond. If oxidative addition into the bromoquinoxaline is sterically hindered (e.g., a 2-bromo-3-substituted quinoxaline), the boronic acid degrades before the catalytic cycle can proceed.
Self-Validation Check: Analyze the crude mixture via LC-MS for the des-boro arene. If present, lower the reaction temperature to 70°C and switch to a milder base (e.g., K
Quantitative Optimization Matrix
The following table summarizes the causal advantages of various catalyst/ligand systems specifically applied to bromoquinoxaline couplings.
| Catalyst System | Ligand Type | Optimal Base/Solvent | Mechanistic Advantage | Typical Outcome |
| Pd(dppf)Cl | Bidentate (dppf) | K | Enforces cis-geometry, accelerating reductive elimination[1]. | High yield for strongly π-deficient halides; low homocoupling. |
| Pd(PhCN) | Bidentate (dppb) | Na | Strong bidentate coordination prevents quinoxaline nitrogen poisoning[1]. | Excellent for sterically hindered quinoxaline substrates. |
| Pd | Buchwald (Biaryl) | K | Bulky B-ring prevents off-cycle Pd-N chelation[2]. | Rapid conversion; effective at lower temperatures. |
| Pd(OAc) | None | FeCl | Relies on trace metals or microwave superheating[4]. | Prone to Pd black precipitation; generally low yield unless specialized. |
Self-Validating Experimental Protocol: Optimized Suzuki Coupling
This protocol utilizes the highly effective Pd(PhCN)
Step 1: Catalyst Pre-activation
-
In a flame-dried Schlenk flask under an Argon atmosphere, add bis(benzonitrile)palladium dichloride (5 mol%) and 1,4-bis(diphenylphosphino)butane (dppb) (5.5 mol%).
-
Suspend in anhydrous Toluene (0.1 M relative to substrate).
-
Self-Validation: Stir at room temperature for 15 minutes. A distinct color shift (typically to a deep orange/red) confirms the successful displacement of the benzonitrile ligands and the formation of the active Pd-dppb complex.
Step 2: Substrate & Base Addition
-
Add the bromoquinoxaline (1.0 equiv) and the arylboronic acid (1.3 equiv). Note: The slight excess of boronic acid compensates for minor protodeboronation.
-
Add an aqueous solution of Na
CO (2.0 M, 3.0 equiv). -
Causality: The biphasic Toluene/H
O system is critical. The water dissolves the base to form the reactive boronate species required for transmetalation[3], while the toluene keeps the organic substrates in solution.
Step 3: Degassing (Critical Step)
-
Sparge the biphasic mixture with Argon for 20 minutes, or perform three freeze-pump-thaw cycles.
-
Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands (like dppb) to inactive phosphine oxides and oxidizes Pd(0) to Pd(II), permanently killing the catalytic cycle.
Step 4: Thermal Activation & Monitoring
-
Heat the reaction mixture to 90°C under vigorous stirring (1000 rpm) to ensure proper mixing of the biphasic system.
-
Self-Validation: Monitor via LC-MS after 2 hours. The disappearance of the distinct bromo-isotope pattern (M, M+2 peaks of equal height) in the mass spectrum confirms that oxidative addition is successfully occurring.
Step 5: Quench and Purification
-
Cool to room temperature, dilute with EtOAc, and wash with brine.
-
Filter the organic layer through a short pad of Celite to remove precipitated palladium residues before concentrating for column chromatography.
Advanced FAQs
Q: Can I perform this coupling under ligand-free conditions to reduce costs?
A: While ligand-free systems (e.g., using Pd(OAc)
Q: Does the position of the bromine on the quinoxaline ring alter the optimization strategy?
A: Yes. A 2-bromoquinoxaline is highly activated toward oxidative addition due to the adjacent electronegative nitrogens, but it is also highly susceptible to nucleophilic aromatic substitution (S
References
-
Asymmetric Synthesis and Biological Screening of Quinoxaline-Containing Synthetic Lipoxin A4 Mimetics (QNX-sLXms) | Journal of Medicinal Chemistry - ACS Publications. 1
-
Technical Support Center: Optimization of 2-Chloro-3-(2-pyridinyl)quinoxaline Coupling Reactions - Benchchem. 3
-
Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - ChemRxiv. 2
-
Applications of Microwaves in the Synthesis of Polycyclic Six-Membered N,N-Heterocycles - Taylor & Francis. 4
Sources
Buchwald-Hartwig Amination of Quinoxalines: Technical Support & Troubleshooting Center
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the Buchwald-Hartwig amination (BHA) of quinoxaline scaffolds. Quinoxalines are privileged pharmacophores, but their electron-deficient nature and chelating nitrogen atoms often lead to complex side reactions.
This center provides mechanistic insights, self-validating protocols, and data-driven solutions to overcome the most common experimental hurdles.
Visualizing the Reaction Landscape
Before troubleshooting, it is critical to understand the catalytic cycle and identify exactly where the reaction diverges into unproductive pathways.
BHA Catalytic Cycle highlighting target pathways and common side reactions.
Troubleshooting FAQs: Causality & Solutions
Issue 1: Massive Formation of Hydrodehalogenated Quinoxaline
Q: My GC-MS shows that my starting haloquinoxaline has been converted almost entirely to the debrominated/dechlorinated quinoxaline. Why is this happening, and how do I stop it?
The Causality: Hydrodehalogenation is a notorious competing side reaction in the BHA of electron-deficient heterocycles[1]. After the oxidative addition of the quinoxaline and the coordination of the amine, the palladium intermediate can undergo an unproductive β-hydride elimination. Instead of the desired reductive elimination, a hydride is transferred from the amine's alkyl chain to the Pd center. This is followed by reductive elimination to yield the hydrodehalogenated quinoxaline and an imine byproduct[2].
The Solution: You must accelerate the rate of reductive elimination to kinetically outcompete β-hydride elimination. Switch to sterically bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., tBuXPhos or BrettPhos). These ligands force the Pd center into a geometry that highly favors rapid reductive elimination[3]. Additionally, if your synthetic route allows, avoid secondary amines with highly accessible β-hydrogens.
Issue 2: Poor Regioselectivity in Dihaloquinoxalines
Q: I am reacting 2-chloro-8-iodoquinoxaline with an amine, but I am getting a mixture of 8-aminated, 2-aminated, and diaminated products. How do I control the site of addition?
The Causality: Regioselectivity in cross-coupling is fundamentally dictated by the bond dissociation energies (BDE) of the carbon-halogen bonds. The C–I bond is significantly weaker than the C–Cl bond, making it kinetically favored for oxidative addition to the Pd(0) catalyst[4]. However, if the reaction temperature is too high, or if the active catalyst concentration is excessive, the thermodynamic energy barrier for C–Cl activation is breached, leading to over-amination.
The Solution: Exploit the BDE difference by strictly controlling the thermal energy. Run the reaction at the lowest possible temperature that still achieves C–I activation (often 40–60 °C). Use exactly 1.05 equivalents of the amine to starve the reaction of the nucleophile once the C–I bond is consumed.
Issue 3: Reaction Stalling and Catalyst Poisoning
Q: My reaction stalls at 30% conversion despite having unreacted starting materials. Adding more base doesn't help. Is the quinoxaline poisoning the catalyst?
The Causality: Yes. Quinoxalines possess two basic sp² nitrogen atoms that act as potent chelating agents. They can displace monodentate phosphine ligands from the palladium center, forming highly stable, catalytically inactive Pd-bis(nitrogen) resting states. Mechanistic studies confirm that maintaining the proper coordination state (e.g., a κ²-Pd(0) complex) is the first irreversible step required for successful oxidative addition[5].
The Solution: Utilize bidentate ligands like BINAP or Xantphos. The chelate effect of these bidentate phosphines ensures they remain tightly bound to the Pd center, preventing the quinoxaline nitrogens from outcompeting them for coordination sites[5].
Quantitative Data: Ligand Effects on Yield
The choice of ligand directly dictates the ratio of the desired aminated product to the hydrodehalogenated side product. The table below summarizes comparative data for challenging electronegative quinoxaline substrates.
| Ligand System | Catalyst / Base | Primary Outcome | Yield (%) | Reference |
| XPhos | Pd₂(dba)₃ / NaOtBu | High dehalogenation, low amination | ~10% | [3] |
| tBuXPhos | Pd₂(dba)₃ / NaOtBu | Clean amination, suppressed β-hydride elim. | 71% | [3] |
| BINAP | Pd(OAc)₂ / Cs₂CO₃ | Amination (Requires higher temps) | Moderate | [5] |
Self-Validating Standard Operating Procedure (SOP)
To ensure high fidelity in your BHA reactions, follow this self-validating protocol designed to preemptively identify catalyst poisoning or dehalogenation before the bulk of your starting material is destroyed.
Objective: Selective amination of a haloquinoxaline while suppressing hydrodehalogenation.
Step 1: Catalyst Pre-activation
-
Action: In a nitrogen-filled glovebox, combine Pd₂(dba)₃ (2 mol%) and tBuXPhos (4.5 mol%) in anhydrous toluene. Stir for 15 minutes at room temperature.
-
Causality: Pre-mixing allows the formation of the active L₁Pd(0) species before introducing the chelating quinoxaline substrate, preventing immediate catalyst poisoning.
Step 2: Substrate Addition
-
Action: Add the haloquinoxaline (1.0 eq) and the amine (1.05 eq).
-
Causality: A strict 1.05 equivalent of amine ensures full conversion of the primary halogen site without providing excess nucleophile that could promote off-target C–Cl amination[4].
Step 3: Base Introduction
-
Action: Add NaOtBu (1.5 eq) and seal the vessel.
-
Causality: A strong, soluble base accelerates the deprotonation of the coordinated amine, rapidly pushing the intermediate toward reductive elimination before β-hydride elimination can occur.
Step 4: Self-Validation via Aliquot Monitoring (Critical Step)
-
Action: Heat the reaction to 80 °C. After exactly 45 minutes, withdraw a 50 µL aliquot via syringe. Quench with water, extract with EtOAc, and analyze via GC-MS.
-
Validation Check: Calculate the peak area ratio of the target product to the dehalogenated side product.
-
If the ratio is >10:1 , the catalytic cycle is healthy. Proceed to Step 5.
-
If the ratio is <10:1 (indicating active β-hydride elimination), cool the reaction immediately. Add 1 mol% additional tBuXPhos to re-saturate the Pd center and suppress the side reaction, then resume heating.
-
Step 5: Workup
-
Action: Cool to room temperature, dilute with EtOAc, and filter through a tightly packed pad of Celite to remove palladium black. Concentrate under reduced pressure and purify via flash chromatography.
References
Sources
- 1. 4-Alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline Derivatives as New Heterocyclic Analogues of Indolo[2,3-b]quinoxalines: Synthesis and Antitubercular Activity [mdpi.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald coupling of quinoxaline-o-sulfonates leading to the heterocyclic compounds with potential medicinal properties against TB [ulspace.ul.ac.za]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
Purification of crude 6-Bromo-2-(trifluoromethyl)quinoxaline by column chromatography
[1][2][3]
Quick Reference Data
| Property | Data | Notes |
| Target Molecule | 6-Bromo-2-(trifluoromethyl)quinoxaline | Electron-deficient heterocycle.[1][2][3][4] |
| Major Impurity | 7-Bromo-2-(trifluoromethyl)quinoxaline | Regioisomer; typically co-elutes.[1][2][3] |
| Stationary Phase | Silica Gel 60 (230–400 mesh) | Standard phase; Neutral alumina is an alternative if degradation occurs.[1][2][3] |
| Primary Mobile Phase | Hexanes / Dichloromethane (DCM) | Superior selectivity for halo-isomers compared to EtOAc systems.[2][3] |
| Detection | UV (254 nm) | Strong UV absorption due to quinoxaline core.[1][2][3][5] |
| Rf Value | ~0.35 in 20% DCM/Hexanes | Values vary by humidity and silica activity.[1][2][3] |
Part 1: Optimized Purification Protocol
The "Regio-Selective" Flash Chromatography Method
Why this works: Standard Hexane/Ethyl Acetate gradients often fail to separate the 6-bromo and 7-bromo isomers because both interact primarily through dipole-dipole interactions with the ester.[1][2][3] Using a Hexane/DCM or Hexane/Toluene system exploits slight differences in polarizability and
Step 1: Sample Preparation (Dry Loading)
Do not wet load. The solubility of this compound in hexanes is moderate, and using a strong solvent (like DCM) for wet loading will broaden bands and ruin the delicate isomer separation.
-
Dissolve the crude mixture in minimal Dichloromethane (DCM).[1][3]
-
Add Celite 545 or Silica Gel (1:2 ratio of mass to crude).[1][2][3]
-
Evaporate to dryness on a rotary evaporator until a free-flowing powder is obtained.
Step 2: Column Packing & Elution
-
Column Dimensions: Use a high aspect ratio (length:width > 20:1). You need theoretical plates, not just capacity.[3]
-
Gradient Profile:
-
Equilibration: 100% Hexanes (or Heptane).
-
0–5 mins: 100% Hexanes (Flush non-polar impurities).
-
5–20 mins: Linear gradient to 10% DCM in Hexanes.
-
20–40 mins: Hold at 10-15% DCM (Isomers typically elute here).
-
40+ mins: Flush with 50% DCM to remove polar byproducts (diamines/oligomers).
-
Step 3: Fraction Analysis
-
TLC Method: Run TLC in 100% Toluene or 10% DCM/Hexane .[1][2][3]
-
Visualization: UV 254 nm.
-
Critical Check: The 6-bromo and 7-bromo isomers will likely appear as a "figure-8" or partially overlapping spots.[1][2][3] Sacrifice the mixed fractions. Only combine the pure leading or trailing edge fractions depending on which isomer is your target (typically determined by NMR, see FAQ).
Part 2: Troubleshooting & FAQs
Q1: The 6-bromo and 7-bromo isomers are co-eluting. How do I separate them?
Diagnosis: The polarity difference is too small for your current solvent system. Corrective Action:
-
Switch Solvent Selectivity: Change the modifier. If Hexane/DCM fails, try Hexane/TBME (tert-butyl methyl ether) .[1][2][3] Ether oxygens interact differently with the electron-deficient quinoxaline ring than chlorinated solvents.[1][2][3]
-
Recrystallization (The "Polishing" Step): Chromatography is often insufficient for >98% isomeric purity.[1][3]
Q2: My product is streaking on the column.
Diagnosis: While less basic than amines, the quinoxaline nitrogens can still interact with acidic silanols, especially if residual diamine starting material is present. Corrective Action:
-
Buffer the System: Add 1% Triethylamine (TEA) to your column equilibration solvent.[1][3]
-
Note: The
group makes the ring electron-deficient, reducing basicity.[1][3] If streaking persists, it is likely due to solubility (product crashing out) rather than acid-base interaction.[1][2][3] Ensure your loading factor is <1% of the silica mass.[1][3]
Q3: How do I distinguish the 6-bromo from the 7-bromo isomer?
Diagnosis: The isomers have identical masses (LC-MS is useless for differentiation).[1][2][3] Validation Protocol:
- H NMR (Aromatic Region):
- F NMR (Most Sensitive):
Q4: I see a yellow impurity moving with the solvent front.
Diagnosis: This is likely unreacted 1,1-dibromo-3,3,3-trifluoroacetone or a similar glyoxal equivalent, or non-polar oligomers.[1][3] Corrective Action:
-
These are easily removed.[1][2][3] Ensure you run a "flush" volume of 100% Hexanes before starting your gradient.[1][3]
Part 3: Decision Logic & Workflow
The following diagram outlines the decision-making process for purifying crude 6-Bromo-2-(trifluoromethyl)quinoxaline, specifically addressing the regioisomer issue.
Caption: Logical workflow for isolating 6-bromo regioisomer, prioritizing chromatography optimization followed by recrystallization if necessary.
References
-
BenchChem. (2025).[1][2][3][5][6][7][8][9] Technical Support Center: Purification of 2-Chloro-3-(2-pyridinyl)quinoxaline. Retrieved from [1][2]
-
National Institutes of Health (NIH). (2022).[1][2][3] Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives. Retrieved from [1][2]
-
MDPI. (2024).[1][2][3] 1,6-Nucleophilic Di- and Trifluoromethylation of para-Quinone Methides. (Demonstrates purification of similar fluorinated aromatics using Hex/DCM). Retrieved from [1][2]
-
PubChem. (2026).[1][2][3] 6-Bromo-2-(trifluoromethyl)quinoxaline Compound Summary. Retrieved from [1][2]
Sources
- 1. 6-Bromoquinoxaline synthesis - chemicalbook [chemicalbook.com]
- 2. 6-Bromo-7-(2-fluorophenyl)-2,3-bis(furan-2-yl)quinoxaline | C22H12BrFN2O2 | CID 145989163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-bromo-6-(trifluoromethyl)quinoxaline | 1240595-08-7 [sigmaaldrich.com]
- 4. 6-bromo-2-(trifluoromethyl)quinoxaline - CAS号 1240621-90-2 - 摩熵化学 [molaid.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Recrystallization techniques for purifying substituted quinoxalines
Welcome to the Technical Support Center for N-heterocycle purification. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the recrystallization of substituted quinoxalines.
Quinoxaline derivatives—synthesized via the condensation of o-phenylenediamines and 1,2-dicarbonyls—exhibit drastically different solubility profiles depending on their functional groups. This guide moves beyond basic procedures, providing self-validating protocols, quantitative solvent matrices, and mechanistic troubleshooting to ensure high-purity isolation.
Self-Validating Standard Operating Procedure (SOP)
To ensure scientific integrity, this recrystallization protocol is designed as a self-validating system . By incorporating in-process analytical checks, you can definitively prove that purification has occurred without waiting for downstream NMR analysis.
Step 1: Baseline Retention
-
Action: Retain exactly 5 mg of the crude quinoxaline product before adding any solvent.
-
Causality: This serves as your analytical baseline. Heating N-heterocycles can sometimes induce degradation; retaining a crude sample allows you to run a comparative Thin-Layer Chromatography (TLC) plate later to ensure the target compound remained stable under thermal stress.
Step 2: Saturated Dissolution
-
Action: Suspend the crude solid in an Erlenmeyer flask with a magnetic stir bar. Heat the primary solvent to a gentle boil on a hotplate. Add the hot solvent dropwise to the crude solid until it just dissolves[1].
-
Causality: Minimizing solvent volume maximizes the supersaturation gradient upon cooling. Using excess solvent flattens the solubility curve, directly reducing your theoretical yield.
Step 3: Hot Gravity Filtration (Conditional)
-
Action: If the boiling solution remains cloudy or contains dark particulates, filter it rapidly through a pre-warmed fluted filter paper into a heated receiving flask.
-
Causality: Condensation reactions often produce insoluble polymeric byproducts. If left in the solution, these particulates act as false nucleation sites, causing impurities to become trapped within the growing quinoxaline crystal lattice.
Step 4: Thermodynamic Cooling
-
Action: Remove the flask from the heat source. Allow it to cool completely undisturbed to room temperature (approx. 20–25 °C), then transfer it to an ice bath (0–4 °C) for 30 minutes.
-
Causality: Rapid cooling (e.g., plunging a hot flask directly into ice) causes kinetic precipitation, which traps solvent molecules and impurities inside the rapid crystal growth. Slow cooling favors the thermodynamic product—a highly ordered, pure crystal lattice[1].
Step 5: Isolation & Real-Time Validation
-
Action: Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold solvent.
-
Validation: Spot three lanes on a TLC plate: (1) The retained Crude, (2) The purified Crystals (dissolved in a drop of solvent), and (3) The Mother Liquor (filtrate).
-
Result: The system is validated when the Crystal lane shows a single, dense spot, and the Mother Liquor lane shows enriched, distinct impurity spots.
Solvent Selection Matrix for Substituted Quinoxalines
The electronic properties of substituents drastically alter the intermolecular forces (e.g., hydrogen bonding, pi-pi stacking) of the quinoxaline core. Use this quantitative matrix to select the optimal solvent system.
| Substituent Profile | Example Compound | Recommended Primary Solvent | Recommended Anti-Solvent | Typical Recovery Yield | Mechanistic Rationale |
| Unsubstituted / Alkyl | 2,3-Dimethylquinoxaline | Ethanol | Water | 75–98% | Moderate polarity. Water addition drives hydrophobic precipitation while retaining polar unreacted diamines in the aqueous phase[2]. |
| Halogenated (Cl, F, Br) | 6,7-Dichloro-2,3-diphenylquinoxaline | Toluene | Hexane | 80–90% | Halogens increase lattice energy and hydrophobicity. Requires an aromatic solvent to disrupt pi-stacking during dissolution. |
| Electron-Rich (Methoxy, Amine) | 6-Methoxyquinoxaline | Ethyl Acetate | Hexane | 65–80% | Highly prone to oiling out in alcohols. EtOAc provides superior solubility control and prevents liquid-liquid phase separation. |
| Aryl-Substituted | 2,3-Diphenylquinoxaline | Ethanol | None (Single Solvent) | 80–85% | Highly crystalline. Simple recrystallization from hot ethanol is usually sufficient without an anti-solvent[3]. |
Troubleshooting Workflow & Logic
Workflow for troubleshooting substituted quinoxaline recrystallization.
Troubleshooting FAQs
Q: During cooling, my substituted quinoxaline separates as a cloudy, viscous liquid at the bottom of the flask instead of forming crystals. What is happening? A: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS)[4]. It occurs when the melting point of your solid is lower than the temperature at which the solution becomes supersaturated[5]. Because impurities act as freezing-point depressants, highly impure crude quinoxalines are particularly prone to oiling out. When the compound liquefies first, impurities dissolve preferentially into these oil droplets, ruining the purification[4],[5].
-
The Fix: Return the flask to the heat source until the oil redissolves. Add 5–10% more of your primary "good" solvent to lower the saturation temperature below the compound's melting point[5]. Cool the solution extremely slowly. If available, add a seed crystal of pure quinoxaline just before the temperature reaches the oiling-out point to force solid nucleation[1].
Q: I cooled my flask in an ice bath for an hour, but no crystals have formed. The solution is perfectly clear. How do I recover my product? A: You have likely used too much solvent, meaning the solution has not reached the critical supersaturation point required for nucleation[5]. Alternatively, the solution may be supersaturated but lacks a nucleation center to begin crystal growth[1].
-
The Fix: First, try to induce nucleation by taking a glass stirring rod and gently scratching the inside of the glass flask below the solvent line[5],[1]. The microscopic glass abrasions provide a high-energy surface for crystals to form. If scratching fails, transfer the solution to a rotary evaporator, remove 30–50% of the solvent volume, and repeat the cooling process[5].
Q: My quinoxaline crystallized beautifully, but NMR shows it is still contaminated with unreacted o-phenylenediamine starting material. Why didn't recrystallization remove it? A: o-Phenylenediamines are capable of strong hydrogen bonding and can easily co-crystallize or become kinetically trapped within the quinoxaline lattice, especially if an alcohol (like ethanol) was used as the sole solvent.
-
The Fix: Before attempting a second recrystallization, perform an acid wash. Dissolve your crude crystals in an organic solvent (e.g., ethyl acetate) and wash with 0.1 M HCl in a separatory funnel. The unreacted diamine will protonate and partition into the aqueous layer as a soluble salt, while the weakly basic quinoxaline remains in the organic layer. Evaporate the organic layer and recrystallize the residue.
Q: I am trying to use a mixed solvent system (Ethanol/Water), but the product precipitates immediately as an amorphous powder when I add water. How do I get distinct crystals? A: Amorphous precipitation occurs when the anti-solvent (water) is added too quickly, crashing the compound out of solution before an ordered crystal lattice can form.
-
The Fix: Heat the ethanol solution to boiling. Add the hot water dropwise only until the solution becomes slightly turbid (cloudy)[1]. Immediately add 1–2 drops of hot ethanol until the solution just turns clear again[1]. Remove from heat and allow it to cool slowly. This keeps the system exactly at the thermodynamic edge of solubility, ensuring slow, high-purity crystal growth.
References
- Mettler Toledo.
- Chemistry LibreTexts. "3.6F: Troubleshooting".
- Benchchem. "Refinement of work-up procedures for quinoxaline synthesis".
- MDPI.
- PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Eco-friendly approach to access of quinoxaline derivatives using nanostructured pyrophosphate Na2PdP2O7 as a new, efficient and reusable heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mt.com [mt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Couplings
Case ID: Pd-Low-Conv-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)
Introduction: The "Black Box" of Catalysis
Welcome to the Advanced Catalysis Support Center. If you are reading this, your cross-coupling reaction (Suzuki-Miyaura, Buchwald-Hartwig, Heck, etc.) has likely stalled, failed to initiate, or yielded poor conversion despite "standard" conditions.
Low conversion in Palladium (Pd) catalysis is rarely random. It is a deterministic failure of the catalytic cycle caused by one of three physical realities:
-
Catalyst Death: The active Pd(0) species has aggregated into inactive bulk metal ("Pd Black").
-
Cycle Stagnation: A specific step (Oxidative Addition, Transmetallation, or Reductive Elimination) has become the rate-determining bottleneck.
-
Poisoning: Trace impurities are binding irreversibly to the metal center.
This guide moves beyond "add more catalyst" and focuses on mechanistic diagnostics.
Diagnostic Workflow
Before altering variables, locate where the failure occurs. Use this logic tree to diagnose the symptom.
Figure 1: Decision matrix for diagnosing Pd-catalyzed reaction failures based on visual and analytical observations.
Troubleshooting Guides
Issue Type A: The "Black Death" (Catalyst Aggregation)
Symptom: The reaction mixture turns black and precipitates metal rapidly. Conversion stops immediately. Mechanism: The active monomeric Pd(0) species is unstable. Without sufficient ligand stabilization, Pd(0) atoms collide and sinter into nanoparticles and eventually bulk metal (Pd black), which is catalytically inactive for cross-coupling.
Protocol: The Mercury Drop Test (Modified) Note: While classic, this test has limitations as Hg can react with some organometallics [1].[1][2][3] Use as a preliminary screen.
-
Setup: Split your stalled reaction into two vials.
-
Action: Add a drop of elemental mercury to Vial A. Leave Vial B as control.
-
Observation:
-
If Vial A stops completely while Vial B continues (even slowly): The catalysis is likely homogeneous (Hg forms an amalgam with soluble Pd, killing it).
-
If Vial A continues at the same rate as Vial B: The catalysis may be heterogeneous (nanoparticles) or the test is inconclusive due to ligand protection.
-
Solution Strategy:
-
Increase Ligand Loading: Shift from 1:1 to 1:2 or 1:4 Pd:Ligand ratio. Excess ligand shifts the equilibrium toward the soluble L2Pd(0) species.
-
Solvent Degassing: Oxygen accelerates phosphine oxidation, stripping the metal of its protective ligands. Sparge with Argon for 15 mins, not just "purge."
Issue Type B: The "Hidden" Poisons
Symptom: Reaction works on 50 mg scale but fails on 5 g scale. Or, new batch of starting material fails. Mechanism: Trace impurities (S, N, or heavy metals) in the substrate bind to Pd with higher affinity than the phosphine ligand, permanently occupying the coordination site.
Common Poisons Table
| Poison Type | Source | Mechanism | Remediation |
| Sulfur (Thiols/Sulfides) | Synthesis carryover (e.g., thioethers) | Irreversible binding to Pd(II) | Treat SM with CuTC or bleach; use "Sulfur-free" synthesis route [2]. |
| Heterocycles (Pyridines) | Substrate structure | Competitive binding (σ-donation) | Use bulky ligands (e.g., Buchwald biaryls) to sterically displace the heterocycle [3]. |
| Halide Ions (I⁻) | Breakdown of Ar-I | Formation of stable [L2Pd(Ar)I] resting states | Add Ag salts (AgOTf) to scavenge iodide; switch to Ar-Br or Ar-OTf. |
| Carbon Monoxide | Solvent decomposition / Formate | CO binds Pd(0) tightly | Avoid DMF/DMA at high temps if possible; ensure efficient N2 sweep. |
Issue Type C: The Cycle Stalls (Kinetics)
Symptom: Catalyst remains soluble (red/yellow/orange), but conversion plateaus. Mechanism: The energy barrier for a specific step is too high.
Visualizing the Failure Points:
Figure 2: The catalytic cycle showing common kinetic bottlenecks. Failure 1 requires electron-rich ligands; Failure 2 requires anhydrous conditions or slow addition; Failure 3 requires smaller ligands or higher temperature.
Optimization Protocol:
-
If Oxidative Addition fails (Ar-Cl remains):
-
Switch to electron-rich, bulky phosphines (e.g., P(t-Bu)3, XPhos). These push electron density onto the Pd, facilitating the breaking of the C-X bond.
-
Pre-catalyst Strategy: Stop using Pd(PPh3)4. It is often oxidized. Use air-stable Pd(II) precatalysts (e.g., XPhos Pd G4) that reduce to active Pd(0) in situ [4].
-
-
If Transmetallation fails (Suzuki coupling):
-
Water Management: Boronic acids require some water to form the active boronate species, but too much causes protodeboronation (Ar-B(OH)2 -> Ar-H).
-
Fix: Use a specific water:solvent ratio (e.g., 4:1 Dioxane:H2O) or switch to Boronic Esters (Pinacol) + anhydrous base (Cs2CO3).
-
Frequently Asked Questions (FAQs)
Q: Why does my reaction work with Pd(PPh3)4 but fails with Pd(OAc)2 + PPh3? A: Reduction kinetics. Pd(OAc)2 is Pd(II).[4] It must be reduced to Pd(0) by the phosphine (which oxidizes to O=PPh3) or an amine/alcohol in the mixture. If this reduction is slow or consumes too much ligand, the active species never forms efficiently. Recommendation: Use a defined Pd(0) source like Pd2(dba)3 or a pre-reduced G3/G4 precatalyst.
Q: I see "homocoupling" of my aryl halide (Ar-Ar) instead of cross-coupling. A: This is often a sign of slow transmetallation . If the nucleophile (boronic acid/amine) doesn't transfer quickly, two Ar-Pd-X species can disproportionate or react. Recommendation: Increase the concentration of the nucleophile or change the base to facilitate the formation of the reactive nucleophilic species.
Q: Can I just add more catalyst to force conversion? A: Rarely. If 5 mol% failed, 10 mol% will likely fail too if the issue is poisoning or catalyst death. In fact, higher Pd loading can sometimes increase aggregation (Pd black formation) because the concentration of metal atoms is higher. It is better to optimize the Ligand:Metal ratio (try 2:1 or 4:1) rather than the total metal loading.[5]
References
-
The poisonous truth about the mercury drop test. Source: ChemRxiv.[6] URL:[Link]
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Source: Organic Process Research & Development (ACS). URL:[Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Source: Nature / PMC. URL:[Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors. Source: Organic Process Research & Development (ACS). URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Palladium Catalyst Removal from Quinoxaline Products
Welcome to the technical support center dedicated to addressing the critical challenge of removing residual palladium catalysts from quinoxaline products. Quinoxalines are a vital class of heterocyclic compounds in drug discovery and materials science, frequently synthesized using powerful palladium-catalyzed cross-coupling reactions.[1][2] However, the very efficiency of these catalysts presents a downstream purification hurdle: the removal of residual palladium to meet stringent regulatory limits and ensure the integrity of subsequent biological assays.[3][4]
This guide is structured to provide researchers, scientists, and drug development professionals with actionable solutions, moving from high-level questions to in-depth troubleshooting and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove residual palladium from my quinoxaline product?
Residual palladium is a major concern for several reasons. As a heavy metal, its presence in active pharmaceutical ingredients (APIs) is strictly regulated by bodies like the FDA and EMA, with permissible limits often in the low parts-per-million (ppm) range.[4] Failure to meet these limits can halt drug development.[4] Furthermore, even trace amounts of palladium can interfere with or catalyze unintended side reactions in downstream synthetic steps and can generate false positives or negatives in biological screening assays.[5]
Q2: What are the primary methods for palladium removal?
The most common strategies fall into three categories:
-
Adsorption/Scavenging: This involves using solid-supported materials with high affinity for palladium, such as functionalized silica gels, polystyrene resins, or activated carbon.[6][7] The palladium binds to the scavenger, which is then removed by simple filtration.
-
Chromatography: Column chromatography is a standard purification step that can remove a significant portion of palladium residues, although often not to the required low ppm levels on its own.[5][8]
-
Crystallization & Extraction: While traditional methods, their effectiveness can be variable. Crystallization can sometimes trap impurities within the crystal lattice, and liquid-liquid extraction is often inefficient at removing trace metals.[9][10]
Q3: How do I choose the best palladium removal method for my specific quinoxaline?
The optimal choice is system-dependent and hinges on factors like the palladium species (e.g., Pd(0) vs. Pd(II)), the solvent system, and the chemical properties of your quinoxaline product (solubility, stability, and potential to chelate palladium).[9] A good starting point is to use a metal scavenger, as they offer high selectivity.[11] For challenging cases, a multi-step approach, such as filtration through Celite followed by a scavenger treatment, is often most effective.[6]
Q4: How can I accurately measure the amount of residual palladium in my sample?
The industry-standard analytical technique for quantifying trace levels of elemental impurities is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[6][7] This method offers the high sensitivity required to detect palladium concentrations down to the parts-per-billion (ppb) level, ensuring your final compound meets regulatory specifications.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the purification process.
Problem 1: High palladium levels persist after column chromatography.
-
Potential Cause: The palladium catalyst may be forming soluble complexes with your quinoxaline product, phosphine ligands, or solvent molecules, allowing it to co-elute. A study on various reaction products showed that while chromatography removed ~90% of palladium on average, over a third of the samples still had levels above 100 ppm.[5]
-
Solution: Employ a Palladium Scavenger.
-
Why it works: Scavengers are solid supports (typically silica or polystyrene) functionalized with groups that have a very high affinity for palladium, such as thiols, thioureas, or 2,4,6-trimercaptotriazine (TMT).[11][12] These groups act as powerful chelating agents, binding tightly to soluble palladium species. The resulting scavenger-palladium complex is a solid that can be easily removed by filtration.
-
Recommendation: Thiol-functionalized silica (e.g., SiliaMetS Thiol) or macroporous polystyrene-bound TMT (MP-TMT) are highly effective and widely used.[9][12][13] A typical starting point is to use 3–5 equivalents of the scavenger relative to the initial amount of palladium catalyst.[13]
-
Problem 2: Significant loss of my quinoxaline product during purification.
-
Potential Cause: This issue is most common when using activated carbon. While activated carbon is a cost-effective adsorbent, its high surface area can lead to non-selective binding, adsorbing your product alongside the palladium.[4][9] This can result in substantial yield loss.
-
Solution: Optimize Adsorbent Choice and Conditions.
-
1. Switch to a More Selective Scavenger: Functionalized silica or polystyrene scavengers are designed for high selectivity towards metals and typically exhibit minimal binding to organic products.[3]
-
2. Optimize Activated Carbon Treatment: If activated carbon is the only option, perform small-scale experiments to optimize the conditions. Test different grades of carbon, reduce the amount used, shorten the contact time, and adjust the temperature. Agitating a solution at a slightly elevated temperature (e.g., 45 °C) for a set period, followed by filtration, can sometimes improve selectivity.[9]
-
Problem 3: Inconsistent or poor results with scavenger resins.
-
Potential Cause A: Insufficient Mixing or Contact Time. The scavenging process relies on the dissolved palladium species coming into physical contact with the active sites on the solid scavenger. If stirring is inadequate or the reaction time is too short, removal will be incomplete.
-
Solution A: Ensure vigorous stirring or agitation throughout the scavenging period. While 2-4 hours is often sufficient, achieving very low ppm levels may require overnight stirring.[4] Gentle heating (40-50 °C) can accelerate the process but should be tested to ensure your product is stable at that temperature.[4]
-
Potential Cause B: Incorrect Scavenger-to-Palladium Ratio. Using too little scavenger will result in incomplete palladium removal.
-
Solution B: While 3-5 equivalents is a good starting point, this may need to be optimized.[13] If initial results are poor, increase the equivalents of scavenger used in a subsequent experiment.
-
Potential Cause C: Heterogeneous Palladium. If the palladium has crashed out of solution as metallic black (Pd(0)), the scavenger will be less effective at capturing it.
-
Solution C: Pre-filter the reaction mixture through a pad of Celite®. This will remove the bulk of the insoluble, heterogeneous palladium before you treat the filtrate with a scavenger to capture the remaining soluble species.[6][8]
Decision Workflow for Palladium Removal
This workflow guides you in selecting an appropriate purification strategy based on the state of your reaction mixture.
Sources
- 1. Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Practical synthesis of quinoxalinones via palladium-catalyzed intramolecular N-arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. arborassays.com [arborassays.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
- 12. sopachem.com [sopachem.com]
- 13. norlab.com [norlab.com]
Technical Support Center: Solubility Management for 6-Bromo-2-(trifluoromethyl)quinoxaline
Ticket ID: T-QNX-6BR-TFM Status: Active Last Updated: March 2026 Topic: Solubility Optimization, Solvent Selection, and Troubleshooting Target Compound: 6-Bromo-2-(trifluoromethyl)quinoxaline (CAS: 1240621-90-2)
Executive Summary & Chemical Profile[1][2]
User Query: "Why is my compound precipitating during workup/assay preparation, and how do I dissolve it effectively?"
Technical Insight:
6-Bromo-2-(trifluoromethyl)quinoxaline presents a dual solubility challenge. The quinoxaline core is planar and aromatic, leading to high crystal lattice energy (
This compound behaves as a lipophilic weak base . It resists dissolution in polar protic solvents (water, cold alcohols) and non-polar aliphatics (hexanes), favoring polar aprotic solvents.
Physicochemical Snapshot
| Property | Value / Characteristic | Implication for Solubility |
| Molecular Weight | 277.04 g/mol | Moderate size; kinetics are rarely the limiting factor. |
| LogP (Calc) | ~3.4 [1] | Highly lipophilic; requires organic co-solvents in aqueous media. |
| H-Bond Donors | 0 | Cannot donate H-bonds; relies on accepting H-bonds or dipole interactions. |
| Crystal Habit | Planar/Stacking | High lattice energy; requires energy (heat/sonication) to break initial solid state. |
Solvent Compatibility Matrix
Guidance: Use this matrix to select the primary solvent for synthesis, purification, or stock solution preparation.
| Solvent Class | Suitability | Specific Solvents | Notes & Recommendations |
| Polar Aprotic | Excellent | DMSO, DMF, DMAc | Best for Stock Solutions. Dissolves readily. Use for biological assays or high-temp reactions ( |
| Chlorinated | Good | DCM, Chloroform | Best for Transfers/Loading. Excellent solubility. Ideal for loading silica columns or liquid-liquid extraction. |
| Ethers | Good | THF, 1,4-Dioxane | Best for Reactions. Standard choice for Pd-catalyzed couplings (Suzuki/Buchwald). |
| Esters | Moderate | Ethyl Acetate | Good for extractions. Solubility decreases significantly at |
| Alcohols | Poor (Cold) | Methanol, Ethanol | Best for Recrystallization. Poor solubility at RT allows for crystallization upon cooling. |
| Alkanes | Very Poor | Hexanes, Pentane | Anti-Solvent. Use only to force precipitation. |
| Aqueous | Insoluble | Water, PBS | Precipitation Risk. Will crash out immediately if organic co-solvent is |
Workflow Visualizations
Figure 1: Solvent Selection Decision Tree
Caption: Logical flow for selecting the optimal solvent based on the experimental stage (Synthesis, Purification, or Assay).
Troubleshooting Guides (Q&A)
Module A: Synthesis & Reaction Optimization
Q: My reaction in Toluene is cloudy/precipitating at room temperature. Is this a problem?
-
Diagnosis: Toluene is a marginal solvent for this compound at room temperature (RT), especially if the concentration exceeds 0.1 M.
-
Resolution:
-
Heat: This compound has a high temperature coefficient of solubility. Heating to 60-80°C usually ensures full dissolution.
-
Switch Solvents: If the reaction allows, switch to 1,4-Dioxane or THF , which solubilize the quinoxaline core much better due to the oxygen lone pairs interacting with the electron-deficient ring [2].
-
Q: I am performing a Suzuki coupling, and the starting material won't dissolve in the Ethanol/Water mix.
-
Diagnosis: The
and groups make the molecule too lipophilic for ethanol-rich aqueous mixtures. -
Protocol Adjustment:
-
Replace Ethanol with Dioxane or DME (Dimethoxyethane) .
-
Use a ratio of 4:1 (Organic:Water).
-
Ensure the organic phase is fully dissolved before adding the aqueous base.
-
Module B: Purification & Crystallization
Q: How do I recrystallize this compound? It oils out when I add water.
-
Mechanism: "Oiling out" occurs when the compound phase-separates as a liquid before it can crystallize, often because the anti-solvent (water) was added too fast or the temperature was too high.
-
Correct Protocol:
-
Dissolve the crude solid in the minimum amount of boiling Ethanol .
-
Remove from heat.
-
Add water dropwise only until a faint turbidity persists.
-
Add one drop of Ethanol to clear it.
-
Allow to cool to RT slowly (wrap flask in foil), then move to 4°C.
-
Alternative: Use Hexane/Ethyl Acetate . Dissolve in minimal hot EtOAc, then add hot Hexane until turbid [3].
-
Q: The compound crashes out on the silica column during purification.
-
Cause: The mobile phase (e.g., 5% EtOAc in Hexanes) is too non-polar to maintain solubility of a concentrated band.
-
Fix:
-
Dry Loading: Do not load as a liquid. Dissolve in DCM, mix with silica, evaporate to dryness, and load the powder. This prevents the "solubility shock" at the top of the column.
-
DCM Gradient: If liquid loading is necessary, use a DCM/Hexane gradient instead of EtOAc/Hexane. The compound is significantly more soluble in DCM.
-
Module C: Biological Assays (DMSO Management)
Q: My 10 mM DMSO stock precipitates when added to cell culture media.
-
Physics: This is a "Solvent Shifting" precipitate. The drastic change in dielectric constant from DMSO (
) to Water ( ) forces the hydrophobic -quinoxaline out of solution. -
Prevention Strategy:
-
Intermediate Dilution: Do not jump from 100% DMSO to 0.1% DMSO. Create a 10x intermediate in media (e.g., dilute stock 1:10 into media, vortex immediately, then dilute to final).
-
Sonication: Sonicate the stock solution for 5 minutes before use to break up invisible micro-aggregates.
-
Limit: Keep final DMSO concentration < 0.5% if possible, but ensure the compound concentration is below its aqueous solubility limit (likely < 50
M).
-
Automated Troubleshooting Workflow
Figure 2: Precipitation Troubleshooting Loop
Caption: Step-by-step diagnostic loop for resolving precipitation events during experimentation.
References
-
National Institutes of Health (NIH). (2024). Synthesis of quinoxalines and assessment of their inhibitory effects. PMC Article on Quinoxaline Workups. Retrieved from [Link]
Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions of Bromo-heterocycles
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering the common yet challenging issue of dehalogenation during palladium-catalyzed cross-coupling reactions of bromo-heterocycles. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to help you minimize this undesired side reaction and maximize the yield of your target molecule.
Introduction: The Challenge of Dehalogenation
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions, are cornerstone methodologies in modern organic synthesis, particularly for the construction of complex molecules in drug discovery.[1][2][3] Bromo-heterocycles are valuable building blocks in this context. However, a frequent and frustrating side reaction is the premature loss of the bromine atom, which is replaced by a hydrogen atom from the reaction medium.[4][5] This process, known as hydrodehalogenation or simply dehalogenation, consumes the starting material, reduces the yield of the desired product, and complicates purification.[5][6]
This guide will walk you through the mechanistic underpinnings of dehalogenation, provide a structured approach to troubleshooting, and offer detailed protocols to help you overcome this synthetic hurdle.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and how do I know it's happening in my reaction?
A1: Dehalogenation is an undesired side reaction where the bromo-substituent on your heterocycle is replaced by a hydrogen atom.[4][5] You can identify the formation of the dehalogenated byproduct using standard analytical techniques:
-
Thin Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to your starting bromo-heterocycle.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the dehalogenated heterocycle.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude product will reveal characteristic signals for the arene product, most notably the appearance of a proton signal where the bromine atom was previously located.[4]
Q2: What are the primary causes of dehalogenation in cross-coupling reactions?
A2: Dehalogenation is primarily caused by the formation of palladium-hydride (Pd-H) species in the catalytic cycle.[6][7][8] These highly reactive intermediates can undergo reductive elimination with the heteroaryl group to yield the dehalogenated byproduct.[7][8] Several factors can contribute to the formation of Pd-H species:
-
Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can generate hydrides through processes like β-hydride elimination, especially at elevated temperatures.[6]
-
Solvents: Protic solvents like alcohols (e.g., ethanol, methanol) or even trace amounts of water can act as hydride donors.[4][6] Some aprotic solvents like DMF can also decompose to generate hydride sources.[6]
-
Reagents: Impurities in reagents, such as borane (B-H) species in boronic acids, can contribute to the formation of Pd-H.[6]
Q3: Are certain bromo-heterocycles more prone to dehalogenation?
A3: Yes, the susceptibility of a bromo-heterocycle to dehalogenation is influenced by its electronic properties. Electron-deficient N-heterocyclic halides, such as those of pyridines, indoles, and pyrazoles, are often more prone to this side reaction.[7] For N-H containing heterocycles like pyrroles and indoles, deprotonation by the base can increase the electron density of the ring, which may influence the reaction outcome. In some cases, protecting the N-H group can suppress dehalogenation.[7][9][10]
Q4: How does the choice of catalyst and ligand impact dehalogenation?
A4: The ligand coordinated to the palladium center is a critical factor. Bulky, electron-rich phosphine ligands are highly recommended because they accelerate the desired reductive elimination step of the catalytic cycle, which outcompetes the dehalogenation pathway.[6] For Suzuki and Buchwald-Hartwig reactions, ligands such as XPhos, SPhos, and RuPhos often provide excellent results by stabilizing the palladium catalyst and promoting the desired coupling.[1][6]
Troubleshooting Guide: A Systematic Approach to Minimizing Dehalogenation
When faced with significant dehalogenation, a systematic approach to optimizing your reaction conditions is crucial. The following guide provides a logical workflow to identify and address the root cause of the problem.
Step 1: Evaluate Your Base
The choice of base is often the most significant contributor to dehalogenation.
| Issue | Potential Cause | Recommended Action | Scientific Rationale |
| High levels of dehalogenation byproduct | Use of strong alkoxide bases (e.g., NaOEt, KOtBu, NaOH).[11] | Switch to a weaker inorganic base such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[6][11] | Strong alkoxide bases can generate palladium-hydride species, which lead to hydrodehalogenation. Carbonates and phosphates are generally less prone to acting as hydride donors.[11] |
| Reaction is sluggish with weaker bases | Insufficient base strength to facilitate transmetalation. | Consider using CsF or KF, which have been shown to be effective in some cases.[5] | Fluoride bases can promote the formation of more reactive boronate species in Suzuki couplings without being strong hydride donors. |
Step 2: Optimize Your Catalyst System
The right combination of palladium source and ligand can dramatically shift the reaction pathway towards the desired product.
| Issue | Potential Cause | Recommended Action | Scientific Rationale |
| Dehalogenation outcompetes cross-coupling | The ligand is not effectively promoting reductive elimination. | Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[7] | Bulky, electron-rich ligands stabilize the Pd(0) center and accelerate the reductive elimination of the desired product, minimizing the lifetime of intermediates that can lead to dehalogenation.[6] |
| Catalyst deactivation | Oxygen sensitivity of the Pd(0) species. | Use a fresh batch of catalyst or an air- and moisture-stable pre-catalyst (e.g., XPhos Pd G2).[4] Ensure proper degassing of the reaction mixture.[5] | Pre-catalysts are designed to generate the active Pd(0) species in situ, reducing the risk of deactivation. Removing oxygen is critical to prevent oxidation of the active catalyst.[5] |
Step 3: Re-evaluate Your Solvent and Temperature
The reaction environment plays a crucial role in the prevalence of side reactions.
| Issue | Potential Cause | Recommended Action | Scientific Rationale |
| Dehalogenation persists | Protic solvents (e.g., alcohols) or residual water are acting as hydride sources.[4][6] | Switch to anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF.[6][7] | Aprotic solvents minimize the availability of protons and potential hydride donors that can contribute to dehalogenation.[4] |
| High reaction temperatures | High temperatures can favor the dehalogenation pathway.[4] | Run the reaction at the lowest effective temperature and for the shortest possible time.[4] | Lowering the temperature can increase the selectivity of the reaction by disfavoring side reactions with higher activation energies.[5] |
Troubleshooting Workflow Diagram
Caption: A systematic workflow for troubleshooting dehalogenation in cross-coupling reactions.
Experimental Protocols
The following protocols provide a starting point for minimizing dehalogenation in a Suzuki-Miyaura coupling reaction.
Protocol 1: Standard Suzuki Coupling (Prone to Dehalogenation)
This protocol serves as a baseline and may lead to significant dehalogenation with sensitive bromo-heterocycles.
-
Materials:
-
Bromo-heterocycle (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol)
-
Sodium ethoxide (NaOEt) (2.0 mmol)
-
Anhydrous Ethanol (10 mL)
-
-
Procedure:
-
To a flame-dried round-bottom flask, add the bromo-heterocycle, arylboronic acid, and sodium ethoxide.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous ethanol, followed by Pd(PPh₃)₄.
-
Heat the reaction mixture to reflux (approx. 78 °C) and stir for 12 hours.[11]
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by GC-MS and ¹H NMR to determine the ratio of the desired product to the dehalogenated byproduct.[11]
-
Protocol 2: Modified Suzuki Coupling to Suppress Dehalogenation
This modified protocol incorporates changes in the base, catalyst system, and solvent to minimize dehalogenation.
-
Materials:
-
Bromo-heterocycle (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
XPhos Pd G2 (0.02 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous 1,4-Dioxane (10 mL)
-
-
Procedure:
-
To a flame-dried round-bottom flask, add the bromo-heterocycle, arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane, followed by the XPhos Pd G2 pre-catalyst.[4][11]
-
Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring the reaction progress by TLC.[4][11]
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by GC-MS and ¹H NMR and compare the product-to-byproduct ratio with Protocol 1.[4][11]
-
Catalytic Cycle and Competing Dehalogenation Pathway
Caption: The catalytic cycle of a Suzuki-Miyaura coupling showing the competing dehalogenation pathway.
By understanding the mechanisms of dehalogenation and systematically applying the troubleshooting strategies outlined in this guide, you can significantly improve the outcome of your cross-coupling reactions with bromo-heterocycles, leading to higher yields and cleaner reaction profiles.
References
-
Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]
-
Reddit. significant dehalogenation in stille coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]
-
ResearchGate. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]
-
Organic Chemistry Portal. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]
-
Scott, M. E., & Smith, T. E. (2019). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. Chemical Society Reviews, 48(12), 3282–3303. [Link]
-
Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
Vedejs, E., & Zajac, M. A. (2002). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters, 43(42), 7531-7533. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
Sources
- 1. jmcct.com [jmcct.com]
- 2. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heck Reaction [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to the Scalable Synthesis of 6-Bromo-2-(trifluoromethyl)quinoxaline Derivatives
Prepared by: Gemini, Senior Application Scientist
This technical support guide is designed for researchers, chemists, and process development professionals working on the synthesis of 6-Bromo-2-(trifluoromethyl)quinoxaline and its derivatives. Quinoxaline scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The incorporation of a bromine atom and a trifluoromethyl group provides unique physicochemical properties, making this specific derivative a valuable building block in drug discovery.[2][3]
This guide provides a comprehensive overview of the most common scalable synthetic routes, detailed troubleshooting for issues encountered during experimentation, and practical, step-by-step protocols.
Part 1: Core Synthetic Strategy & Scalability
The most robust and widely adopted method for synthesizing the quinoxaline core is the cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4][5] For the target molecule, 6-Bromo-2-(trifluoromethyl)quinoxaline, this involves the reaction of 4-bromo-1,2-phenylenediamine with a reactive trifluoromethyl-substituted 1,2-dicarbonyl equivalent .
The primary considerations for ensuring this synthesis is scalable are reaction efficiency, cost of materials, operational safety, and the ease of product purification. Modern protocols have moved away from harsh conditions, employing milder catalysts and more environmentally benign solvents to improve yields and reduce side-product formation.[6]
Caption: General experimental workflow for the synthesis of 6-Bromo-2-(trifluoromethyl)quinoxaline.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable method for synthesizing 6-Bromo-2-(trifluoromethyl)quinoxaline?
The most common and dependable method is the condensation of 4-bromo-1,2-phenylenediamine with a trifluoromethylated α-dicarbonyl compound, such as 3,3,3-trifluoro-1-phenylpropane-1,2-dione or a similar precursor. For scalability, using a recyclable heterogeneous catalyst like alumina-supported heteropolyoxometalates or certain nano-catalysts can be highly effective, often allowing the reaction to proceed at room temperature with high yields and easy catalyst removal by filtration.[6][7]
Q2: How do the bromo and trifluoromethyl substituents influence the reaction?
The bromine atom is an electron-withdrawing group which can slightly decrease the nucleophilicity of the diamine starting material, potentially slowing the reaction compared to an unsubstituted analog.[8] However, this effect is generally manageable with an appropriate catalyst. The trifluoromethyl (CF3) group on the dicarbonyl component is strongly electron-withdrawing, which significantly increases the electrophilicity of the carbonyl carbons.[3][9] This heightened reactivity is beneficial, as it facilitates the initial nucleophilic attack by the diamine, often leading to good conversion under mild conditions.
Q3: What are the primary safety concerns when scaling up this synthesis?
Key safety considerations include:
-
Starting Material Stability: o-Phenylenediamines can be sensitive to air and light, leading to oxidation and the formation of colored impurities.[6][10] It is recommended to use them fresh or purified and to run reactions under an inert atmosphere (e.g., Nitrogen or Argon) for large-scale batches.
-
Solvent Handling: Depending on the chosen solvent (e.g., toluene, acetonitrile, or alcohols), appropriate measures for handling flammable and potentially toxic liquids must be in place.[7][11]
-
Reaction Exotherms: While many modern protocols are not aggressively exothermic, the initial mixing of reactants on a large scale should always be monitored for any temperature increase.
-
Trifluoromethylated Reagents: Some sources of the trifluoromethyl group can be volatile or highly reactive.[12] Ensure good ventilation and use appropriate personal protective equipment (PPE).
Q4: Can I run this synthesis without a metal catalyst?
Yes, several metal-free methods have been developed. Organocatalysts such as nitrilotris(methylenephosphonic acid) or even simple acids like acetic acid can effectively catalyze the condensation.[13][11] Catalyst-free protocols using "green" solvents like ethanol or water, sometimes assisted by microwave irradiation, have also been reported to give good yields, which can be advantageous for scalability and reducing metal contamination in the final product.[11][14]
Part 3: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Issue 1: Low Product Yield Q: My reaction yield is consistently below expectations. What are the common causes and how can I improve it?
Low yields are a frequent problem and can be attributed to several factors. A systematic approach is key to identifying the root cause.[15]
-
Potential Cause 1: Poor Quality of Starting Materials
-
The 4-bromo-1,2-phenylenediamine is susceptible to air oxidation, which forms highly colored impurities that can inhibit the reaction.[6][16]
-
Solution: Use high-purity diamine. If the material is old or discolored, consider purification by recrystallization or sublimation before use. Always conduct large-scale reactions under an inert atmosphere (N2 or Ar) to prevent oxidation.[10]
-
-
Potential Cause 2: Suboptimal Reaction Conditions
-
Traditional methods requiring high heat can cause degradation of the starting materials or the final product.[6]
-
Solution: Employ milder reaction conditions. Many modern catalysts are highly effective at room temperature or with gentle heating (40-60 °C).[7][17] If the reaction is slow, consider extending the reaction time before increasing the temperature.
-
-
Potential Cause 3: Inefficient Catalysis
-
The choice of catalyst is critical. An inappropriate or deactivated catalyst will result in poor conversion.
-
Solution: Screen a variety of catalysts. For scalability, heterogeneous catalysts are often preferred. If using a homogeneous catalyst, ensure it is fresh and used at the correct loading. Refer to the table below for a comparison of catalytic systems.
-
Caption: A logical workflow for troubleshooting low reaction yields.
Issue 2: Significant Side Product Formation Q: My crude product analysis (TLC, LC-MS) shows multiple spots/peaks. How can I achieve a cleaner reaction?
Side product formation compromises both yield and purity.
-
Potential Cause 1: Regioisomer Formation
-
Since 4-bromo-1,2-phenylenediamine is unsymmetrical, condensation can potentially lead to two different regioisomers: 6-bromo- and 7-bromo-2-(trifluoromethyl)quinoxaline. The electronic and steric effects usually favor one isomer, but mixtures can occur.
-
Solution: The regioselectivity is often influenced by the catalyst and reaction conditions.[15] Running the reaction at a lower temperature may favor the kinetically controlled product. Screening different catalysts can identify one that provides higher selectivity.
-
-
Potential Cause 2: Benzimidazole Formation
-
Potential Cause 3: Incomplete Condensation
Issue 3: Difficulty in Product Purification Q: I am struggling to purify the final product. It either oils out during crystallization or co-elutes with impurities during chromatography.
Purification is a critical step for obtaining material suitable for further use.[10]
-
Problem: Crystallization Fails or Yields an Oil
-
Cause: Presence of impurities inhibiting crystal lattice formation or the product having a low melting point.[19]
-
Solution: First, try to further purify the crude material by a quick filtration through a silica plug to remove baseline impurities. Then, perform a systematic solvent screening for recrystallization using a range of solvents with different polarities (e.g., ethanol, isopropanol, ethyl acetate, heptane, and mixtures thereof).[10][19]
-
-
Problem: Co-elution of Impurities in Column Chromatography
-
Cause: The product and a key impurity have very similar polarities.[19]
-
Solution: Optimize the chromatographic conditions. Switch to a different eluent system (e.g., from ethyl acetate/hexane to dichloromethane/methanol). If that fails, consider using a different stationary phase like alumina or reverse-phase silica (C18). For very difficult separations on a large scale, preparative HPLC may be necessary.[19]
-
Part 4: Experimental Protocols & Data
Protocol 1: Scalable Synthesis using a Heterogeneous Catalyst
This protocol is based on methods utilizing recyclable catalysts, which are advantageous for large-scale synthesis due to ease of separation and reduced waste.[7][17]
-
Reactor Setup: To a clean, dry reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 4-bromo-1,2-phenylenediamine (1.0 eq).
-
Solvent and Reagent Addition: Add a suitable solvent such as toluene or acetonitrile (approx. 10 mL per gram of diamine).[7] Begin stirring and add the trifluoromethylated 1,2-dicarbonyl compound (1.05 eq) to the mixture.
-
Catalyst Addition: Add the heterogeneous catalyst (e.g., 10 wt% of alumina-supported CuH2PMo11VO40).[7]
-
Reaction: Stir the reaction mixture vigorously at room temperature (25 °C). Monitor the reaction progress by TLC or LC-MS (typically complete within 2-6 hours).
-
Work-up: Upon completion, remove the catalyst by filtration through a pad of Celite. Wash the catalyst with a small amount of the reaction solvent.
-
Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure to yield the crude product. The crude material can then be taken to the purification step.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Based on small-scale solubility tests, select a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol).[10]
-
Dissolution: Transfer the crude product to an appropriately sized flask and add the minimum amount of hot solvent required to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should occur. For maximum recovery, the flask can be placed in an ice bath for 30-60 minutes.
-
Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Data Summary: Comparison of Catalytic Systems for Quinoxaline Synthesis
| Catalyst System | Typical Conditions | Advantages | Disadvantages | Reference(s) |
| Heterogeneous Catalysts (e.g., AlCuMoVP) | Toluene, Room Temp, 2-3h | High yields, mild conditions, catalyst is recyclable, easy work-up. | Catalyst preparation may be required. | [6][7] |
| Lewis Acids (e.g., Zn(OTf)₂) | Acetonitrile, Room Temp | High yields, fast reaction times. | Catalyst may not be easily recyclable. | [4] |
| Iodine (I₂) / DMSO | DMSO, Room Temp, 12h | Metal-free, good yields. | DMSO can complicate work-up and purification. | [20][4] |
| Copper-based (e.g., CuI, CuBr₂) | Various solvents, elevated temp. | Effective for various substrates. | Potential for metal contamination, may require ligands. | [6][21] |
| Catalyst-Free (Microwave-assisted) | Acetic Acid or EtOH/H₂O | Very fast, "green" chemistry approach. | Requires specialized equipment, scalability can be a challenge. | [11][14] |
References
-
Methods of Preparation of Quinoxalines - Encyclopedia.pub. (2023). Available at: [Link]
-
Arkat USA. (n.d.). One-pot and efficient protocol for synthesis of quinoxaline derivatives. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. Available at: [Link]
-
Semantic Scholar. (2017). Synthesis of quinoxaline derivatives from terminal alkynes and o-phenylenediamines by using copper alumina catalyst. Available at: [Link]
-
Guzmán-Vargas, A., et al. (2018). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. The Scientific World Journal. Available at: [Link]
- Avula, B., et al. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University.
-
Al-Zahrani, L. A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Available at: [Link]
-
Das, S., et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances. Available at: [Link]
- D'hooghe, M., et al. (2014). Synthesis of halogenated 4-quinolones and evaluation of their antiplasmodial activity. Bioorganic & Medicinal Chemistry Letters.
-
Ball, N. D., et al. (2012). Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions. Accounts of Chemical Research. Available at: [Link]
- Wang, X., & Ni, C. (2014). An overview of reductive trifluoromethylation reactions using electrophilic `+CF3' reagents. Chinese Chemical Letters.
-
Oriental Journal of Chemistry. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. Available at: [Link]
-
SciSpace. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Available at: [Link]
-
Royal Society of Chemistry. (2023). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. Available at: [Link]
-
Gomha, S. M., et al. (2015). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules. Available at: [Link]
-
Lin, T.-Y., et al. (2021). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. Bioorganic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Available at: [Link]
-
Al-Zahrani, L. A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PMC. Available at: [Link]
Sources
- 1. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents [mdpi.com]
- 2. Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. mtieat.org [mtieat.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06942J [pubs.rsc.org]
- 12. sioc.cas.cn [sioc.cas.cn]
- 13. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 14. arkat-usa.org [arkat-usa.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Quinoxaline synthesis [organic-chemistry.org]
Validation & Comparative
Publish Comparison Guide: 1H and 13C NMR Assignment for 6-Bromo-2-(trifluoromethyl)quinoxaline
The following guide details the structural assignment of 6-Bromo-2-(trifluoromethyl)quinoxaline , a critical building block in the synthesis of kinase inhibitors and other bioactive heterocycles. This guide addresses the specific challenge of distinguishing the 6-bromo isomer from its 7-bromo regioisomer—a frequent impurity in non-selective synthesis.
Executive Summary: The Regioisomer Challenge
In drug discovery, the quinoxaline scaffold is ubiquitous, but its synthesis often yields mixtures of regioisomers (6-substituted vs. 7-substituted). For 6-Bromo-2-(trifluoromethyl)quinoxaline , the presence of the strong electron-withdrawing trifluoromethyl (
This guide compares the target compound against its primary "alternative"—the 7-bromo regioisomer—and provides a definitive NMR assignment protocol.
| Feature | 6-Bromo Isomer (Target) | 7-Bromo Isomer (Impurity) |
| Symmetry | Asymmetric ( | Asymmetric ( |
| Key 1H Signal | H-5 (d, | H-8 (d, |
| Key NOE | H-3 | H-3 |
| 13C-F Coupling | C-2 ( | C-2 ( |
Structural Assignment & Chemical Shifts
Note: Chemical shifts are reported in
Proton ( H) NMR Assignment
The aromatic region (7.5 – 9.5 ppm) contains four distinct proton environments.
| Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| H-3 | 9.35 – 9.45 | Singlet (s) | - | Pyrazine Proton. Most deshielded due to adjacent N4 and the electron-withdrawing |
| H-5 | 8.30 – 8.35 | Doublet (d) | Peri-Proton. Deshielded by the adjacent N4 lone pair.[1] Shows meta-coupling to H-7. | |
| H-8 | 8.05 – 8.15 | Doublet (d) | Peri-Proton. Deshielded by N1, but typically slightly shielded relative to H-5 due to the | |
| H-7 | 7.90 – 8.00 | Doublet of Doublets (dd) | Ortho to Br. Couples to H-8 (ortho) and H-5 (meta). |
Carbon ( C) NMR Assignment
The
| Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| 121.0 | Quartet (q) | Characteristic trifluoromethyl signal. | ||
| C-2 | 143.5 | Quartet (q) | Quaternary carbon directly attached to | |
| C-3 | 146.0 | Singlet (s) | - | CH on pyrazine ring. High shift due to N-imino character. |
| C-6 | 126.5 | Singlet (s) | - | Ipso-Br. Distinctive upfield shift for aromatic C-Br compared to C-H. |
| C-5 | 130.5 | Singlet (s) | - | CH (peri to N4). |
| C-8 | 131.8 | Singlet (s) | - | CH (peri to N1). |
Experimental Protocol: Definitive Identification
To distinguish the 6-bromo target from the 7-bromo impurity, a simple 1D spectrum is insufficient due to overlapping ranges. The following workflow ensures 100% confidence.
Step 1: Sample Preparation
-
Solvent: Dissolve 10 mg of sample in 0.6 mL DMSO-d6 (preferred for resolution of heteroaromatic protons) or CDCl3 .
-
Tube: High-quality 5mm NMR tube to minimize shimming errors.
Step 2: Acquisition Parameters[2]
-
1H NMR: 16 scans, relaxation delay (
) 2.0s to ensure integration accuracy of the H-3 singlet. -
13C NMR: 512 scans, proton-decoupled.
-
HMBC (Critical): Set long-range coupling optimization to 8 Hz (
).
Step 3: The "Bridgehead Test" (HMBC Analysis)
This is the self-validating step.
-
Locate the H-3 singlet (
9.4 ppm). -
Look for HMBC correlations from H-3 to the quaternary bridgehead carbons (C-4a and C-8a ).
-
Differentiation Logic:
-
6-Bromo Isomer: H-3 correlates to C-4a. C-4a is adjacent to H-5 (the doublet with
). In the HMBC, you will see a correlation between C-4a and H-5. -
7-Bromo Isomer: H-3 correlates to C-4a. C-4a is adjacent to H-5 (which is now a doublet of doublets,
). -
Simplified: If the bridgehead carbon that correlates with H-3 also correlates strongly with the small doublet (J=2Hz) , you have the 6-Bromo isomer.
-
Visualization: Isomer Determination Workflow
The following diagram illustrates the logical decision tree for assigning the regioisomer based on spectral data.
Caption: Logical workflow for distinguishing 6-bromo and 7-bromo quinoxaline isomers using HMBC correlations.
References
-
BenchChem. "A Comparative Guide to 6-Bromoquinoxaline-2,3(1H,4H)-dione and Other Quinoxaline Derivatives." Accessed March 1, 2026. Link
-
MDPI. "Synthesis and Characterization of Quinoxaline Derivatives." Molecules, 2021. Link
-
PubChem. "6-Bromo-2-(trifluoromethyl)quinoxaline Compound Summary."[1] National Library of Medicine. Link
-
ChemicalBook. "NMR Spectrum Data for Quinoxaline Analogs." Link
Sources
High-Resolution Mass Spectrometry (HRMS) Analysis of Quinoxaline Derivatives: A Comparative Technical Guide
Executive Summary: The Structural Imperative
Quinoxaline derivatives (benzopyrazines) represent a privileged scaffold in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and anti-inflammatory properties. However, their nitrogen-rich heterocyclic core presents unique analytical challenges: isobaric interferences , complex fragmentation pathways , and labile metabolic products .
While traditional Triple Quadrupole (QqQ) MS and NMR remain staples in the lab, they often fail to resolve the fine isotopic structure required for confident structural elucidation of novel derivatives. This guide objectively compares HRMS (Orbitrap and Q-TOF) against these alternatives, providing a validated protocol for the analysis of quinoxaline derivatives.
Technology Comparison: HRMS vs. Alternatives
The following analysis contrasts the capabilities of HRMS against Low-Resolution MS (LRMS) and Nuclear Magnetic Resonance (NMR) specifically for quinoxaline analysis.
Table 1: Comparative Performance Matrix
| Feature | HRMS (Orbitrap/Q-TOF) | Low-Res MS (Triple Quad) | NMR (1H/13C) |
| Primary Utility | Structural Elucidation & Screening | Targeted Quantitation | Connectivity & Stereochemistry |
| Mass Accuracy | < 5 ppm (often < 1 ppm) | Nominal Mass (± 1 Da) | N/A |
| Resolution (FWHM) | > 20,000 (up to 500k+) | Unit Resolution | N/A |
| Sensitivity | Femtogram to Picogram | Attogram (High Sensitivity) | Milligram (Low Sensitivity) |
| Quinoxaline Specificity | Distinguishes isobars (e.g., N-oxide vs. hydroxyl) | Cannot resolve isobars | Definitive for regioisomers |
| Throughput | High (Coupled with UHPLC) | High (MRM mode) | Low |
Deep Dive: Orbitrap vs. Q-TOF for Quinoxalines
-
Orbitrap (e.g., Q Exactive): Superior for resolving fine isotopes (e.g., distinguishing
from in sulfonyl-quinoxalines). The ultra-high resolution (>100k) is critical when analyzing complex biological matrices (plasma/urine) where background noise is high. -
Q-TOF (e.g., Synapt, Sciex TripleTOF): Offers faster scan speeds, making it preferable for fast UHPLC peaks (< 2s width). It generally provides better isotopic fidelity for determining elemental composition of halogenated quinoxaline derivatives.
Validated Experimental Protocol
This protocol is designed for the identification and structural characterization of 2,3-disubstituted quinoxaline derivatives. It is a self-validating system: the use of internal standards and specific mass accuracy thresholds ensures data integrity.
Sample Preparation (The "Dilute-and-Shoot" Approach)
-
Stock Solution: Dissolve 1 mg of quinoxaline derivative in 1 mL DMSO.
-
Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water (v/v) containing 0.1% Formic Acid.
-
Biological Matrix (Plasma):
-
Aliquot 100 µL plasma.
-
Add 300 µL cold Acetonitrile (protein precipitation).
-
Vortex (1 min) and Centrifuge (10,000 x g, 10 min, 4°C).
-
Evaporate supernatant and reconstitute in 100 µL Mobile Phase A/B (90:10).
-
UHPLC-HRMS Conditions
-
Instrument: Thermo Q Exactive Plus or Agilent 6500 Q-TOF.
-
Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient:
-
0-1 min: 5% B (Isocratic hold)
-
1-10 min: 5% -> 95% B (Linear gradient)
-
10-12 min: 95% B (Wash)
-
12.1 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.35 mL/min.
Mass Spectrometry Parameters (ESI+)
-
Ionization: Electrospray Ionization (Positive Mode). Note: Quinoxalines protonate readily at the N1/N4 positions.
-
Spray Voltage: 3.5 kV.
-
Capillary Temp: 320°C.
-
Resolution: 70,000 (Orbitrap) or 30,000 (Q-TOF).
-
AGC Target: 1e6 (prevents space charge effects).
-
Fragmentation: Data-Dependent Acquisition (dd-MS2) with Stepped NCE (Normalized Collision Energy) at 20, 40, 60 eV. Rationale: Stepped energy ensures capture of both labile side-chain fragments and stable core fragments.
Mechanistic Fragmentation Analysis
Understanding the fragmentation of the quinoxaline core is essential for validating the structure of synthesized derivatives.
Key Fragmentation Pathways[2][3]
-
Diazine Ring Stability: The quinoxaline core is highly stable. Initial fragmentation usually occurs on the side chains (e.g., decarboxylation, dealkylation).
-
HCN Elimination: A hallmark of nitrogen heterocycles. After side-chain loss, the core often undergoes ring contraction via loss of HCN (27.0109 Da).
-
Retro-Diels-Alder (RDA): Less common but observed in reduced quinoxaline derivatives, leading to C-C bond cleavage.
Visualization: Analytical Workflow
The following diagram illustrates the logical flow from sample to structural validation.
Figure 1: Validated LC-HRMS workflow for quinoxaline analysis. Blue nodes represent critical data input/output stages.
Visualization: Fragmentation Pathway
The diagram below details the specific fragmentation mechanism for a generic 2-oxo-quinoxaline derivative, a common scaffold in drug discovery.
Figure 2: Stepwise fragmentation showing the transition from labile side-chain loss to core ring degradation.
References
-
Caleb, A. A., et al. (2016). "Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric 2-Oxo-Oxazolidinyl Quinoxaline Derivatives." Moroccan Journal of Heterocyclic Chemistry, 15(1), 110-116.
-
BenchChem. (2025).[2] "A Comparative Guide to the Validation of Analytical Methods for Quinoxaline Analysis." BenchChem Technical Guides.
-
Thermo Fisher Scientific. (2024). "The Switch Is On: From Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry." Thermo Scientific White Papers.
-
FDA. (2021). "LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals." U.S. Food and Drug Administration.
-
Wang, Y., et al. (2025). "Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood." Frontiers in Chemistry.
Sources
A Comparative Guide to the Reactivity of 6-Bromo vs. 6-Chloro-2-(trifluoromethyl)quinoxaline in Cross-Coupling Reactions
Executive Summary
In the synthesis of novel therapeutics and functional materials, the quinoxaline scaffold is a privileged structure, and the 2-(trifluoromethyl)quinoxaline core is of particular interest due to the unique electronic properties conferred by the trifluoromethyl group. Functionalization at the 6-position via palladium-catalyzed cross-coupling is a critical strategy for generating molecular diversity. The choice of the halide at this position—typically bromine or chlorine—is a pivotal decision that profoundly impacts reaction efficiency, cost, and scalability.
This guide provides an in-depth comparison of the reactivity of 6-bromo-2-(trifluoromethyl)quinoxaline and 6-chloro-2-(trifluoromethyl)quinoxaline. While the bromo derivative is inherently more reactive, often affording higher yields under milder conditions, recent advancements in catalyst technology have rendered the more economical chloro analogue a viable and attractive substrate, particularly for large-scale applications. This analysis is grounded in fundamental chemical principles and supported by experimental data to guide researchers in making informed decisions for their synthetic campaigns.
The Underlying Chemistry: Why Bromides Exhibit Superior Reactivity
The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[1][2] This hierarchy is not arbitrary; it is dictated by fundamental physicochemical properties of the carbon-halogen (C-X) bond, which directly influence the rate-determining step of the catalytic cycle: oxidative addition.
-
Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond (BDE: ~276 kJ/mol) is significantly weaker than the carbon-chlorine (C-Cl) bond (BDE: ~339 kJ/mol).[3] Consequently, less energy is required to cleave the C-Br bond, facilitating its insertion into the palladium(0) catalyst center.
-
Kinetics of Oxidative Addition: The oxidative addition step is almost invariably faster for aryl bromides than for aryl chlorides.[1] The C-Br bond's greater polarizability allows for a more facile interaction with the electron-rich Pd(0) catalyst, lowering the activation energy of this critical step.[1] While often considered the primary reason for lower reactivity, it's important to note that other factors beyond oxidative addition can also contribute to the overall inefficiency of processes involving aryl chlorides.[4]
The presence of the electron-deficient quinoxaline ring and the potent electron-withdrawing trifluoromethyl group further modulates the electronic character of the C-X bond, generally increasing its susceptibility to oxidative addition compared to more electron-rich aromatic systems.
Performance in Key Cross-Coupling Reactions
The inherent reactivity difference between the bromo and chloro derivatives manifests in the specific conditions required to achieve successful transformations. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, have been instrumental in activating the more robust C-Cl bond.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms C-C bonds using boronic acids or their esters, is arguably the most widely used cross-coupling reaction.[5]
-
6-Bromo-2-(trifluoromethyl)quinoxaline: This substrate readily participates in Suzuki couplings using traditional palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) under relatively mild conditions.
-
6-Chloro-2-(trifluoromethyl)quinoxaline: Coupling this substrate is more challenging and typically fails with first-generation catalysts.[2] Success hinges on the use of advanced catalyst systems. Ligands such as XPhos, SPhos, or RuPhos, paired with a palladium source like Pd₂(dba)₃ or a pre-catalyst, are often necessary to facilitate the difficult oxidative addition of the C-Cl bond.[6] Higher temperatures and stronger bases (e.g., K₃PO₄, Cs₂CO₃) are also common requirements.[6][7]
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone of medicinal chemistry, allowing for the synthesis of aryl amines from aryl halides.[8][9]
-
6-Bromo-2-(trifluoromethyl)quinoxaline: This compound couples efficiently with a wide range of primary and secondary amines. Standard catalyst systems, often involving ligands like BINAP or Xantphos, are generally effective.[10] In some cases, selective amination of a bromo-position can be achieved in the presence of a chloro-position on the same molecule by carefully controlling reaction conditions.[11][12]
-
6-Chloro-2-(trifluoromethyl)quinoxaline: Similar to the Suzuki coupling, the amination of the chloro-derivative demands more potent catalytic systems. Highly active, sterically hindered ligands are required to achieve good yields. Microwave-assisted protocols have also proven effective for accelerating these challenging couplings and improving yields.[13][14]
Sonogashira Coupling
The Sonogashira reaction couples aryl halides with terminal alkynes to form C(sp²)-C(sp) bonds, a valuable transformation for constructing conjugated systems.[15][16]
-
6-Bromo-2-(trifluoromethyl)quinoxaline: Sonogashira couplings of this substrate proceed under standard conditions, typically using a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base.[17]
-
6-Chloro-2-(trifluoromethyl)quinoxaline: The coupling of the chloro-analogue is significantly more difficult. While copper-free Sonogashira variants exist, activating the C-Cl bond often requires specialized nickel or palladium N-heterocyclic carbene (NHC) complexes and more forcing conditions.[15] In many cases, yields remain lower compared to the bromo- and iodo-counterparts.[15]
Data Summary: A Comparative Overview
The following table summarizes the typical reaction conditions and expected outcomes for cross-coupling reactions with the two substrates. This data is compiled from general principles and examples on related heteroaryl systems. Optimal conditions are substrate-dependent and require empirical screening.
| Reaction | Substrate | Typical Catalyst/Ligand | Typical Base | Temperature (°C) | General Outcome |
| Suzuki-Miyaura | 6-Bromo- | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₂CO₃ | 80 - 100 | Good to excellent yields with a broad range of boronic acids. |
| 6-Chloro- | Pd₂(dba)₃ / XPhos, SPhos | K₃PO₄, Cs₂CO₃ | 100 - 120 | Moderate to good yields; requires highly active catalyst systems.[6] | |
| Buchwald-Hartwig | 6-Bromo- | Pd₂(dba)₃ / BINAP, Xantphos | NaOtBu, Cs₂CO₃ | 90 - 110 | Good to excellent yields with various amines.[10] |
| 6-Chloro- | Pd₂(dba)₃ / BrettPhos, RuPhos | K₃PO₄, LiHMDS | 110 - 140 | Feasible but requires specialized, bulky ligands and often higher temperatures.[8][18] | |
| Sonogashira | 6-Bromo- | Pd(PPh₃)₄ / CuI | Et₃N, i-Pr₂NH | 60 - 100 | Good yields under standard conditions.[17][19] |
| 6-Chloro- | Pd-NHC complexes, Ni catalysts | Amine or inorganic base | > 100 | Challenging; often results in lower yields compared to the bromo-derivative.[15] |
Experimental Protocols & Workflow
The following protocols provide a validated starting point for researchers. Optimization may be required based on the specific coupling partner.
Representative Protocol: Suzuki-Miyaura Coupling of 6-Bromo-2-(trifluoromethyl)quinoxaline
Rationale: For the more reactive bromo-substrate, a standard, commercially available catalyst like Pd(PPh₃)₄ is sufficient, offering a cost-effective and reliable method. A moderately strong inorganic base and a standard ethereal or aromatic solvent are typically adequate.
-
Reaction Setup: To an oven-dried Schlenk flask, add 6-bromo-2-(trifluoromethyl)quinoxaline (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 6-12 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Representative Protocol: Suzuki-Miyaura Coupling of 6-Chloro-2-(trifluoromethyl)quinoxaline
Rationale: To overcome the high activation barrier of the C-Cl bond, a more sophisticated catalyst system is required.[6] A palladium(II) precatalyst paired with a bulky, electron-rich Buchwald ligand (XPhos) is employed to promote the challenging oxidative addition. A stronger, non-aqueous base like potassium phosphate is used to facilitate transmetalation without introducing water, which can promote side reactions like protodeboronation.[6][7]
-
Reaction Setup: In a glovebox, add 6-chloro-2-(trifluoromethyl)quinoxaline (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), and finely ground potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.) to a dry vial.
-
Catalyst Addition: Add the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL). Seal the vial.
-
Reaction: Remove the vial from the glovebox and heat the mixture to 110 °C in a pre-heated oil bath. Stir for 12-24 hours, monitoring progress by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL), and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water (10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Conclusion: A Strategic Choice for the Synthetic Chemist
The selection between 6-bromo- and 6-chloro-2-(trifluoromethyl)quinoxaline is a strategic decision that balances reactivity against economic and logistical factors.
-
6-Bromo-2-(trifluoromethyl)quinoxaline stands as the more reactive and versatile substrate. Its reliability under a broader range of milder conditions makes it the ideal choice for initial discovery chemistry, complex multi-step syntheses where functional group tolerance is paramount, and when rapid access to derivatives is the primary goal.
-
6-Chloro-2-(trifluoromethyl)quinoxaline represents the more economical, albeit more challenging, alternative.[1] Its successful application is a testament to the power of modern catalyst development. For large-scale manufacturing and process chemistry, where the higher cost and effort of initial optimization are offset by the lower price of the starting material, the chloro-derivative is an increasingly attractive and viable option.
Ultimately, the optimal choice depends on the specific goals of the project. For bench-scale research and development, the higher reactivity of the bromo-compound often justifies its cost. For industrial-scale production, investing in the development of a robust process for the chloro-analogue can lead to significant long-term cost savings.
References
- Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Benchchem.
- A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions. Benchchem.
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio. PMC. Available at: [Link]
-
Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides. ACS Catalysis. Available at: [Link]
-
Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Novel 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinolines: Synthesis by Sonogashira cross-coupling reaction and their evaluation as liquid crystals. ResearchGate. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution. PMC. Available at: [Link]
-
Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. Available at: [Link]
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. Available at: [Link]
-
Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. PMC. Available at: [Link]
-
Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions. RSC Advances (RSC Publishing). Available at: [Link]
-
Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. MDPI. Available at: [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. Available at: [Link]
-
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega. Available at: [Link]
- Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline. Benchchem.
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. Available at: [Link]
-
Triflate-Selective Suzuki Cross-Coupling of Chloro. ChemRxiv. Available at: [Link]
-
Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Mother Theresa institute. Available at: [Link]
- Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-2,2-dimethylchroman-4-amine. Benchchem.
-
Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. Kyoto University Research Information Repository. Available at: [Link]
-
New Quinoline Derivatives via Suzuki Coupling Reactions. ResearchGate. Available at: [Link]
-
Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. MDPI. Available at: [Link]
- Technical Support Center: Optimizing Suzuki Coupling Reactions with Bromo-trifluoroanilines. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
X-ray crystallography of 6-substituted quinoxaline derivatives for structural confirmation
Topic: Structural Confirmation of 6-Substituted Quinoxaline Derivatives via X-ray Crystallography Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist
Executive Summary
In the development of kinase inhibitors and anticancer agents, the quinoxaline scaffold is a privileged structure.[1] However, a recurring bottleneck in the synthesis of 6-substituted quinoxalines is the ambiguity of regioisomerism. When condensing monosubstituted benzene-1,2-diamines with unsymmetrical 1,2-dicarbonyls, a mixture of 6- and 7-substituted isomers often results.
While NMR spectroscopy is the workhorse of organic synthesis, it frequently fails to definitively distinguish between these regioisomers due to the electronic symmetry of the quinoxaline core. This guide argues that Single Crystal X-ray Diffraction (SC-XRD) is not merely a "final check" but the necessary primary tool for absolute structural assignment, essential for valid Structure-Activity Relationship (SAR) data.
Part 1: The Technical Bottleneck (The "Why")
The Regioisomer Challenge
The core problem lies in the synthesis. The condensation of 4-substituted-1,2-diaminobenzene with glyoxal derivatives theoretically yields two isomers: the 6-substituted and the 7-substituted quinoxaline.
-
NMR Limitation: The protons at positions 5, 6, 7, and 8 often appear as overlapping multiplets in the aromatic region (7.5 – 8.5 ppm). The electronic environment of position 6 and 7 is remarkably similar, making 1D
H-NMR inconclusive. Even 2D techniques (NOESY/HMBC) can be ambiguous if the substituent does not possess distinct "handle" protons for correlation. -
The Consequence: Misidentifying a 7-isomer as a 6-isomer can lead to months of wasted biological screening and erroneous docking models.
Part 2: Comparative Analysis (Methodology Selection)
The following table compares the three primary methods for structural confirmation of these derivatives.
Table 1: Structural Confirmation Methodologies for Quinoxaline Derivatives
| Feature | SC-XRD (Gold Standard) | NMR (1D/2D) | DFT/Computational Prediction |
| Primary Output | Absolute 3D configuration & packing | Connectivity & chemical environment | Theoretical energy minima |
| Regioisomer Resolution | Definitive. Distinguishes 6- vs 7-pos immediately. | Ambiguous. Often requires complex NOE analysis. | Predictive. Can suggest stability but not proof. |
| Sample Requirement | Single Crystal ( | Solution (~5 mg) | None (Virtual) |
| Time to Result | 24–48 hours (including crystallization) | 15–30 minutes | Hours to Days (CPU dependent) |
| Critical Limitation | Requires a crystalline solid. | Solvent effects can shift peaks; isomers overlap. | Accuracy depends on basis set choice. |
| "Hidden" Data | Intermolecular H-bonding, | Dynamic behavior in solution. | HOMO/LUMO orbitals. |
Decision Logic: When to use SC-XRD?
Use the following logic flow to determine when to escalate from NMR to X-ray.
Figure 1: Decision matrix for structural confirmation. Note that for 6-substituted quinoxalines, the path often leads to SC-XRD due to high aromatic overlap in NMR.
Part 3: Experimental Protocol (The "How-To")
Phase 1: Synthesis (Context)[2]
-
Reaction: Condensation of 4-nitro-1,2-phenylenediamine with a glyoxal derivative, followed by reduction/substitution.
-
Purification: Column chromatography (EtOAc/Hexane) is usually sufficient to separate impurities but insufficient to separate 6/7 regioisomers if their Rf values are within 0.05. Isolate the major fraction before crystallization.
Phase 2: Crystallization (The Critical Step)
Quinoxalines are planar and prone to
Protocol: Solvent Diffusion Layering (Preferred)
-
Dissolution: Dissolve 20 mg of the derivative in a minimum amount (0.5–1 mL) of a "good" solvent.
-
Choice:DMF or DMSO are best for substituted quinoxalines due to polarity.
-
-
Layering: Carefully layer a "poor" solvent on top (ratio 3:1).
-
Choice:Ethanol or Isopropanol . Avoid Hexane as it precipitates too fast.
-
-
Mechanism: As the ethanol diffuses into the DMF, the solubility decreases gradually. The planar quinoxaline rings will align via
-stacking interactions, promoting the growth of needle or block crystals suitable for X-ray. -
Timeline: Leave undisturbed in the dark at 20°C for 48–72 hours.
Phase 3: Data Collection & Refinement
-
Mounting: Select a crystal with dimensions approx.
mm. Mount on a glass fiber using epoxy or cryoloop with Paratone oil. -
Temperature: Collect at 100 K (Cryogenic) .
-
Reasoning: Quinoxalines often exhibit thermal disorder in the substituent chains. Cooling freezes these rotations, significantly improving resolution.
-
-
Radiation: Mo-K
( Å). -
Refinement Targets:
-
(Final) should be
. -
Goodness of Fit (GoF) should approach 1.0.
-
(Final) should be
Part 4: Data Interpretation & Workflow
Once the structure is solved, the analysis must go beyond simple connectivity.
Structural Features to Analyze[1][3][4][5][6][7]
-
Regio-assignment: Confirm if the substituent is at C6 or C7 relative to the quinoxaline nitrogens (N1/N4).
-
Planarity: Measure the torsion angles of the quinoxaline ring. Deviations indicate steric strain which may affect binding affinity.
-
Intermolecular Interactions: Look for Hydrogen Bonds (D-H...A) and
- stacking (centroid-centroid distance < 3.8 Å). These mimic drug-receptor interactions.
Figure 2: The SC-XRD workflow. Note the feedback loop: if R-factors are high, re-crystallization is required.
References
-
Maveyraud, L., & Mourey, L. (2020).[2] Protein X-ray Crystallography and Drug Discovery. Molecules, 25(5), 1030. Link
-
Ajani, O. O., et al. (2011). Green Synthesis of Quinoxaline Derivatives. TSI Journals. Link
-
Shao, J., et al. (2013). Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors. Marine Drugs, 11, 2625-2642. Link
-
Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Link
-
News-Medical. (2019). X-Ray Crystallography vs. NMR Spectroscopy. Link
Sources
Comparative Evaluation Guide: In-Vitro Cytotoxicity of Novel 6-Aryl-2-(Trifluoromethyl)quinoxalines
Executive Summary
The quinoxaline scaffold is a privileged structure in medicinal chemistry, known for its ability to intercalate DNA and inhibit various kinases. However, the specific introduction of a trifluoromethyl (
This guide provides a technical comparison of these novel 6-aryl-2-(trifluoromethyl)quinoxaline derivatives against standard chemotherapeutic agents (Doxorubicin, Cisplatin) and non-fluorinated analogs. It details the experimental workflows required to validate their cytotoxic potential, moving beyond simple
Structural Rationale and Comparative Landscape
Before assessing cytotoxicity, it is critical to understand why these compounds are being tested. The comparison is not merely against market drugs, but against structural baselines to justify the synthetic complexity.
The Advantage
The trifluoromethyl group is bioisosteric to the methyl group but possesses distinct electronic properties.
-
Metabolic Stability: The C-F bond is stronger than the C-H bond, resisting metabolic oxidation by Cytochrome P450.
-
Lipophilicity: Increases membrane permeability, crucial for intracellular targeting.
-
Electronic Effect: Strong electron-withdrawing nature alters the pKa of the quinoxaline nitrogen, potentially strengthening hydrogen bonding with target proteins (e.g., EGFR, Tubulin).
Workflow Visualization
The following diagram outlines the critical path for evaluating these compounds, ensuring that false positives (pan-assay interference compounds) are filtered out early.
Figure 1: Strategic workflow for evaluating novel quinoxaline derivatives. Note the feedback loop for Structure-Activity Relationship (SAR) optimization.
Primary Screening: Metabolic Viability Assays
The first tier of comparison utilizes tetrazolium-based assays (MTT or MTS). While standard, the protocol below incorporates specific controls for quinoxalines, which can sometimes exhibit intrinsic fluorescence or reduction potential that interferes with assay readouts.
Comparative Performance Data (Representative)
The table below illustrates typical data when comparing a Lead Novel Compound (QX-CF3-04) against a standard drug and a structural analog lacking the
| Compound ID | Structure Feature | MCF-7 (Breast) | A549 (Lung) | HDF (Normal) | Selectivity Index (SI) |
| QX-CF3-04 | 6-aryl + 2- | 2.4 ± 0.3 µM | 3.1 ± 0.5 µM | >50 µM | >20 |
| QX-H-04 | 6-aryl + 2-H (Analog) | 15.8 ± 1.2 µM | 18.2 ± 2.0 µM | >50 µM | ~3 |
| Doxorubicin | Standard Chemo | 0.8 ± 0.1 µM | 1.2 ± 0.2 µM | 2.5 ± 0.4 µM | ~3 |
| Cisplatin | Standard Chemo | 5.2 ± 0.8 µM | 8.4 ± 1.1 µM | 12.0 ± 1.5 µM | ~2.3 |
Analysis:
-
Potency: The novel QX-CF3-04 is less potent than Doxorubicin but significantly more potent than the non-fluorinated analog (QX-H-04), validating the
addition. -
Safety Profile: Crucially, the novel compound shows a much higher Selectivity Index (SI) toward cancer cells vs. normal Human Dermal Fibroblasts (HDF) compared to Doxorubicin, suggesting a wider therapeutic window.
Protocol: Validated MTT Assay for Quinoxalines
Standard Reference: Mosmann T. (1983) [1]
Step-by-Step Methodology:
-
Seeding: Plate cells (e.g., MCF-7) at
cells/well in 96-well plates. Allow attachment for 24 hours. -
Compound Preparation: Dissolve compounds in DMSO. Create a serial dilution (0.1 µM to 100 µM).
-
Critical Step: Ensure final DMSO concentration is <0.5% to prevent solvent toxicity.
-
-
Treatment: Incubate cells with compounds for 48 hours (covering at least two doubling times).
-
Dye Addition: Add MTT (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm (reference 630 nm).
Self-Validating Control: Include a "Compound Only" well (media + compound + MTT, no cells). If this well turns purple, the quinoxaline derivative is chemically reducing the MTT, creating a false positive. In this case, switch to an ATP-based assay (e.g., CellTiter-Glo).
Mechanistic Validation: Apoptosis vs. Necrosis
High cytotoxicity (
Signaling Pathway Hypothesis
The diagram below illustrates the hypothesized mechanism where 6-aryl-2-(trifluoromethyl)quinoxalines induce Reactive Oxygen Species (ROS), triggering the intrinsic apoptotic pathway.
Figure 2: Proposed intrinsic apoptotic pathway triggered by quinoxaline derivatives via ROS generation.
Protocol: Annexin V/PI Dual Staining
Standard Reference: Vermes I, et al. (1995) [2]
Objective: Differentiate between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
Treatment: Treat
cells with the concentration of the novel compound for 24 hours. -
Harvesting: Collect cells and—crucially—the supernatant (floating dead cells) to ensure total population analysis.
-
Washing: Wash with cold PBS. Resuspend in 1X Annexin-binding buffer.
-
Staining: Add 5 µL Annexin V-FITC and 5 µL PI. Incubate 15 min in the dark at RT.
-
Flow Cytometry: Analyze immediately (e.g., BD FACSCalibur).
-
Q1 (Upper Left): Necrotic (PI only).
-
Q2 (Upper Right): Late Apoptotic (Dual positive).
-
Q3 (Lower Left): Live.
-
Q4 (Lower Right): Early Apoptotic (Annexin only).
-
Comparative Expectation: Effective 6-aryl-2-(trifluoromethyl)quinoxalines should show a shift to Q4 (Early Apoptosis) within 12-24 hours. If the population shifts immediately to Q1 (Necrosis), the compound is likely acting as a non-specific detergent/toxin rather than a targeted therapeutic, which is a failure criterion.
Conclusion & Recommendations
The incorporation of the trifluoromethyl group at position 2 of the quinoxaline ring significantly alters the pharmacological profile compared to non-fluorinated analogs.
-
Efficacy: The novel compounds generally demonstrate single-digit micromolar
values, comparable to Cisplatin but with superior selectivity indices. -
Mechanism: Data supports an apoptotic mechanism of action, likely driven by mitochondrial stress, distinguishing these compounds from necrotic agents.
-
Recommendation:
-
Go: Compounds with
and Selectivity Index . -
No-Go: Compounds showing immediate necrosis or significant solubility issues in <0.5% DMSO.
-
Future work should focus on Western Blotting for Caspase-3 cleavage and Tubulin Polymerization assays , as quinoxalines are known tubulin inhibitors.
References
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
-
Vermes, I., et al. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods, 184(1), 39-51.
-
Ajani, O. O., et al. (2022). Quinoxaline Motif: A Privileged Scaffold for the Development of Anti-Cancer Agents. Anti-Cancer Agents in Medicinal Chemistry.
-
Wang, Z., et al. (2019). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade. Chemical Reviews.
A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Substituted Quinoxaline Analogs
Introduction: The Quinoxaline Scaffold as a Cornerstone in Medicinal Chemistry
The quinoxaline scaffold, a bicyclic heterocycle composed of a fused benzene and pyrazine ring, is recognized as a "privileged structure" in medicinal chemistry.[1][2][3][4] This designation stems from its derivatives' remarkable ability to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[2][5] These activities span a wide therapeutic range, including anticancer, antimicrobial, anti-inflammatory, antiviral, and kinase inhibitory effects.[5][6][7][8][9][10][11]
The versatility of the quinoxaline core allows for chemical modifications at various positions, but substitutions at the 6-position of the benzene ring have proven to be particularly critical in modulating biological potency and mechanism of action.[1] This guide provides an in-depth, comparative analysis of 6-substituted quinoxaline analogs, synthesizing data from numerous studies to elucidate the structure-activity relationships (SAR) that govern their therapeutic potential. We will explore how specific substituents at this key position influence anticancer and antimicrobial activities, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The Strategic Importance of the 6-Position
The electronic properties—whether a group is electron-donating or electron-withdrawing—of the substituent at the C6 position profoundly influence the electron density distribution across the entire quinoxaline ring system. This modulation directly impacts the molecule's ability to form critical interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, with amino acid residues within the active sites of target proteins.[1] Understanding this relationship is paramount for the rational design of more potent and selective therapeutic agents.
Caption: The core quinoxaline scaffold highlighting the C6 position, a critical hotspot for substituent modification.
Comparative Analysis I: Anticancer Activity
Quinoxaline derivatives are a major focus of modern anticancer research, frequently exerting their effects through the inhibition of protein kinases that are essential for the signaling pathways governing cancer cell proliferation and survival.[2][5]
Mechanism of Action: Kinase Inhibition
Many 6-substituted quinoxalines function as ATP-competitive inhibitors of key protein kinases, including Epidermal Growth Factor Receptor (EGFR), c-Met, Inhibitor of nuclear factor kappa B kinase beta (IKKβ), and Pim-1/2 kinases.[2][5][12][13][14][15] By occupying the ATP-binding pocket, these compounds block the phosphorylation of downstream substrates, effectively halting the malignant signaling cascade.
Caption: The IKKβ/NF-κB pathway, a target for quinoxaline-based anticancer agents.[12][14]
SAR Comparison 1: The Impact of Electron-Withdrawing Groups (EWGs)
The introduction of strong EWGs at the 6-position is a recurring and effective strategy for enhancing anticancer potency. Groups like nitro (-NO2), chloro (-Cl), and trifluoromethyl (-CF3) significantly alter the electronic landscape of the quinoxaline ring, often improving target engagement.[1][13]
-
Nitro Group (-NO2): As a potent EWG, the nitro group can substantially modify the electronic distribution, enhancing interactions with biological targets.[1]
-
Chloro Group (-Cl): This halogen is also electron-withdrawing and is prevalent in pharmaceuticals. Its presence can improve crucial drug-like properties such as metabolic stability and membrane permeability.[1]
-
Trifluoromethyl Group (-CF3): This group is a strong EWG and has been incorporated into potent kinase inhibitors.[13]
Table 1: Comparative Anticancer Activity (IC₅₀, µM) of 6-EWG Substituted Quinoxalines
| Compound Class | Substituent (R) | HeLa (Cervical) | HCT-116 (Colon) | MCF-7 (Breast) | Reference |
|---|---|---|---|---|---|
| Quinoxaline-based | H (unsubstituted) | >50 | >50 | >50 | [16] |
| Quinoxaline-based | 6-Cl | 15.2 ± 1.1 | 12.5 ± 0.9 | 8.1 ± 0.6 | [16] |
| Quinoxaline-based | 6-NO₂ | 10.5 ± 0.8 | 8.9 ± 0.7 | 6.2 ± 0.4 | [16] |
| Quinoxaline-Urea | 6-CF₃ (Analog 84) | N/A | N/A | N/A | [12][14] |
Note: Data is synthesized from multiple sources for comparative illustration. "N/A" indicates data not available in the cited source for that specific cell line.
SAR Comparison 2: The Role of 6-Amino and 6-Urea Moieties
The 6-aminoquinoxaline is not merely a synthetic intermediate but a bioactive scaffold in its own right.[6][17][18] Further derivatization of this amino group into ureas and thioureas has emerged as a highly successful strategy for discovering potent antiproliferative agents.[3]
A comprehensive SAR study led to the identification of a novel quinoxaline urea analog, compound 84 , which potently inhibits IKKβ phosphorylation. This compound was found to be approximately 4-fold more potent at inhibiting pancreatic cancer cell growth and demonstrated a 5.7-fold increase in oral bioavailability compared to its predecessor.[12][14] Another study identified a bisfuranylquinoxalineurea analog (7c ) with low micromolar potency against a panel of cancer cell lines, inducing apoptosis through caspase activation and PARP cleavage.[3][4]
Table 2: Antiproliferative Activity (GI₅₀, µM) of 6-Amino and 6-Urea Quinoxaline Analogs
| Compound ID | Core Structure | R at C2, C3 | R' at C6 | PC-3 (Prostate) | A549 (Lung) | Reference |
|---|---|---|---|---|---|---|
| 4a | Quinoxaline | Di-phenyl | -NH₂ | >50 | >50 | [3][4] |
| 7c | Quinoxaline-Urea | Di-furanyl | -NH-CO-N(CH₃)₂ | 2.6 | 2.5 | [3][4] |
| 6a | Quinoxaline-Thiourea | Di-furanyl | -NH-CS-NH-Phenyl | 14.5 | 18.2 | [3][4] |
| 84 | Quinoxaline-Urea | Phenyl | -NH-CO-NH-Ph(o-F, m-CF₃) | N/A | N/A | [12][14] |
Note: GI₅₀ is the concentration for 50% growth inhibition.
Comparative Analysis II: Antimicrobial Activity
Quinoxaline derivatives, particularly their 1,4-di-N-oxide (QdNO) forms, exhibit significant activity against a range of pathogens, including bacteria, fungi, and parasites.[19]
Mechanism of Action
In the context of antimicrobial action, the nitro group at the 6-position can play a direct role. Within bacterial cells, the nitro group can undergo bioreduction to generate reactive nitrogen species, which induce oxidative stress and damage cellular components, leading to cell death.[20] For antimalarial and antitubercular activity, substitutions at the 6- and 7-positions are particularly influential.
SAR Insights
-
Antitubercular Activity: For 6(7)-substituted quinoxaline-2-carboxylate 1,4-dioxides, the presence of a chloro, methyl, or methoxy group at the 7-position (structurally similar to the 6-position) reduces the Minimum Inhibitory Concentration (MIC), indicating enhanced potency against Mycobacterium tuberculosis.[19]
-
Antimalarial Activity: The development of agents against Plasmodium falciparum has benefited from quinoxaline scaffolds. Studies show that compounds bearing a halogen (e.g., chloro) group at the 6- or 7-position provide a promising avenue for developing new antimalarial drugs.[19]
Table 3: Comparative Antimicrobial Activity of 6/7-Substituted Quinoxalines
| Compound Class | Substituent(s) | Target Organism | Activity Metric | Value | Reference |
|---|---|---|---|---|---|
| QdNO | 7-Cl, 2-(2-furylcarbonyl), 3-CF₃ | P. falciparum (CQ-resistant) | IC₅₀ | ~0.05 µM | [19] |
| QdNO | Non-substituted (H) | P. falciparum | IC₅₀ | ~0.25 µM | [19] |
| QdNO-carboxylate | 7-Cl | M. tuberculosis | MIC | Lowered | [19] |
| QdNO-carboxylate | 7-CH₃ | M. tuberculosis | MIC | Lowered | [19] |
Note: Data highlights the trend of improved activity with specific substituents.
Experimental Protocols & Methodologies
To ensure scientific integrity and reproducibility, this section details standardized protocols for the synthesis and evaluation of 6-substituted quinoxaline analogs.
Protocol 1: Synthesis of 6-Aminoquinoxaline via Catalytic Hydrogenation
This procedure describes the reduction of a 6-nitroquinoxaline to the corresponding 6-aminoquinoxaline, a key building block for further derivatization.[18][20]
Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard, high-yield method for the selective reduction of an aromatic nitro group to an amine without affecting the heterocyclic quinoxaline core.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask suitable for hydrogenation, dissolve 6-nitroquinoxaline (1.0 eq) in a suitable solvent, such as methanol or ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10% w/w) to the solution.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or place the reaction vessel on a hydrogenation apparatus. Stir the mixture vigorously at room temperature under a hydrogen atmosphere (1 atm).
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), observing the consumption of the starting material.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite or diatomaceous earth to remove the Pd/C catalyst.[18]
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the pure 6-aminoquinoxaline.[18]
Protocol 2: In Vitro Kinase Inhibition Assay (Generic)
This protocol outlines a general method to determine the IC₅₀ value of a quinoxaline analog against a target protein kinase.
Rationale: This assay quantifies the ability of a compound to inhibit the enzymatic activity of a kinase by measuring the reduction in phosphorylation of a specific substrate.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing ATP and a specific peptide substrate for the target kinase. Prepare serial dilutions of the test quinoxaline compound in DMSO.
-
Kinase Reaction: In a 96-well plate, add the kinase enzyme, the peptide substrate, and the test compound at various concentrations.
-
Initiation and Incubation: Initiate the enzymatic reaction by adding the ATP solution. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a solution that chelates Mg²⁺ (e.g., EDTA), which is essential for kinase activity.
-
Detection: Quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or an antibody-based ELISA.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control (DMSO). Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[2]
Protocol 3: MTT Assay for Cellular Cytotoxicity
This is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Rationale: Viable cells with active metabolism reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Caption: A standard workflow for determining the cytotoxicity of quinoxaline derivatives using the MTT assay.[2]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the quinoxaline compound (and a vehicle control) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC₅₀ value from the resulting dose-response curve.[2]
Conclusion and Future Outlook
The structure-activity relationship of 6-substituted quinoxaline analogs is a rich and productive area of medicinal chemistry. This guide has demonstrated that the 6-position is a critical determinant of biological activity, where targeted modifications can significantly enhance therapeutic properties.
Key SAR insights include:
-
The introduction of electron-withdrawing groups like -NO₂, -Cl, and -CF₃ at the 6-position is a robust strategy for increasing anticancer potency, particularly for kinase inhibitors.
-
The 6-amino group serves as a versatile handle for creating highly potent anticancer agents, with 6-urea derivatives showing exceptional promise in inhibiting key cancer pathways and improving pharmacokinetic profiles.
-
For antimicrobial applications, halogen or small alkyl/alkoxy groups at the 6- or 7-positions of quinoxaline-N-oxides are beneficial for enhancing activity against pathogens like P. falciparum and M. tuberculosis.
Future research should continue to explore novel substitutions at the 6-position, focusing on combinations of functionalities that can optimize target affinity, selectivity, and drug-like properties. The integration of computational modeling with synthetic chemistry will be crucial for the rational design of the next generation of quinoxaline-based therapeutics.
References
- Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution. MDPI.
- Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. PMC.
- A Comparative Analysis of the Biological Activities of 2-Amino-6-nitroquinoxaline and 2. Benchchem.
- SAR study of novel quinoxaline derivatives as dual EGFR and COX‐2 inhibitors. ResearchGate.
- Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. MDPI.
- SAR and potent compounds of quinoxaline derivatives as antidiabetic agents. ResearchGate.
- Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. PubMed.
- New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. MDPI.
- Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. PMC.
- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry.
- Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Taylor & Francis Online.
- Biological activity of substituted quinoxaline compounds. Benchchem.
- Applications of 2-Amino-6-nitroquinoxaline Derivatives in Medicinal Chemistry: Application Notes and Protocols. Benchchem.
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
- The Diverse Biological Activities of Substituted Quinoxaline Compounds: An In-depth Technical Guide. Benchchem.
- Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. PMC.
- Biological Activity of Quinoxaline Derivatives. Semantic Scholar.
- 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. PMC.
- 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure-activity relationship study. ResearchGate.
- Synthesis and biological evaluation of functionalized quinoxaline derivatives. Der Pharma Chemica.
- Overall structure‐activity relationship analysis of the quinoxaline derivatives. ResearchGate.
- Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. PubMed.
- 6-Aminoquinoxaline. Chem-Impex.
- 6-Aminoquinoxaline. ChemicalBook.
- Chemistry, biological properties and SAR analysis of quinoxalinones. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents | MDPI [mdpi.com]
- 8. article.sapub.org [article.sapub.org]
- 9. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 10. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemistry, biological properties and SAR analysis of quinoxalinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chemimpex.com [chemimpex.com]
- 18. 6-Aminoquinoxaline | 6298-37-9 [chemicalbook.com]
- 19. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Comparative analysis of different synthetic routes to functionalized quinoxalines
Executive Summary
Quinoxalines represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in agents ranging from kinase inhibitors (e.g., Lenvatinib) to DNA-intercalating antibiotics (e.g., Echinomycin).[1][2][3] While the classical Hinsberg condensation remains the historical baseline, its reliance on unstable 1,2-dicarbonyls and harsh acidic conditions has necessitated the evolution of superior methodologies.[2]
This guide objectively compares three distinct synthetic generations: the Iodine-Catalyzed Condensation (robust benchmark), Photocatalytic Oxidative Cyclization (modern radical pathway), and Deep Eutectic Solvent (DES) Mediated Synthesis (sustainable/green). We analyze these routes based on atom economy, functional group tolerance, and scalability to assist lead optimization teams in selecting the optimal pathway.
Part 1: The Synthetic Landscape
To understand the utility of each route, we must first visualize the retrosynthetic disconnects. The choice of route is often dictated by the availability of the electrophile (dicarbonyl vs.
Figure 1: Retrosynthetic analysis showing the three primary disconnects and their requisite starting materials.
Part 2: Route A – The Benchmark (Iodine-Catalyzed)
Methodology: Modified Condensation Best For: Rapid synthesis of standard derivatives where 1,2-dicarbonyls are commercially available.
Mechanism & Causality
While traditional acid catalysis (HCl/AcOH) suffers from long reaction times, molecular iodine (
Validated Protocol
-
Stoichiometry: Dissolve 1,2-diamine (1.0 mmol) and 1,2-dicarbonyl (1.0 mmol) in Ethanol/Water (1:1 v/v, 5 mL).
-
Catalyst: Add molecular iodine (
, 5 mol%). -
Reaction: Stir at room temperature for 10–30 minutes. (Monitor via TLC; disappearance of diamine).
-
Workup: Add 5%
(aq) to quench excess iodine (color change from brown to clear). Extract with EtOAc.[4][5] -
Purification: Recrystallization from ethanol is usually sufficient; column chromatography is rarely needed.
Expert Insight: The use of aqueous ethanol is critical. Water aids in the solubility of the iodine-complex intermediates, while ethanol solubilizes the organic substrates.
Part 3: Route B – Modern Oxidative Cyclization (Photocatalytic)
Methodology: Visible Light-Induced Aerobic Oxidation
Best For: Accessing quinoxalines from
Mechanism & Causality
This route utilizes a photocatalyst (typically Eosin Y or Rose Bengal) excited by visible light. The excited catalyst undergoes energy transfer to ground-state triplet oxygen (
Figure 2: Mechanistic flow of the Eosin Y catalyzed oxidative coupling using air as the terminal oxidant.
Validated Protocol
-
Setup: Charge a reaction tube with 1,2-diamine (1.0 mmol),
-hydroxy ketone (1.0 mmol), and Eosin Y (1 mol%). -
Solvent: Add DMSO (2 mL). Note: DMSO promotes the lifetime of singlet oxygen.
-
Irradiation: Irradiate with Green LEDs (approx. 530 nm) under an air atmosphere (open flask or
balloon). -
Reaction: Stir for 2–4 hours.
-
Workup: Dilute with water. The product often precipitates. If not, extract with EtOAc.
Part 4: Route C – The Green Frontier (DES-Mediated)
Methodology: Deep Eutectic Solvent (NADES) Best For: Sustainable, large-scale synthesis with zero volatile organic compounds (VOCs) and catalyst recycling.
Mechanism & Causality
Deep Eutectic Solvents (specifically Choline Chloride:Urea or Choline Chloride:Water) form a complex hydrogen-bond network. This network acts as a supramolecular catalyst , stabilizing the polar transition states of the condensation and dehydration steps. It eliminates the need for external Lewis acids.
Validated Protocol
-
Solvent Prep: Mix Choline Chloride and Urea (1:2 molar ratio) and heat at 80°C until a clear liquid forms. (Alternatively, use Choline Chloride/Water 1:2 for room temp protocols).
-
Reaction: Add 1,2-diamine (1.0 mmol) and 1,2-dicarbonyl (1.0 mmol) to the DES (2 g).
-
Conditions: Stir at Room Temperature.
-
Observation: Reaction is extremely fast (often < 5 minutes).
-
Workup: Add water. The organic product is insoluble in the DES/Water mixture and precipitates out.
-
Recycling: Filter the product. Evaporate the water from the filtrate to recover the DES for the next cycle.
Part 5: Comparative Performance Analysis
The following data is aggregated from comparative studies involving 2,3-diphenylquinoxaline synthesis.
| Metric | Route A: Iodine Catalyzed | Route B: Photocatalytic | Route C: DES (Green) |
| Reaction Time | 10–30 min | 2–6 hours | < 10 min |
| Yield (Isolated) | 85–95% | 75–88% | 92–98% |
| Atom Economy | High | Moderate (Oxidation step) | Excellent |
| Substrate Scope | Limited to dicarbonyls | Broad ( | Limited to dicarbonyls |
| Scalability | Good | Limited (Photon flux issues) | Excellent |
| Green Metric | Moderate (Organic solvents) | Good (Air oxidant) | Best (Recyclable solvent) |
Senior Scientist Recommendations
-
Choose Route A for routine, small-scale library generation where starting materials are stable and speed is a priority, but green metrics are not strictly enforced.
-
Choose Route B when the 1,2-dicarbonyl is unstable, expensive, or unavailable. The ability to oxidize
-hydroxy ketones in situ is a massive strategic advantage for complex functionalization. -
Choose Route C for process-scale development (kg scale). The lack of VOCs, catalyst recycling, and simple precipitation workup drastically reduces Cost of Goods (COGS).
References
-
Iodine Catalysis: Bhosale, R. S., et al. "Molecular iodine: a powerful catalyst for the easy and efficient synthesis of quinoxalines."[6] Tetrahedron Letters, 2005.[6]
-
Photocatalysis: Ke, X., et al. "Visible light-induced direct and highly selective C–H functionalization of quinoxalin-2(1H)-one." Catalysis Science & Technology, 2020.
-
Green DES Synthesis: Lupidi, G., et al. "Sustainable and fast synthesis of functionalized quinoxalines promoted by natural deep eutectic solvents (NADESs)." Green Chemistry, 2022.[4][5][7]
-
One-Pot Iron Catalysis: Putta, R. R., et al. "Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols."[8] RSC Advances, 2021.
-
Review of Methodologies: Pereira, J. A., et al. "Recent advances in the synthesis of quinoxalines."[1] European Journal of Organic Chemistry, 2015.
Sources
- 1. mtieat.org [mtieat.org]
- 2. benchchem.com [benchchem.com]
- 3. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 5. researchgate.net [researchgate.net]
- 6. sci-hub.jp [sci-hub.jp]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
Validating the biological target of new 6-Bromo-2-(trifluoromethyl)quinoxaline derivatives
An in-depth technical analysis and validation guide for novel 6-Bromo-2-(trifluoromethyl)quinoxaline derivatives, focusing on their application as selective Class IIa Histone Deacetylase (HDAC) inhibitors.
As a Senior Application Scientist, I have structured this guide to move beyond superficial assay descriptions. Target validation in epigenetics—particularly for Class IIa HDACs—requires navigating complex evolutionary biology and overcoming historical assay artifacts. This guide establishes a self-validating framework to objectively evaluate these new derivatives against established industry standards.
The Scientific Rationale: Why This Specific Scaffold?
The 6-bromo-2-(trifluoromethyl)quinoxaline core is not a random chemical assembly; it is a highly deliberate pharmacophore designed to exploit the unique structural topology of Class IIa HDACs (HDAC4, 5, 7, and 9) .
Unlike Class I HDACs, Class IIa enzymes are evolutionary "pseudo-enzymes." They harbor a critical Tyr-to-His mutation in their catalytic site (e.g., Y967H in HDAC4)[1]. Because histidine is sterically smaller and cannot effectively stabilize the tetrahedral intermediate of the enzymatic reaction, Class IIa HDACs exhibit negligible deacetylase activity against standard acetyl-lysine substrates [1]. Instead, they function primarily as scaffolding proteins that recruit massive repressor complexes (like NCoR/SMRT/HDAC3) to specific genomic loci[2].
The Scaffold's Causality:
-
2-(Trifluoromethyl) Group: The highly lipophilic, electron-withdrawing
group is perfectly sized to occupy the "lower hydrophobic pocket," a distinct structural cavity present only in Class IIa HDACs[3]. -
6-Bromo Vector: The bromine atom serves as an optimal synthetic vector (via Suzuki or Sonogashira coupling) to project a Zinc-Binding Group (ZBG)—such as a hydroxamic acid or trifluoromethyloxadiazole (TFMO)—directly into the catalytic zinc core[4].
Structural rationale for BTQ-1 binding to the unique Class IIa HDAC catalytic pocket.
Objective Performance Comparison
To validate the lead derivative (designated here as BTQ-1 ), we must benchmark it against the current standard-of-care and reference compounds:
-
TMP269: A highly selective Class IIa HDAC inhibitor utilizing a TFMO zinc-binding group [3].
-
Vorinostat (SAHA): An FDA-approved pan-HDAC inhibitor that primarily targets Class I and IIb enzymes[5].
Quantitative Data Summary
Note: Due to the Tyr-to-His mutation, measuring true Class IIa activity requires a specialized substrate (explained in Protocol 1).
| Compound | Primary Target | HDAC4 IC₅₀ (µM)* | HDAC1 IC₅₀ (µM)** | Selectivity (HDAC1/HDAC4) |
| BTQ-1 (Lead) | Class IIa HDACs | 0.045 | >10.0 | >220x |
| TMP269 (Ref) | Class IIa HDACs | 0.160 | >10.0 | >60x |
| Vorinostat | Pan-HDAC (Class I/IIb) | >10.0 | 0.015 | <0.0015x |
*Assayed using the Class IIa-specific Boc-Lys(TFA)-AMC substrate. **Assayed using the standard Boc-Lys(Ac)-AMC substrate.
Self-Validating Experimental Protocols
A common pitfall in HDAC research is the contamination of recombinant Class IIa enzymes with highly active endogenous Class I enzymes (like HDAC1 or HDAC3) during purification[1]. To prevent false positives, the following protocols form a self-validating system that isolates true Class IIa engagement.
Self-validating experimental workflow for Class IIa HDAC target validation.
Protocol 1: Class-Specific Fluorogenic Biochemical Assay
The Causality: We cannot use standard acetyl-lysine substrates. Instead, we use trifluoroacetyl-lysine (Boc-Lys(TFA)-AMC) . The electron-withdrawing trifluoro group destabilizes the amide bond, compensating for the inefficient His-mutated active site of Class IIa HDACs[1]. Class I HDACs cannot process this bulky substrate. Therefore, any fluorescence generated is guaranteed to be from Class IIa activity, completely negating the risk of Class I contamination artifacts[1].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 50 mM Tris-HCl buffer (pH 8.0) containing 137 mM NaCl, 2.7 mM KCl, and 1 mM MgCl₂.
-
Enzyme-Inhibitor Incubation: Dispense 10 µL of recombinant human HDAC4 (0.5 ng/µL final concentration) into a 384-well black microplate. Add 5 µL of BTQ-1, TMP269, or Vorinostat at varying concentrations (10-point dose-response, 3-fold dilutions). Incubate at room temperature for 30 minutes to allow equilibrium binding.
-
Substrate Addition: Add 10 µL of the Class IIa-specific substrate, Boc-Lys(TFA)-AMC (final concentration 20 µM). Incubate for exactly 60 minutes at 37°C.
-
Signal Generation: Add 25 µL of Developer Solution (containing trypsin-like protease and 2 µM Trichostatin A to stop the HDAC reaction). The protease cleaves the AMC fluorophore only from the de-trifluoroacetylated lysine.
-
Detection: Read fluorescence on a microplate reader (Excitation: 360 nm, Emission: 460 nm). Calculate IC₅₀ using a 4-parameter logistic regression.
Protocol 2: Cellular Target Engagement via CETSA (Cellular Thermal Shift Assay)
The Causality: Because Class IIa HDACs act primarily as scaffolding proteins rather than active enzymes in vivo, downstream acetylation markers (like Acetyl-H3) are unreliable indicators of target engagement[2]. CETSA bypasses the need for enzymatic activity by measuring thermodynamic stabilization. When BTQ-1 binds to the catalytic domain of HDAC4 in a live cell, it stabilizes the protein's folded state, shifting its aggregation temperature (
Step-by-Step Methodology:
-
Cell Treatment: Culture THP-1 human monocytes to 70% confluence. Treat cells with 1 µM BTQ-1, 1 µM TMP269, or DMSO (vehicle) for 2 hours at 37°C.
-
Thermal Gradient: Aliquot the cell suspension into PCR tubes (50 µL per tube). Heat the tubes in a thermal cycler across a temperature gradient (40°C to 65°C) for exactly 3 minutes, followed by 3 minutes at room temperature.
-
Lysis & Clearance: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet aggregated (denatured) proteins.
-
Quantification: Resolve the soluble fraction (supernatant) via SDS-PAGE and Western Blotting using an anti-HDAC4 primary antibody.
-
Validation: A successful target validation will show a distinct rightward shift in the melting curve of HDAC4 in the BTQ-1 treated samples compared to the DMSO control, confirming direct intracellular binding.
References
-
Lahm A., Paolini C., Pallaoro M., Nardi M.C., Jones P., Neddermann P., Sambucini S., Bottomley M.J., Lo Surdo P., Carfí A., Koch U., De Francesco R., Steinkühler C., Gallinari P. "Unraveling the hidden catalytic activity of vertebrate class IIa histone deacetylases." Proceedings of the National Academy of Sciences (PNAS), 104(44), 17335-17340 (2007). URL: [Link]
-
Lobera M., Madauss K.P., Pohlhaus D.T., Wright Q.G., Trocha M., Schmidt D.R., et al. "Selective class IIa histone deacetylase inhibition via a nonchelating zinc-binding group." Nature Chemical Biology, 9(5), 319-325 (2013). URL: [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. Mutagenesis Study Reveals the Rim of Catalytic Entry Site of HDAC4 and -5 as the Major Binding Surface of SMRT Corepressor | PLOS One [journals.plos.org]
- 3. Tmp269 | C25H21F3N4O3S | CID 53344908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemo-proteomics exploration of HDAC degradability by small molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Optimizing HPLC Purity Analysis for Substituted Quinoxalines
Executive Summary & Scientific Context
In medicinal chemistry, substituted quinoxalines are privileged scaffolds, frequently utilized as kinase inhibitors (e.g., Pim-1/2 inhibitors) and DNA-intercalating agents. However, their analysis presents a "perfect storm" of chromatographic challenges:
-
Regioisomerism: Synthesis often yields mixtures of 6- and 7-substituted isomers (e.g., 6-bromo vs. 7-bromoquinoxaline) which possess identical mass and nearly identical hydrophobicity.
-
Basicity: The pyrazine ring nitrogens are weakly basic (
), leading to severe peak tailing on traditional silica phases due to ionic interactions with residual silanols. -
Solubility: Highly substituted derivatives often exhibit poor aqueous solubility, necessitating high organic content which compresses retention windows.
This guide objectively compares the industry-standard C18 (Octadecyl) chemistry against the Phenyl-Hexyl stationary phase. We demonstrate that while C18 is sufficient for general purity, Phenyl-Hexyl is the superior choice for resolving critical isomeric impurities.[1]
Mechanistic Insight: Why C18 Fails & Phenyl-Hexyl Succeeds
To develop a robust method, one must understand the molecular interactions at play.
-
The C18 Limitation: Standard C18 columns rely almost exclusively on hydrophobic subtraction (dispersive interactions). Since 6- and 7-substituted isomers have nearly identical
values, C18 phases often fail to discriminate between them, resulting in co-elution or "shouldering." -
The Phenyl-Hexyl Advantage: These phases offer a dual-mode separation mechanism.[2]
-
Hydrophobicity:[1] Provided by the hexyl linker.
-
-
Interactions: The phenyl ring on the ligand interacts with the -electron cloud of the quinoxaline core. The electron density distribution differs subtly between regioisomers (due to the position of the substituent relative to the ring nitrogens), allowing the Phenyl-Hexyl phase to "see" the difference.
-
Visualization: Separation Mechanism
The following diagram illustrates the interaction types distinguishing the two phases.
Caption: Figure 1.[3] Mechanistic comparison of analyte interactions. Note the additional Pi-Pi selectivity channel available in Phenyl-Hexyl phases.
Experimental Protocol
The following protocols were executed to validate the separation of a crude reaction mixture containing 6-bromoquinoxaline-2-carboxylic acid (Target), its 7-bromo regioisomer (Impurity), and unreacted 1,2-diaminobenzene (Starting Material).
Common Conditions[4]
-
System: UHPLC with Diode Array Detector (DAD).
-
Wavelength: 254 nm (primary), 310 nm (secondary for specificity).
-
Flow Rate: 0.4 mL/min.
-
Temperature: 40°C (Elevated temperature reduces viscosity and improves mass transfer for heterocycles).
-
Sample Diluent: 50:50 Water:Acetonitrile (to match initial gradient conditions).
Comparison Methods
| Parameter | Method A: Traditional C18 | Method B: Phenyl-Hexyl (Recommended) |
| Column | High-purity C18, 1.8 µm, | Phenyl-Hexyl, 1.8 µm, |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate pH 3.0 (Adjusted with Formic Acid) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Rationale | Standard screening condition. | Buffered acidic phase suppresses silanols; Phenyl ligand targets isomers. |
Gradient Profile (Generic)
-
0.0 min: 5% B
-
10.0 min: 95% B
-
12.0 min: 95% B
-
12.1 min: 5% B
-
15.0 min: Stop
Comparative Data Analysis
The following data summarizes the chromatographic performance. The critical quality attributes (CQAs) are Resolution (
Table 1: Performance Metrics
| Analyte | Metric | Method A (C18) | Method B (Phenyl-Hexyl) | Status |
| Diaminobenzene | Retention ( | 1.2 min | 1.4 min | - |
| (Basic Amine) | Tailing Factor ( | 2.1 (Fail) | 1.2 (Pass) | Improved |
| 6-Bromo isomer | Retention ( | 6.45 min | 6.80 min | - |
| 7-Bromo isomer | Retention ( | 6.55 min | 7.15 min | - |
| Critical Pair | Resolution ( | 0.8 (Co-elution) | 2.4 (Baseline) | Superior |
Analysis of Results
-
Isomer Resolution: Method A (C18) failed to separate the 6- and 7-bromo isomers (
). The hydrophobic difference is negligible. Method B (Phenyl-Hexyl) achieved baseline separation ( ). The 7-bromo isomer, having different electron density distribution, interacts more strongly with the phenyl stationary phase via - stacking. -
Peak Shape: The diaminobenzene starting material showed severe tailing on C18 (
). While modern C18 columns are "base deactivated," the accessible silanols still interact with the free amines at pH 3.0. The Phenyl-Hexyl column, often manufactured with high-density bonding to protect the silica surface, combined with the buffering capacity of Ammonium Formate, improved the shape significantly ( ).
Method Development Decision Tree
To ensure this guide is actionable, the following workflow dictates how to adapt this method for your specific quinoxaline derivative.
Caption: Figure 2. Decision matrix for column and modifier selection based on analyte complexity.
Troubleshooting & Optimization
The "TFA Effect"
If peak tailing persists even on Phenyl-Hexyl columns, replace Formic Acid with Trifluoroacetic Acid (TFA) (0.05% - 0.1%).
-
Mechanism: TFA acts as an ion-pairing agent. The trifluoroacetate anion pairs with the protonated quinoxaline nitrogen, masking the positive charge and preventing interaction with silanols.
-
Trade-off: TFA can suppress ionization in LC-MS. If MS sensitivity is critical, stick to Ammonium Formate or Ammonium Acetate buffers.
Sample Diluent
Quinoxalines are often hydrophobic. Dissolving samples in 100% DMSO or Acetonitrile can cause "solvent breakthrough" (distorted peaks) when injecting onto a high-aqueous initial gradient.
-
Recommendation: Dissolve in DMSO, then dilute to at least 50% water content if solubility permits. If precipitation occurs, increase the injection volume of a lower concentration sample rather than injecting a "strong" solvent slug.
References
-
MDPI. (2021). New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. (Discusses the synthesis and separation of 6- and 7-substituted isomers). Link
-
Chromatography Online. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[2][4][5] (Validates the unique selectivity of Phenyl-Hexyl for aromatic compounds). Link
-
Phenomenex. (2025).[3] How to Reduce Peak Tailing in HPLC. (Authoritative guide on silanol interactions and base deactivation). Link
-
Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. (Comparative analysis of hydrophobic vs. pi-pi interaction mechanisms). Link
Sources
Comparative Efficacy Guide: Quinoxaline-Based Inhibitors vs. Standard Therapeutics
Executive Summary & Chemical Rationale
The quinoxaline scaffold (benzopyrazine) has emerged as a "privileged structure" in medicinal chemistry, serving as a bioisostere to purine and quinoline rings found in standard therapeutics. Unlike rigid standard drugs, quinoxaline derivatives offer a versatile template for modifications at the C2 and C3 positions, allowing for the fine-tuning of lipophilicity and electronic distribution.
This guide objectively compares the efficacy of novel quinoxaline-based inhibitors against industry-standard drugs (Sunitinib, Sorafenib, and Ciprofloxacin) across oncology and infectious disease indications. The data presented herein demonstrates that specific quinoxaline derivatives not only match but, in defined contexts, surpass the potency of reference standards through enhanced binding affinities and dual-mechanism inhibition.
Mechanistic Basis of Superiority
To understand the efficacy data, one must grasp the binding dynamics. Standard kinase inhibitors often rely on Type I or Type II binding modes within the ATP pocket. Quinoxalines frequently exhibit a mixed-mode inhibition , utilizing their nitrogen atoms as hydrogen bond acceptors while the fused benzene ring facilitates
Figure 1: Mechanism of Action – Kinase Inhibition
The following diagram illustrates the interference of Quinoxaline derivatives with the ATP-binding pocket of receptor tyrosine kinases (RTKs) like VEGFR-2, leading to downstream apoptotic signaling.
Caption: Quinoxaline derivatives competitively displace ATP at the kinase domain, halting phosphorylation and upregulating apoptotic markers (Caspase-3/9).
Comparative Efficacy: Oncology (VEGFR-2 & PI3K)
In the context of angiogenesis and tumor proliferation, Quinoxaline derivatives have been rigorously tested against Sunitinib and Sorafenib .
VEGFR-2 Inhibition Data
Recent studies (e.g., El-Adl et al., Eissa et al.) have synthesized quinoxaline-2-one and triazolo-quinoxaline derivatives that exhibit superior binding energies and lower IC50 values than standard care drugs.
Table 1: Comparative IC50 Values (VEGFR-2 Kinase & Cell Viability)
| Compound | Class | Target | IC50 (Enzymatic) | IC50 (MCF-7 Breast Cancer) | IC50 (HepG2 Liver Cancer) | Binding Energy ( |
| Sunitinib | Standard (Indolinone) | VEGFR-2 | 0.139 µM | 4.77 µM | 2.23 µM | -9.8 kcal/mol |
| Sorafenib | Standard (Biaryl urea) | VEGFR-2/RAF | 0.079 µM | 3.51 µM | 2.17 µM | -11.0 kcal/mol |
| Quinoxaline 17a | Indolin-2-one hybrid | VEGFR-2 | 0.078 µM | 0.74 µM | 1.13 µM | -12.4 kcal/mol |
| Quinoxaline 23j | Triazolo-quinoxaline | VEGFR-2 | 0.0037 µM | 10.3 µM | 6.4 µM | N/A |
| PX-866 | Quinoxaline analog | PI3K/mTOR | 0.005 µM | N/A | N/A | Irreversible Binder |
Analysis:
-
Potency: Compound 17a demonstrates a ~1.8-fold increase in enzymatic inhibition and a 6-fold increase in cellular potency against MCF-7 cells compared to Sunitinib [1, 5].
-
Selectivity: The lower IC50 values correlate with enhanced binding free energy (
G), driven by additional hydrophobic interactions provided by the quinoxaline ring that are absent in the Sunitinib scaffold.
PI3K/mTOR Dual Inhibition
While standard drugs often target single kinases, quinoxaline derivatives like PX-866 and PKI-587 act as dual inhibitors.[1]
-
Efficacy: PX-866 inhibits PI3K
irreversibly, showing efficacy in cell lines resistant to standard reversible inhibitors. -
Clinical Note: Although PX-866 showed limited efficacy as a monotherapy in Phase II trials, its utility as a scaffold for overcoming resistance (e.g., in combination with Docetaxel) remains a critical area of development [3, 6].
Comparative Efficacy: Antimicrobial (Infectious Disease)
Quinoxaline-based Schiff bases and hydrazones have been evaluated against Ciprofloxacin , particularly targeting resistant strains.
Table 2: Minimum Inhibitory Concentration (MIC) Comparison
| Compound | Organism | MIC (µg/mL or µM) | Standard Drug (Ciprofloxacin) MIC | Efficacy Status |
| Quinoxaline 4c | S. aureus (Gram +) | 12.5 µg/mL | 0.5 - 1.0 µg/mL | Moderate |
| Quinoxaline 4d | E. coli (Gram -) | 6.25 µg/mL | 0.015 µg/mL | Moderate |
| Compound 7c | M. tuberculosis | 83 µM | 2.0 µM (Isoniazid) | Active Lead |
| Quinoxaline 11c | P. aeruginosa | Comparable | Comparable | High Potential |
Analysis:
-
While standard antibiotics like Ciprofloxacin generally display lower MICs (higher potency) for susceptible strains, Quinoxaline derivatives (e.g., 11c) show comparable activity against P. aeruginosa , a notoriously difficult-to-treat pathogen [4, 7].
-
Resistance: The unique mechanism (DNA intercalation vs. gyrase inhibition) suggests quinoxalines may bypass fluoroquinolone resistance mechanisms.
Experimental Protocols
To validate these findings in your own laboratory, follow these standardized protocols.
Figure 2: Efficacy Screening Workflow
A self-validating workflow for assessing quinoxaline candidates.
Caption: Sequential screening ensures only high-affinity candidates progress to cellular testing.
Protocol A: In Vitro VEGFR-2 Kinase Assay
Objective: Determine the IC50 of the quinoxaline derivative against VEGFR-2 enzyme.[2][3][4][5]
-
Preparation: Prepare 5x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT).
-
Dilution: Dissolve Quinoxaline test compounds in 100% DMSO. Prepare serial dilutions (e.g., 0.001 µM to 10 µM).
-
Control: Use Sunitinib (1 µM) as Positive Control; DMSO only as Negative Control.
-
-
Reaction:
-
Mix 10 µL of VEGFR-2 enzyme (0.5 ng/µL) with 5 µL of test compound. Incubate for 10 min at 25°C.
-
Initiate reaction by adding 10 µL of ATP/Substrate mix (Poly Glu:Tyr).
-
-
Termination: After 60 min, add EDTA to stop the reaction.
-
Detection: Use ADP-Glo™ or similar luminescent detection. Read on a plate reader.
-
Calculation: Plot % Inhibition vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to calculate IC50.
Protocol B: MTT Cell Viability Assay
Objective: Assess cellular toxicity and selectivity index (SI).
-
Seeding: Seed MCF-7 or HepG2 cells (5,000 cells/well) in 96-well plates. Incubate for 24h.
-
Treatment: Add Quinoxaline derivatives at varying concentrations (0.1 – 100 µM).
-
Reference: Run Sorafenib in parallel.
-
-
Incubation: Incubate for 48h at 37°C, 5% CO2.
-
Staining: Add 10 µL MTT reagent (5 mg/mL) to each well. Incubate 4h.
-
Solubilization: Discard media. Add 100 µL DMSO to dissolve formazan crystals.
-
Read: Measure Absorbance at 570 nm.
-
Analysis: Calculate IC50. Compare with normal cell lines (e.g., HUVEC) to determine Selectivity Index (SI = IC50_normal / IC50_cancer).
Conclusion & Strategic Outlook
The experimental data confirms that Quinoxaline-based inhibitors are not merely alternatives but competitive upgrades to standard drugs in specific oncological niches.
-
Key Advantage: Compounds like 17a and 23j outperform Sunitinib in VEGFR-2 affinity due to superior hydrophobic packing.
-
Limitation: In antimicrobial applications, they currently serve better as "resistance-breakers" rather than broad-spectrum replacements for Ciprofloxacin.
-
Recommendation: For drug development, focus on hybridization (e.g., Indolinone-Quinoxaline hybrids) to maximize the dual-inhibition potential seen in the PI3K/mTOR pathway.
References
-
Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. PubMed Central (PMC). [Link]
-
Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents. PubMed.[1][6] [Link]
-
Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of PI3K and mTOR Signaling Pathways. Research Journal of Pharmacy and Technology. [Link][7]
-
Synthesis and antimicrobial activity of some new quinoxaline derivatives. MDPI. [Link]
-
New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation. RSC Advances. [Link]
-
Targeting PI3K family with small-molecule inhibitors in cancer therapy. PubMed Central. [Link]
-
Synthesis and antimicrobial activity of some new quinoxaline derivatives. Scholars Research Library. [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 5. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Could this be the start of a new era for PI3K inhibitors? [labiotech.eu]
Safety Operating Guide
6-Bromo-2-(trifluoromethyl)quinoxaline proper disposal procedures
Standard Operating Procedure: Logistical Disposal and Waste Management for 6-Bromo-2-(trifluoromethyl)quinoxaline
As a researcher or drug development professional, managing the lifecycle of synthetic intermediates is as critical as the synthesis itself. 6-Bromo-2-(trifluoromethyl)quinoxaline (CAS: 1240621-90-2) is a highly valuable building block in medicinal chemistry, but its molecular structure—specifically the presence of both a bromine atom and a trifluoromethyl group—dictates a strict, specialized approach to its disposal.
This guide outlines the operational procedures for safely managing this compound's waste stream, grounded in the chemical causality of halogenated organics.
The Chemistry of Disposal: Why Segregation is Non-Negotiable
The fundamental rule of disposing of 6-Bromo-2-(trifluoromethyl)quinoxaline is that it must be strictly segregated into Halogenated Organic Waste streams.
The Causality of Segregation: In professional waste management facilities, organic waste is typically destroyed via incineration. Non-halogenated waste burns cleanly into carbon dioxide and water. However, when halogenated compounds (containing F, Cl, Br, or I) are incinerated, they require specialized, high-temperature kilns equipped with advanced alkaline scrubbers. Without these scrubbers, the combustion of 6-Bromo-2-(trifluoromethyl)quinoxaline would release highly corrosive and toxic gases, including hydrogen bromide (HBr) and hydrogen fluoride (HF), and risks the formation of hazardous dioxins[1].
Because the treatment of halogenated waste is significantly more complex and expensive, introducing even a small amount of 6-Bromo-2-(trifluoromethyl)quinoxaline into a non-halogenated waste container contaminates the entire bulk volume, forcing the entire container to be processed at the higher halogenated rate[1].
Operational Disposal Protocol
To maintain a self-validating safety system in your laboratory, follow this step-by-step methodology for disposing of the compound, whether in solid form or dissolved in a solvent.
Step 1: Stream Identification & Containment
-
Action: Verify the physical state of the waste. If the compound is dissolved in an organic solvent (e.g., dichloromethane, ethyl acetate, or methanol), the entire solution must be treated as halogenated waste, regardless of the primary solvent.
-
Containment: Use chemically compatible containers. Glass bottles or High-Density Polyethylene (HDPE) containers are standard. Never use metal containers, as trace degradation of halogenated organics can produce acidic byproducts that corrode metal[1].
Step 2: Labeling and Documentation
-
Action: Immediately attach a hazardous waste label to the container before adding the waste.
-
Detail: The label must explicitly state "Halogenated Organic Waste" [2]. You must list 6-Bromo-2-(trifluoromethyl)quinoxaline and any associated solvents, along with their approximate percentage concentrations. "Unknown" is never an acceptable identifier on a waste log.
Step 3: Accumulation and Storage
-
Action: Store the waste container in a designated Hazardous Waste Accumulation Area, typically within a fume hood or a ventilated flammable storage cabinet[1].
-
Causality: Halogenated waste must be kept strictly segregated from incompatible materials, particularly strong acids, inorganic bases, and reactive metals, to prevent exothermic reactions or the generation of toxic gases[3]. Ensure the container is placed in secondary containment (e.g., a plastic tray) to capture any potential spills or leaks[1].
Step 4: EHS Handoff
-
Action: Never dispose of this compound, or any organic substance, down laboratory drains. Once the container is 80% full (leaving headspace for vapor expansion), cap it securely and arrange for proper disposal through your institution's Environmental Health and Safety (EHS) or waste management personnel.
Waste Stream Data Comparison
To assist laboratory managers in training personnel, the following table summarizes the critical distinctions between standard organic waste streams.
| Parameter | Halogenated Organic Waste (e.g., 6-Bromo-2-(trifluoromethyl)quinoxaline) | Non-Halogenated Organic Waste |
| Defining Elements | Contains F, Cl, Br, or I | Contains only C, H, O, N, S, P |
| Common Examples | Chloroform, Dichloromethane, Bromobutane | Methanol, Ethanol, Hexane, Acetone |
| Incineration Requirement | High-temp kilns with alkaline gas scrubbers | Standard commercial incineration |
| Disposal Cost | High (Due to specialized scrubbing requirements)[1] | Moderate |
| Drain Disposal | Strictly Prohibited | Strictly Prohibited |
Waste Routing Workflow
The following diagram illustrates the logical decision tree for routing 6-Bromo-2-(trifluoromethyl)quinoxaline waste within a standard laboratory setting.
Workflow for the identification, containment, and disposal routing of halogenated laboratory waste.
References
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Prep. Available at:[Link]
-
Hazardous Materials Disposal Guide. Nipissing University. Available at:[Link]
-
Hazardous Waste Guide. UTIA Safety Office, University of Tennessee. Available at:[Link]
-
Guidelines on Scheduled Waste Management. Faculty of Science (FSc), Universiti Tunku Abdul Rahman. Available at:[Link]
-
Cleanroom Waste Disposal Protocol. Auckland Microfab, University of Auckland. Available at:[Link]
Sources
Mastering the Safe Handling of 6-Bromo-2-(trifluoromethyl)quinoxaline: A Guide for Laboratory Professionals
For researchers at the forefront of pharmaceutical development and organic synthesis, 6-Bromo-2-(trifluoromethyl)quinoxaline is a valuable building block. Its unique electronic properties, stemming from the electron-withdrawing trifluoromethyl group and the reactive bromo-substituent, make it a versatile reagent. However, these same properties necessitate a rigorous and well-understood safety protocol to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step.
Understanding the Inherent Hazards: A Proactive Approach to Safety
While a specific, comprehensive Safety Data Sheet (SDS) for 6-Bromo-2-(trifluoromethyl)quinoxaline is not publicly available, analysis of structurally analogous compounds, such as other brominated and trifluoromethylated quinoxalines and aromatic heterocycles, allows for a robust hazard assessment. The primary concerns associated with this class of compounds are outlined below. This data-driven approach ensures that our safety protocols are grounded in established chemical principles.
Based on data for close structural analogs like 2-bromo-6-(trifluoromethyl)quinoxaline, the following GHS hazard classifications are anticipated[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The trifluoromethyl group enhances the compound's lipophilicity, potentially facilitating absorption through the skin, while the halogenated heterocyclic core points to irritant properties. Therefore, all handling procedures must be designed to prevent direct contact, ingestion, and inhalation.
The Core of Protection: A Multi-Layered PPE Strategy
Personal Protective Equipment (PPE) is the most critical barrier between the researcher and the chemical. The selection of appropriate PPE is not merely a matter of compliance but a fundamental aspect of experimental design.
Essential PPE for Handling 6-Bromo-2-(trifluoromethyl)quinoxaline
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting EN 166 or ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities (>5g) or during splash-prone operations. | Protects against accidental splashes of the solid or solutions, which can cause serious eye irritation. The face shield offers a broader barrier of protection for the entire face. |
| Hand Protection | Double-gloving is mandatory. An inner nitrile glove with an outer neoprene glove is recommended for extended handling. Regularly inspect gloves for any signs of degradation or puncture. | Nitrile gloves offer good splash protection but can have variable resistance to halogenated hydrocarbons[2][3]. Neoprene provides superior resistance to many halogenated and aromatic compounds[2][4][5]. Double-gloving provides an added layer of security against undetected micro-perforations. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned. Long pants and closed-toe, chemical-resistant shoes are required. | Protects skin from accidental spills and contact. Natural fibers like cotton are preferable to synthetic materials which can melt and adhere to the skin in case of a fire. |
| Respiratory Protection | All handling of the solid compound must be performed within a certified chemical fume hood. For spill cleanup or when engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor/acid gas cartridge may be necessary. | The compound is expected to be a respiratory irritant, and fine powders can be easily inhaled. A fume hood provides the primary engineering control to prevent respiratory exposure. |
Operational Protocol: From Benchtop to Waste Stream
A systematic workflow is crucial for minimizing risk. The following step-by-step guide details the safe handling, use, and disposal of 6-Bromo-2-(trifluoromethyl)quinoxaline.
Caption: Workflow for Safe Handling of 6-Bromo-2-(trifluoromethyl)quinoxaline.
Step-by-Step Methodology
-
Preparation and Pre-Handling:
-
Verify Engineering Controls: Before starting, ensure the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).
-
Assemble PPE: Don all required PPE as detailed in the table above.
-
Prepare Workspace: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper. Have a dedicated container for halogenated waste readily accessible.
-
-
Handling the Solid Compound:
-
Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the required amount of 6-Bromo-2-(trifluoromethyl)quinoxaline using a spatula. Avoid creating dust. If the compound is a fine powder, consider using a micro-spatula to minimize aerosolization.
-
Transfer: Add the solid directly to the reaction vessel within the fume hood. If a solvent is to be used, add it slowly to the solid to avoid splashing.
-
-
During the Reaction:
-
Maintain Containment: Keep the reaction vessel closed or under an inert atmosphere as the protocol dictates. Ensure continuous operation of the fume hood throughout the experiment.
-
Monitoring: Regularly check the reaction for any unexpected changes. Do not leave the reaction unattended.
-
-
Post-Reaction and Cleanup:
-
Quenching: Carefully quench the reaction according to your established protocol within the fume hood.
-
Glassware Decontamination: Rinse all contaminated glassware three times with a suitable solvent (e.g., acetone, ethyl acetate). The first two rinses should be collected into the designated halogenated waste container. The final rinse can be collected with non-halogenated solvent waste if the glassware is sufficiently clean.
-
Spill and Emergency Response Plan
Preparedness is key to mitigating the impact of an accidental release.
-
Minor Spill (<1g in a fume hood):
-
Alert colleagues in the immediate area.
-
Wearing your full PPE, cover the spill with an inert absorbent material like vermiculite or sand.
-
Carefully scoop the absorbed material and contaminated spill pads into a sealable container.
-
Wipe the area with a cloth dampened with a suitable solvent, and then with soap and water.
-
Place all cleanup materials into the container, label it as "Spill Debris containing 6-Bromo-2-(trifluoromethyl)quinoxaline," and dispose of it as hazardous waste.
-
-
Major Spill (>1g or outside a fume hood):
-
Evacuate: Immediately alert everyone in the laboratory and evacuate the area.
-
Isolate: Close the laboratory doors to contain the vapors.
-
Notify: Contact your institution's Environmental Health and Safety (EHS) office and your supervisor immediately. Provide details on the substance, quantity, and location.
-
Do not attempt to clean up a major spill unless you are trained and equipped for hazardous material response.
-
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal is a critical final step in the chemical lifecycle. Halogenated organic compounds require specific disposal streams to prevent environmental contamination.
-
Waste Segregation: All materials directly contaminated with 6-Bromo-2-(trifluoromethyl)quinoxaline, including surplus compound, absorbent materials from cleanup, and the initial two solvent rinses of glassware, must be collected in a dedicated "Halogenated Organic Waste" container[6][7].
-
Container Management:
-
Use a clearly labeled, leak-proof container with a secure screw-top cap.
-
The label must include the words "Hazardous Waste," the full chemical name(s) of the contents, and the approximate percentages.
-
Keep the container closed at all times except when adding waste.
-
Store the waste container in a designated satellite accumulation area within the lab, away from incompatible materials.
-
-
Final Disposal:
-
Arrange for pickup and disposal through your institution's licensed hazardous waste management service.
-
The most common disposal method for halogenated waste is high-temperature incineration at a specialized facility, which ensures complete destruction of the compound[8][9].
-
Chemical degradation via methods like alkaline hydrolysis may be a theoretical possibility but should only be attempted after thorough validation and with EHS approval[1].
-
By adhering to this comprehensive guide, researchers can confidently and safely utilize 6-Bromo-2-(trifluoromethyl)quinoxaline, ensuring both personal safety and the advancement of their scientific endeavors.
References
-
Globus Group. (2008, May 20). Neoprene Gloves Chemical Resistance Guide. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet for 1,4-Bis(trifluoromethyl)benzene. Retrieved from [Link]
-
Capot Chemical. (2026, February 25). Material Safety Data Sheet for 6-bromo-7-fluoroisoquinoline. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet for 8-(Trifluoromethyl)quinolin-4-ol. Retrieved from [Link]
-
S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide. Retrieved from [Link]
-
Braun Research Group, University of Illinois. Standard Operating Procedure: Halogenated Organic Liquids. Retrieved from [Link]
-
ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]
-
Madridge Publishers. (2017, May 10). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
University of California, Berkeley. Gloves - Tables of Properties and Resistances. Retrieved from [Link]
-
Journal of the Chemical Society (Resumed). (1954). Quinoxaline derivatives. Part V. Decomposition of 3 : 4-dihydro-4-methyl-3-oxoquinoxaline-2-carboxy-N-methylanilide 1-oxide with sulphuric acid. Retrieved from [Link]
-
Environmental Health and Safety, The University of Texas at Austin. OSHA Glove Selection Chart. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. safetyware.com [safetyware.com]
- 3. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 4. ehss.syr.edu [ehss.syr.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. research.columbia.edu [research.columbia.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. uwaterloo.ca [uwaterloo.ca]
- 9. umanitoba.ca [umanitoba.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
